Zinpyr-4
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-[5-[[2-[[bis(pyridin-2-ylmethyl)amino]methyl]anilino]methyl]-2-chloro-6-hydroxy-3-oxoxanthen-9-yl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H31ClN4O5/c41-33-19-31-37(20-36(33)47)50-39-30(38(31)28-12-2-3-13-29(28)40(48)49)15-16-35(46)32(39)21-44-34-14-4-1-9-25(34)22-45(23-26-10-5-7-17-42-26)24-27-11-6-8-18-43-27/h1-20,44,46H,21-24H2,(H,48,49) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHNQTFFTOHVMJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN(CC2=CC=CC=N2)CC3=CC=CC=N3)NCC4=C(C=CC5=C4OC6=CC(=O)C(=CC6=C5C7=CC=CC=C7C(=O)O)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H31ClN4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90408137 | |
| Record name | 2-[5-[[2-[[bis(pyridin-2-ylmethyl)amino]methyl]anilino]methyl]-2-chloro-6-hydroxy-3-oxoxanthen-9-yl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90408137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
683.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
502467-23-4 | |
| Record name | 2-[5-[[2-[[bis(pyridin-2-ylmethyl)amino]methyl]anilino]methyl]-2-chloro-6-hydroxy-3-oxoxanthen-9-yl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90408137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Inner Workings of Zinpyr-4: A Technical Guide to a Premier Zinc Sensor
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Labile Zinc and the Rise of Zinpyr-4
In the intricate landscape of cellular biology, the divalent zinc ion (Zn²⁺) has emerged as a critical player, transitioning from a static structural component of proteins to a dynamic signaling molecule. The so-called "labile" or "mobile" pool of zinc is implicated in a myriad of physiological and pathological processes, including neurotransmission, gene expression, and apoptosis.[1][2][3] The ability to visualize and quantify these transient zinc fluxes in living systems is paramount to understanding their roles in health and disease. This necessity has driven the development of sophisticated molecular tools, among which the Zinpyr (ZP) family of fluorescent sensors, developed by Lippard and colleagues, stands out for its utility and performance.[1][2]
This guide provides an in-depth exploration of this compound (ZP4), a second-generation member of this family, renowned for its high affinity and robust fluorescent response to zinc. We will dissect its core mechanism of action, furnish detailed protocols for its application, and provide the technical insights necessary for its successful implementation in a research setting.
Core Mechanism of Action: A Symphony of Chemistry and Light
At its heart, this compound is a "turn-on" fluorescent sensor, meaning its fluorescence intensity dramatically increases upon binding to its target, Zn²⁺. This elegant mechanism is rooted in the principles of photoinduced electron transfer (PET).
Molecular Architecture: A Tale of Two Moieties
This compound's structure is a masterful integration of a fluorophore and a zinc-binding component (a chelator).
-
The Fluorophore: this compound is built upon a fluorescein scaffold, a classic and highly efficient fluorophore with well-characterized photophysical properties.[4][5]
-
The Zinc Chelator: Appended to the fluorescein core is a di-(2-picolyl)amine (DPA) derivative, which serves as the recognition site for Zn²⁺.[1][2]
The full chemical name for this compound is 9-(o-carboxyphenyl)-2-chloro-5-[2-{bis(2-pyridylmethyl)aminomethyl}-N-methylaniline]-6-hydroxy-3-xanthanone.[6][7][8][9]
The "Off" State: Quenching by Photoinduced Electron Transfer (PET)
In its unbound, or "apo," state, this compound exhibits relatively low fluorescence. This is because the lone pair of electrons on the nitrogen atom of the aniline linker is positioned to donate an electron to the photoexcited fluorescein core. This process, known as photoinduced electron transfer (PET), provides a non-radiative pathway for the excited state to return to the ground state, effectively "quenching" the fluorescence.[6][7][9]
The "On" State: Zinc Binding and Fluorescence Enhancement
Upon the introduction of Zn²⁺, the DPA chelator avidly binds the ion. This coordination event has a profound effect on the electronic properties of the aniline nitrogen. The binding of the positively charged zinc ion significantly lowers the energy of the lone pair of electrons on the nitrogen, making it energetically unfavorable for them to be transferred to the excited fluorophore.[10] This inhibition of the PET process closes the non-radiative decay pathway, forcing the excited state to relax by emitting a photon. The result is a dramatic increase in fluorescence intensity—a "turn-on" response.[6][7][9] this compound exhibits an approximately 5- to 6-fold increase in fluorescence upon zinc binding under physiological conditions.[1][6][7][9]
Caption: A diagram illustrating the PET-based mechanism of this compound.
Key Performance Characteristics
The utility of a fluorescent sensor is defined by its photophysical and chemical properties. This compound has been engineered to be well-suited for biological applications.
| Property | Value | Significance for Researchers |
| Excitation Wavelength (λex) | ~500-515 nm | Compatible with standard microscopy light sources (e.g., Argon ion laser at 488 nm). |
| Emission Wavelength (λem) | ~525 nm | Emission in the green part of the spectrum, suitable for common filter sets. |
| Dissociation Constant (Kd) | < 1 nM | High affinity for Zn²⁺, enabling the detection of low nanomolar concentrations. |
| Quantum Yield (Φ) - Apo | ~0.06 | Low background fluorescence, leading to a high signal-to-noise ratio.[1] |
| Quantum Yield (Φ) - Zn²⁺-bound | ~0.34-0.4 | Bright fluorescence upon zinc binding, ensuring a robust signal.[4][6][7][9] |
| Selectivity | High for Zn²⁺ over other biologically relevant cations such as Ca²⁺ and Mg²⁺. | Ensures that the observed fluorescence changes are specific to fluctuations in zinc concentration.[1] |
| Cell Permeability | Permeable to cell membranes. | Allows for the direct loading of live cells without the need for microinjection or other invasive techniques.[4] |
Experimental Protocol: Live-Cell Imaging of Intracellular Zinc
This protocol provides a general framework for the use of this compound in cultured cells. Optimization may be required for specific cell types and experimental conditions.
Materials
-
This compound (ensure high purity)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer
-
Cultured cells on glass-bottom dishes or coverslips
-
Positive control: ZnCl₂ solution with a zinc ionophore (e.g., pyrithione)
-
Negative control/chelator: N,N,N',N'-tetrakis(2-pyridinylmethyl)-1,2-ethanediamine (TPEN)
-
Fluorescence microscope equipped with appropriate filters for fluorescein (e.g., FITC filter set)
Step-by-Step Methodology
-
Preparation of Stock Solution:
-
Dissolve this compound in anhydrous DMSO to prepare a 1-5 mM stock solution.
-
Aliquot into small volumes and store at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.
-
-
Cell Preparation:
-
Plate cells on glass-bottom dishes or coverslips at an appropriate density to allow for imaging of individual cells.
-
Grow cells to the desired confluency in complete culture medium.
-
-
Loading of this compound:
-
Wash the cells twice with warm HBSS or the imaging buffer of choice.
-
Prepare a working solution of this compound by diluting the DMSO stock solution into warm HBSS to a final concentration of 1-10 µM. The optimal concentration should be determined empirically.
-
Incubate the cells with the this compound working solution for 20-30 minutes at 37°C.
-
Wash the cells twice with warm HBSS to remove excess probe.
-
-
Imaging:
-
Mount the cells on the fluorescence microscope.
-
Excite the cells at ~490-500 nm and collect the emission at ~520-530 nm.
-
Acquire baseline fluorescence images.
-
-
Controls and Treatments:
-
Positive Control: To confirm that the probe is responsive to zinc, treat the cells with a zinc ionophore (e.g., 5-10 µM pyrithione) followed by the addition of a small amount of ZnCl₂ (e.g., 10-50 µM). A significant increase in fluorescence should be observed.
-
Negative Control: To confirm that the observed fluorescence is due to zinc, add a membrane-permeable zinc chelator such as TPEN (e.g., 20-100 µM). This should quench the fluorescence signal.
-
Experimental Treatment: Apply the experimental stimulus of interest and acquire images over time to monitor changes in intracellular zinc.
-
Data Analysis and Interpretation
-
Quantify the fluorescence intensity of individual cells or regions of interest using appropriate image analysis software (e.g., ImageJ/Fiji).
-
Express the change in fluorescence as a ratio of the fluorescence at a given time point (F) to the baseline fluorescence (F₀), i.e., F/F₀.
-
It is important to note that this compound is a single-wavelength intensity-based probe. Therefore, variations in probe concentration, cell thickness, and excitation intensity can affect the measured fluorescence. Ratiometric measurements, if possible with other probes, or careful internal controls are recommended for more quantitative analyses.
Caption: A flowchart outlining the general workflow for live-cell zinc imaging using this compound.
Conclusion: A Powerful Tool for a Complex Biological Question
This compound represents a significant advancement in the field of zinc biology, providing researchers with a high-fidelity tool to probe the intricate dynamics of labile zinc in living systems. Its mechanism, based on the elegant principle of photoinduced electron transfer, results in a robust and specific "turn-on" fluorescence response. By understanding the core principles of its action and adhering to sound experimental design, researchers can leverage the power of this compound to shed new light on the multifaceted roles of zinc in health and disease.
References
-
Burdette, S. C., Frederickson, C. J., Bu, W., & Lippard, S. J. (2003). ZP4, an Improved Neuronal Zn2+ Sensor of the Zinpyr Family. Journal of the American Chemical Society, 125(7), 1778–1779. [Link]
-
Nolan, E. M., & Lippard, S. J. (2008). Small-Molecule Fluorescent Sensors for Investigating Zinc Metalloneurochemistry. Accounts of Chemical Research, 42(1), 193–203. [Link]
-
Burdette, S. C., Walkup, G. K., Spingler, B., Tsien, R. Y., & Lippard, S. J. (2001). Fluorescent Sensors for Zn2+ Based on a Quinoline Platform. Journal of the American Chemical Society, 123(32), 7831–7841. [Link]
-
Walkup, G. K., Burdette, S. C., Lippard, S. J., & Tsien, R. Y. (2000). A New Cell-Permeable Fluorescent Probe for Zn2+. Journal of the American Chemical Society, 122(23), 5644–5645. [Link]
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Interchim. Zinpyr. [Link]
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PubMed. ZP4, an improved neuronal Zn2+ sensor of the Zinpyr family. [Link]
-
ACS Publications. ZP4, an Improved Neuronal Zn2+ Sensor of the Zinpyr Family. [Link]
-
Zhang, X.-a., Hayes, D., Smith, S. J., Friedle, S., & Lippard, S. J. (2008). New strategy for quantifying biological zinc by a modified Zinpyr fluorescence sensor. Journal of the American Chemical Society, 130(47), 15788–15789. [Link]
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Sensi, S. L., Ton-That, D., Weiss, J. H., Rothe, A., & Gee, K. R. (2003). A new mitochondrial-targeted fluorescent indicator for assessing zinc in living cells. Cell Calcium, 34(3), 281–286. [Link]
-
Woodroofe, C. C., Masalha, R., Barnes, K. R., Frederickson, C. J., & Lippard, S. J. (2004). Membrane-permeable and -impermeable sensors of the Zinpyr family and their application to imaging of hippocampal zinc in vivo. Chemistry & Biology, 11(12), 1659–1666. [Link]
-
Jakobs, M. F., Carlsson, M., Wittmann, S., Fahrer, J., & Becker, S. (2025). Four new bright members of the ZinPyr zinc fluorescence sensor family for live cell imaging. Journal of Trace Elements in Medicine and Biology, 90, 127683. [Link]
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Coyle, P., Philcox, J. C., Carey, L. C., & Rofe, A. M. (1994). Metallothionein and zinc in inflammatory bowel disease. Gut, 35(8), 1133–1137. [Link]
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Vallee, B. L., & Falchuk, K. H. (1993). The biochemical basis of zinc physiology. Physiological Reviews, 73(1), 79–118. [Link]
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Frederickson, C. J. (1989). Neurobiology of zinc in the vertebrate brain. International Review of Neurobiology, 31, 145–238. [Link]
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Zinpyr-4 photophysical properties
An In-depth Technical Guide to the Photophysical Properties of Zinpyr-4
Introduction
In the intricate landscape of metalloneurochemistry and cellular biology, the precise detection of mobile zinc (Zn²⁺) ions is paramount.[1] this compound has emerged as a cornerstone second-generation fluorescent sensor, meticulously engineered for the sensitive and specific visualization of Zn²⁺ in complex biological milieus.[2][3] Developed from the fluorescein scaffold, this compound offers significant advantages for researchers, including excitation and emission profiles within the visible spectrum, a high quantum yield upon zinc binding, and an exceptionally low dissociation constant, making it an indispensable tool for live-cell imaging and physiological studies.[4][5][6] This guide provides a comprehensive exploration of the core photophysical properties of this compound, the mechanistic principles governing its function, and field-proven protocols for its rigorous characterization.
Molecular Architecture and Sensing Mechanism
The efficacy of this compound as a zinc sensor is intrinsically linked to its unique molecular design. It is an asymmetrical sensor built upon a fluorescein platform, featuring a single di(2-picolyl)amine (DPA) derivatized aniline as the metal-binding moiety.[7] This design choice is critical, as the lower pKa of the aniline group, compared to the tertiary amines used in predecessor molecules like Zinpyr-1, results in reduced background fluorescence at physiological pH.[7][8]
The full chemical name for this compound is 9-(o-carboxyphenyl)-2-chloro-5-[2-(bis(2-pyridylmethyl)aminomethyl)-N-methylaniline]-6-hydroxy-3-xanthanone.[2][9][10]
The "OFF-ON" fluorescence switching of this compound is governed by a well-understood process known as Photoinduced Electron Transfer (PET).[2][3][7] In the absence of Zn²⁺ (the "OFF" state), the lone pair of electrons on the nitrogen atoms of the DPA chelator can be transferred to the excited-state fluorophore (fluorescein). This non-radiative process effectively quenches the fluorescence, resulting in a low basal signal.[8] Upon coordination with a Zn²⁺ ion, the electron-donating potential of the nitrogen atoms is significantly diminished. This inhibition of the PET pathway blocks the non-radiative decay route, forcing the excited fluorophore to relax by emitting a photon, thus "turning ON" a bright fluorescence signal.[3][5][6]
Core Photophysical Properties
The utility of a fluorescent probe is defined by its quantitative photophysical parameters. This compound exhibits a profile that is highly optimized for biological imaging applications.
| Parameter | Symbol | Value | Significance for Application |
| Excitation Maximum | λex | ~515 nm[1] | Minimizes cellular autofluorescence and potential phototoxicity associated with UV excitation. |
| Emission Maximum | λem | ~525 nm[1] | Bright green emission is easily detectable with standard fluorescein (FITC) filter sets. |
| Molar Extinction Coefficient | ε | Value not explicitly found in searches | A high value indicates efficient photon absorption, contributing to overall brightness. |
| Quantum Yield (Zinc-Free) | Φfree | 0.06[7] | A low basal quantum yield is essential for achieving a high signal-to-noise ratio. |
| Quantum Yield (Zinc-Bound) | ΦZn | ~0.4[2][3][4] | A high quantum yield upon binding the analyte ensures a bright, easily detectable signal. |
| Fluorescence Enhancement | - | 5 to 6-fold[2][7] | Represents the dynamic range of the sensor, indicating a robust "turn-on" response. |
| Dissociation Constant | Kd | < 1 nM[2][3][4] | Indicates extremely high affinity for Zn²⁺, making it sensitive to very low concentrations. |
Experimental Characterization: A Practical Guide
Rigorous characterization is essential to validate the performance of this compound in any experimental system. The following protocols are designed to be self-validating and are based on established best practices.
Measurement of Absorption and Emission Spectra
The first step in characterizing any fluorophore is to determine its fundamental spectral properties.
Protocol:
-
Solvent Selection: Use spectroscopic grade solvents (e.g., ethanol or a buffered aqueous solution like 50 mM PIPES, 100 mM KCl, pH 7) to minimize background interference.[8]
-
Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 1 mM) in DMSO.
-
Working Solutions: Prepare two sets of working solutions by diluting the stock into the chosen solvent:
-
Absorption Measurement: Using a UV-Vis spectrophotometer, measure the absorbance spectrum of both the apo and saturated solutions from ~350 nm to 600 nm. The peak absorbance will determine the optimal excitation wavelength.
-
Emission Measurement: Using a fluorometer, excite the apo and saturated solutions at their determined absorption maximum (~515 nm). Record the emission spectra from ~520 nm to 700 nm.
Determination of Relative Fluorescence Quantum Yield (Φ)
The fluorescence quantum yield (ΦF) is the ratio of photons emitted to photons absorbed and is a direct measure of the fluorescence efficiency.[11] The comparative method is the most reliable for this determination.[11][12]
Causality: This method is superior to single-point measurements because it relies on the relationship between absorbance and fluorescence across a concentration gradient.[13] By plotting integrated fluorescence intensity versus absorbance, a linear relationship should be observed for dilute solutions (absorbance < 0.1), and the slope of this line is directly proportional to the quantum yield.[11][12] This multi-point approach minimizes errors from single-point inaccuracies in concentration or absorbance readings.
Protocol:
-
Standard Selection: Choose a well-characterized fluorescent standard with a known quantum yield and spectral properties that overlap with this compound. Fluorescein in 0.1 M NaOH (ΦF = 0.95) is a common choice.[8][14]
-
Serial Dilutions: Prepare a series of five to six dilutions for both the this compound sample (in its zinc-bound state) and the fluorescein standard in their respective solvents. The concentrations should be adjusted to yield absorbances at the excitation wavelength between approximately 0.02 and 0.1 in a 1 cm cuvette.[11] A blank (solvent only) should also be prepared for each.
-
Absorbance Measurement: Record the absorbance of each dilution at the chosen excitation wavelength (e.g., 490 nm for fluorescein, ~515 nm for Zn-Zinpyr-4).
-
Fluorescence Measurement: Under identical instrument settings (excitation wavelength, slit widths), record the corrected fluorescence emission spectrum for each dilution.
-
Data Integration: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.[11]
-
Analysis: For both the standard and the this compound sample, plot the integrated fluorescence intensity versus absorbance. The data should form a straight line.
-
Calculation: Determine the slope (m) of each line. The quantum yield of the this compound sample (Q) can then be calculated using the following equation:[12]
Q = Qr × (m / mr) × (n² / nr²)
Where:
-
Qr is the quantum yield of the reference standard.
-
m and mr are the slopes for the sample and reference, respectively.
-
n and nr are the refractive indices of the sample and reference solvents, respectively.
-
Assessing Metal Ion Selectivity
For a probe to be useful in a biological context, it must exhibit high selectivity for its target ion over other physiologically relevant metal ions.
Protocol:
-
Prepare Solutions: In a 96-well plate or cuvettes, prepare solutions of this compound (~1 µM) in a physiological buffer (e.g., pH 7.0, 50 mM PIPES, 100 mM KCl).[8]
-
Introduce Cations: To separate wells/cuvettes, add stock solutions of various metal chlorides to a final concentration of ~50 µM. A typical panel includes: NaCl, CaCl₂, MgCl₂, MnCl₂, FeSO₄, CoCl₂, NiCl₂, CuCl₂, CdCl₂, and HgCl₂.[8]
-
Measure Fluorescence: Record the fluorescence emission of each solution. Significant fluorescence enhancement by ions other than zinc indicates a lack of selectivity. Paramagnetic ions like Cu²⁺ or Fe²⁺ may quench the basal fluorescence.[7]
-
Test for Interference: After the initial reading, add ZnCl₂ (e.g., to 50 µM) to each well/cuvette and re-measure the fluorescence. This step reveals whether the other cations interfere with the probe's ability to respond to zinc.[8]
Practical Considerations for Application
-
pH Sensitivity: While this compound is an improvement over its predecessors, its fluorescence can still be influenced by pH, primarily due to the potential for protonation of the DPA nitrogen atoms.[7][8] It is crucial to perform experiments in well-buffered solutions and to conduct appropriate pH controls.
-
Cell Permeability: this compound is a cell-permeable probe, allowing for the investigation of intracellular zinc.[10][15] However, like many probes, it may accumulate in specific organelles, a factor that should be considered during image analysis.[16]
-
Calibration in Cells: For quantitative measurements of intracellular zinc, in situ calibration is often necessary. This typically involves treating cells with a zinc chelator like TPEN to establish minimal fluorescence (Fmin) and then a zinc salt with an ionophore (e.g., pyrithione) to achieve maximal fluorescence (Fmax).[17][18]
Conclusion
This compound stands as a robust and highly sensitive fluorescent probe for the detection of mobile zinc. Its favorable photophysical properties—including visible light excitability, a significant fluorescence turn-on, and exceptionally high binding affinity—are a direct result of its intelligent molecular design, which leverages an inhibited Photoinduced Electron Transfer mechanism. By following the rigorous characterization protocols outlined in this guide, researchers can confidently validate the performance of this compound and harness its full potential to illuminate the multifaceted roles of zinc in biological systems.
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Agilent Technologies. (n.d.). DETERMINATION OF RELATIVE FLUORESCENCE QUANTUM YIELD USING THE AGILENT CARY ECLIPSE. Retrieved from solutions-to-win.com.[12]
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Würth, C., Grabolle, M., Pauli, J., Spieles, M., & Resch-Genger, U. (2020). Relative and absolute determination of fluorescence quantum yields of transparent samples. OPUS.
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FluoProbes. (n.d.). Zinpyr. Interchim.[1]
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ResearchGate. (n.d.). Four new bright members of the ZinPyr zinc fluorescence sensor family for live cell imaging | Request PDF.[4]
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University of California, Irvine Department of Chemistry. (n.d.). A Guide to Recording Fluorescence Quantum Yields.[11]
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Burdette, S. C., Frederickson, C. J., Bu, W., & Lippard, S. J. (2003). ZP4, an improved neuronal Zn2+ sensor of the Zinpyr family. PubMed.[2]
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CymitQuimica. (n.d.). This compound.[9]
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Amrita Vishwa Vidyapeetham Virtual Labs. (n.d.). Determination of Fluorescence Quantum Yield of a Fluorophore.[13]
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Burdette, S. C., et al. (2003). ZP4, an Improved Neuronal Zn2+ Sensor of the Zinpyr Family. Journal of the American Chemical Society, 125(7), 1778-1787.[3]
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Le Guével, X., et al. (2011). Experimental Determination of the Fluorescence Quantum Yield of Semiconductor Nanocrystals. PMC.[19]
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Nolan, E. M., et al. (2006). Midrange Affinity Fluorescent Zn(II) Sensors of the Zinpyr Family: Syntheses, Characterization, and Biological Imaging Applications. NIH.[15]
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Komatsu, K., et al. (2018). Advances in reaction-based synthetic fluorescent probes for studying the role of zinc and copper ions in living systems. PubMed Central.[20]
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Nolan, E. M., & Lippard, S. J. (2009). Small-Molecule Fluorescent Sensors for Investigating Zinc Metalloneurochemistry. PMC.[7]
-
Burdette, S. C., et al. (2003). ZP4, an Improved Neuronal Zn2+ Sensor of the Zinpyr Family. SciSpace.[5]
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J Trace Elem Med Biol. (2025). Four new bright members of the ZinPyr zinc fluorescence sensor family for live cell imaging.[16]
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Cuesta-Seijo, J. A., et al. (2011). Understanding Zinc Quantification with Existing and Advanced Ditopic Fluorescent Zinpyr Sensors. PMC - PubMed Central.[8]
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ChemRxiv | Cambridge Open Engage. (2025). Four new bright members of the ZinPyr zinc fluorescence sensor family for live cell imaging.[23]
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Zhang, X-a., et al. (2011). Understanding Zinc Quantification with Existing and Advanced Ditopic Fluorescent Zinpyr Sensors. Journal of the American Chemical Society.[24]
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Domaille, D. W., et al. (2008). Fluorescent Sensors for Measuring Metal Ions in Living Systems. PMC - PubMed Central.[25]
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Iglesias-Fernández, R., et al. (2006). The use of the zinc-fluorophore, Zinpyr-1, in the study of zinc homeostasis in Arabidopsis roots: Rapid report. ResearchGate.[26]
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Hajo, G., et al. (2023). Comparison of Three Low-Molecular-Weight Fluorescent Probes for Measuring Free Zinc Levels in Cultured Mammary Cells. PubMed.[17]
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Hajo, G., et al. (2023). Comparison of Three Low-Molecular-Weight Fluorescent Probes for Measuring Free Zinc Levels in Cultured Mammary Cells. ProQuest.[18]
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MIT Open Access Articles. (2011). Understanding Zinc Quantification with Existing and Advanced Ditopic Fluorescent Zinpyr Sensors.[14]
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Dodani, S. C., & Chang, C. J. (2014). Fluorescent Sensors for Measuring Metal Ions in Living Systems. Chemical Reviews.[27]
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Thermo Fisher Scientific. (n.d.). Fluorescent Indicators for Zn2+ and Other Metal Ions—Section 19.7.[28]
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Zinpyr-4: A Technical Guide to Zinc Binding Affinity and Dissociation Constant (Kd)
This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of Zinpyr-4 (ZP4), a high-affinity fluorescent sensor for zinc (Zn²⁺). We will delve into the core principles of its zinc binding mechanism, its photophysical properties, and provide a detailed protocol for the experimental determination of its dissociation constant (Kd).
Introduction to this compound: A Second-Generation Zinc Sensor
This compound is a member of the Zinpyr family of fluorescent zinc sensors, designed for the detection of labile zinc pools in biological systems.[1][2] Its chemical name is 9-(o-carboxyphenyl)-2-chloro-5-[2-{bis(2-pyridylmethyl)aminomethyl}-N-methylaniline]-6-hydroxy-3-xanthanone.[1][2][3] Developed as a second-generation sensor, this compound offers significant advantages for biological applications, including excitation and emission wavelengths in the visible spectrum, a high quantum yield, and a substantial fluorescence enhancement upon binding to Zn²⁺.[1][2][3]
The utility of this compound and other members of the Zinpyr family stems from their fluorescein-based structure, which is functionalized with one or two zinc-binding units.[4][5][6] In the case of this compound, an asymmetrical design is employed, featuring a single di(2-picolyl)amine (DPA) derivative as the metal-binding group.[7] This DPA moiety provides high selectivity for Zn²⁺ over other biologically abundant metal ions such as sodium, potassium, calcium, and magnesium.[8]
Mechanism of Zinc Sensing
The fluorescence of this compound is modulated by a process known as photoinduced electron transfer (PET). In the absence of zinc, the lone pair of electrons on the tertiary amine of the DPA chelator quenches the fluorescence of the fluorescein core.[1][2][3] Upon binding of a Zn²⁺ ion, this PET pathway is inhibited, leading to a significant increase in the fluorescence quantum yield.[1][2][3] This "turn-on" fluorescence response is the basis for its function as a zinc sensor.
Logical Relationship: Zinc Binding and Fluorescence Activation
Caption: Mechanism of this compound fluorescence upon zinc binding.
Zinc Binding Affinity and Dissociation Constant (Kd)
The binding affinity of this compound for Zn²⁺ is a critical parameter for its application in biological systems. This is quantified by the dissociation constant (Kd), which represents the concentration of zinc at which half of the this compound molecules are bound to a zinc ion. A lower Kd value indicates a higher binding affinity.
This compound is characterized by a very high affinity for Zn²⁺, with a reported dissociation constant (Kd) of less than 1 nM.[1][2][3] This strong binding makes it particularly well-suited for detecting low concentrations of labile zinc in neuronal and other cellular contexts.
Photophysical and Binding Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₄₁H₃₁ClN₄O₆ | [1][2] |
| Excitation Wavelength (λex) | ~500 nm | [1][2] |
| Emission Wavelength (λem) | ~500 nm | [1][2] |
| Dissociation Constant (Kd) for Zn²⁺ | < 1 nM | [1][2][3] |
| Quantum Yield (Φ) | ~0.4 (in Zn²⁺-bound state) | [1][2][3] |
| Fluorescence Enhancement | ~5-fold | [1][2][3] |
Experimental Determination of Kd: A Step-by-Step Protocol
The dissociation constant of this compound can be determined experimentally using fluorometric titration. This method involves monitoring the change in fluorescence intensity of a this compound solution as the concentration of Zn²⁺ is incrementally increased.
Materials and Reagents
-
This compound
-
Zinc chloride (ZnCl₂), high purity
-
PIPES buffer (50 mM)
-
Potassium chloride (KCl, 100 mM)
-
Hydrochloric acid (HCl) and Potassium hydroxide (KOH) for pH adjustment
-
High-purity water
-
Fluorometer
Experimental Workflow
Caption: Workflow for fluorometric titration of this compound.
Detailed Protocol
-
Preparation of Solutions:
-
Prepare a 50 mM PIPES buffer containing 100 mM KCl. Adjust the pH to 7.0 using HCl or KOH.
-
Prepare a stock solution of this compound (e.g., 1 mM) in high-quality, anhydrous DMSO.
-
Prepare a stock solution of ZnCl₂ (e.g., 1 mM) in high-purity water. Perform serial dilutions to create a range of concentrations for the titration.
-
-
Fluorometric Titration:
-
Prepare a dilute working solution of this compound (e.g., 1 µM) in the PIPES buffer.
-
Place the this compound solution in a cuvette and record the initial fluorescence intensity (F₀) using the fluorometer with appropriate excitation and emission wavelengths.
-
Add small, precise volumes of the ZnCl₂ solution to the cuvette.
-
After each addition, gently mix the solution and allow it to equilibrate for a few minutes.
-
Record the fluorescence intensity (F).
-
Continue this process until the fluorescence intensity no longer increases with further additions of ZnCl₂, indicating saturation of the sensor (Fₘₐₓ).
-
-
Data Analysis:
-
Correct the fluorescence data for dilution effects.
-
Plot the change in fluorescence (ΔF = F - F₀) as a function of the total zinc concentration.
-
The dissociation constant (Kd) can be determined by fitting the data to a one-site binding model using non-linear regression analysis. The equation for this model is:
ΔF = (ΔFₘₐₓ * [Zn²⁺]) / (Kd + [Zn²⁺])
where ΔFₘₐₓ is the maximum change in fluorescence at saturation.
-
Considerations for Accurate Kd Determination
-
pH Control: The zinc binding affinity of this compound can be pH-dependent. Therefore, it is crucial to use a well-buffered solution at a stable pH, typically physiological pH (around 7.0-7.4), for biologically relevant measurements.
-
Metal Contamination: Due to the high affinity of this compound for zinc, trace metal contamination in buffers and water can significantly affect the results. Use of high-purity reagents and metal-chelating resin-treated water is recommended.
-
Stoichiometry: Job plot analysis can be performed to confirm the 1:1 binding stoichiometry between this compound and Zn²⁺.
Conclusion
This compound is a powerful tool for the detection and quantification of labile zinc in biological systems, owing to its high affinity, selectivity, and robust fluorescent response. A thorough understanding of its zinc binding properties, particularly its sub-nanomolar dissociation constant, is essential for the accurate interpretation of experimental data. The fluorometric titration protocol outlined in this guide provides a reliable method for the characterization of this compound and other high-affinity fluorescent sensors.
References
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Burdette, S. C., Frederickson, C. J., Bu, W., & Lippard, S. J. (2003). ZP4, an Improved Neuronal Zn2+ Sensor of the Zinpyr Family. Journal of the American Chemical Society, 125(7), 1778–1787. [Link]
-
Burdette, S. C., Frederickson, C. J., Bu, W., & Lippard, S. J. (2003). ZP4, an improved neuronal Zn2+ sensor of the Zinpyr family. PubMed, 125(7), 1778-87. [Link]
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Maret, W. (2013). The biological inorganic chemistry of zinc ions. PMC, 49(1), 1-19. [Link]
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Burdette, S. C., Frederickson, C. J., Bu, W., & Lippard, S. J. (2003). ZP4, an Improved Neuronal Zn2+ Sensor of the Zinpyr Family. SciSpace. [Link]
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Jakobs, M. F., Carlsson, M., Wittmann, S., Fahrer, J., & Becker, S. (2025). Four new bright members of the ZinPyr zinc fluorescence sensor family for live cell imaging. ChemRxiv. [Link]
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Nolan, E. M., & Lippard, S. J. (2008). Small-Molecule Fluorescent Sensors for Investigating Zinc Metalloneurochemistry. PMC. [Link]
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Jakobs, M. F., Carlsson, M., Wittmann, S., Fahrer, J., & Becker, S. (2025). Four new bright members of the ZinPyr zinc fluorescence sensor family for live cell imaging. ResearchGate. [Link]
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Domaille, D. W., Que, E. L., & Chang, C. J. (2011). Understanding Zinc Quantification with Existing and Advanced Ditopic Fluorescent Zinpyr Sensors. Journal of the American Chemical Society, 133(5), 1178-1181. [Link]
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Domaille, D. W., Que, E. L., & Chang, C. J. (2011). Understanding Zinc Quantification with Existing and Advanced Ditopic Fluorescent Zinpyr Sensors. PMC. [Link]
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Zhang, X. A., Hayes, D., Smith, S. J., Friedle, S., & Lippard, S. J. (2008). New Strategy for Quantifying Biological Zinc by a Modified Zinpyr Fluorescence Sensor. PMC. [Link]
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Jakobs, M. F., Carlsson, M., Wittmann, S., Fahrer, J., & Becker, S. (2025). Four new bright members of the ZinPyr zinc fluorescence sensor family for live cell imaging. Cambridge Open Engage. [Link]
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Taki, M., Mehta, A. P., & Lippard, S. J. (2009). Organelle-Specific Zinc Detection Using Zinpyr-Labeled Fusion Proteins in Live Cells. NIH. [Link]
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Domaille, D. W., Que, E. L., & Chang, C. J. (2011). Understanding Zinc Quantification with Existing and Advanced Ditopic Fluorescent Zinpyr Sensors. DSpace@MIT. [Link]
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Nolan, E. M., & Lippard, S. J. (2007). Midrange Affinity Fluorescent Zn(II) Sensors of the Zinpyr Family: Syntheses, Characterization, and Biological Imaging Applications. NIH. [Link]
-
Lim, N. C., Freake, H. C., & Brückner, C. (2006). Illuminating Zinc in Biological Systems. ResearchGate. [Link]
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Carter, K. P., Young, A. M., & Palmer, A. E. (2014). Techniques for measuring cellular zinc. PMC. [Link]
-
Jakobs, M. F., Carlsson, M., Wittmann, S., Fahrer, J., & Becker, S. (2025). Four new bright members of the ZinPyr zinc fluorescence sensor family for live cell imaging. Journal of Trace Elements in Medicine and Biology, 90, 127683. [Link]
-
Colvin, R. A., Fontaine, C. P., Laskowski, M., & Thomas, D. (2016). Intracellular zinc distribution in mitochondria, ER and the Golgi apparatus. e-Century Publishing Corporation. [Link]
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Domaille, D. W., Que, E. L., & Chang, C. J. (2011). Understanding Zinc Quantification with Existing and Advanced Ditopic Fluorescent Zinpyr Sensors. DSpace@MIT. [Link]
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Interchim. (n.d.). Zinpyr. Interchim. [Link]
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Zhang, X. A., Hayes, D., Smith, S. J., Friedle, S., & Lippard, S. J. (2008). New strategy for quantifying biological zinc by a modified zinpyr fluorescence sensor. PubMed. [Link]
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what is the fluorescence quantum yield of Zinpyr-4
An In-Depth Technical Guide to the Fluorescence Quantum Yield of Zinpyr-4
Authored by: Gemini, Senior Application Scientist
Introduction
This compound (ZP4) is a second-generation fluorescent sensor renowned in biological research for its high affinity and selectivity for zinc ions (Zn²⁺).[1][2][3][4] As a member of the Zinpyr family of probes, which are based on a fluorescein scaffold, this compound offers excellent photophysical properties for detecting and quantifying Zn²⁺ in complex biological environments, including neuronal systems.[1][2][3][4][5] Its utility is anchored in a significant increase in fluorescence intensity upon binding to zinc, a characteristic that is fundamentally governed by its fluorescence quantum yield. This guide provides a comprehensive technical overview of the fluorescence quantum yield of this compound, the underlying mechanisms, and the experimental protocols for its determination, tailored for researchers and professionals in life sciences and drug development.
Core Photophysical Properties of this compound
The efficacy of a fluorescent probe is defined by its photophysical characteristics. For this compound, these properties have been optimized for sensitivity and performance in the visible spectrum, making it compatible with standard fluorescence microscopy and spectroscopy instrumentation.[1][2][3][4] The most critical of these properties is the fluorescence quantum yield (Φ), which describes the efficiency of the fluorescence process.
The fluorescence quantum yield of the Zn²⁺-bound this compound complex is approximately 0.4 .[1][2][3][4][6] This high quantum yield indicates that the molecule efficiently converts absorbed light into emitted fluorescent light, contributing to its brightness as a zinc sensor. In its unbound state, the quantum yield is significantly lower, leading to a substantial fluorescence enhancement upon zinc binding. A 5-fold increase in fluorescence is observed under simulated physiological conditions when this compound binds to the Zn²⁺ cation.[1][2][3][4]
A summary of the key photophysical data for this compound is presented below.
| Parameter | Value | Significance for Application |
| Fluorescence Quantum Yield (Φ) | ~0.4 (Zn²⁺-bound) | High value indicates a bright and efficient probe upon target binding. |
| Excitation Maximum (λex) | ~500 nm | Located in the visible range, minimizing cellular autofluorescence and photodamage. |
| Emission Maximum (λem) | ~500 nm | Well-separated from the excitation wavelength, allowing for effective signal detection. |
| Dissociation Constant (Kd) | < 1 nM | Indicates very high affinity for Zn²⁺, enabling detection of low concentrations of the ion.[1][2][3][4] |
| Fluorescence Enhancement | ~5-fold | Provides a high signal-to-background ratio for clear distinction between bound and unbound states.[1][2][3][4] |
Mechanism of Fluorescence Modulation in this compound
The significant fluorescence enhancement of this compound upon binding to Zn²⁺ is a classic example of a "turn-on" sensor. This behavior is governed by a well-understood photophysical process known as Photoinduced Electron Transfer (PET) .
In the absence of zinc, the this compound molecule exists in a state where the di-(2-picolyl)amine (DPA) chelating moiety can donate an electron to the excited fluorescein fluorophore. This non-radiative PET process effectively quenches the fluorescence, resulting in a low quantum yield. When this compound binds to a Zn²⁺ ion, the DPA moiety's electrons are engaged in the coordination with the metal ion. This binding event lowers the energy of the highest occupied molecular orbital (HOMO) of the DPA group, making it energetically unfavorable to donate an electron to the excited fluorophore. Consequently, the PET pathway is inhibited, and the molecule relaxes from its excited state by emitting a photon, leading to a dramatic increase in fluorescence and a high quantum yield.[1][2][3][4]
Caption: Workflow for relative fluorescence quantum yield determination.
Factors Influencing this compound Quantum Yield
While this compound is a robust probe, several experimental factors can influence its photophysical behavior and, consequently, its quantum yield.
-
pH: Like many fluorescein derivatives, this compound's fluorescence is pH-dependent. The protonation of the DPA nitrogen atoms at acidic pH can mimic the effect of Zn²⁺ binding, leading to an increase in background fluorescence and a lower "turn-on" ratio. [7][8]It is therefore crucial to perform experiments in well-buffered solutions at a physiological pH (typically ~7.0-7.4).
-
Solvent Polarity: The solvent environment can affect the excited state dynamics of the fluorophore. While this compound is designed for aqueous biological systems, significant changes in solvent polarity could potentially alter its quantum yield.
-
Interfering Metal Ions: The DPA chelator provides high selectivity for Zn²⁺ over common biological cations like Na⁺, K⁺, Ca²⁺, and Mg²⁺. [7]However, other transition metal ions such as Cu²⁺ or Ni²⁺ can sometimes interfere by binding to the chelator and quenching fluorescence. Selectivity studies are essential when applying the sensor in environments with potentially high concentrations of other transition metals.
Conclusion
This compound stands out as a high-performance fluorescent sensor for zinc due to its excellent combination of high binding affinity, selectivity, and a substantial fluorescence turn-on. Its high fluorescence quantum yield of approximately 0.4 in the zinc-bound state is a cornerstone of its sensitivity, enabling the detection of nanomolar concentrations of Zn²⁺. A thorough understanding of its PET-based mechanism and the factors influencing its photophysical properties is paramount for its effective application in quantitative biological imaging and sensing. The standardized protocols for quantum yield determination further ensure that researchers can validate and benchmark its performance in their specific experimental contexts, reinforcing its role as an invaluable tool in the study of zinc biology.
References
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Burdette, S. C., et al. (2003). ZP4, an Improved Neuronal Zn2+ Sensor of the Zinpyr Family. Journal of the American Chemical Society, 125(7), 1778–1781. [Link] [1][4]2. Burdette, S. C., et al. (2003). ZP4, an improved neuronal Zn2+ sensor of the Zinpyr family. PubMed, National Institutes of Health. [Link] [2]3. Burdette, S. C., et al. (2003). ZP4, an Improved Neuronal Zn2+ Sensor of the Zinpyr Family. SciSpace. [Link] [3]4. Jakobs, M. F., et al. (2025). Four new bright members of the ZinPyr zinc fluorescence sensor family for live cell imaging. ResearchGate. [Link] [6]5. Cuesta-Seijo, J. A., et al. (2011). Understanding zinc quantification with existing and advanced ditopic fluorescent Zinpyr sensors. PubMed, National Institutes of Health. [Link] [9]6. Cuesta-Seijo, J. A., et al. (2011). Understanding Zinc Quantification with Existing and Advanced Ditopic Fluorescent Zinpyr Sensors. PubMed Central, National Institutes of Health. [Link] [7]7. Interchim. (n.d.). Zinpyr. FluoProbes. [Link] [5]8. Jakobs, M. F., et al. (2025). Four new bright members of the ZinPyr zinc fluorescence sensor family for live cell imaging. ChemRxiv, Cambridge Open Engage. [Link] [10]9. Nolan, E. M., & Lippard, S. J. (2008). Small-Molecule Fluorescent Sensors for Investigating Zinc Metalloneurochemistry. PubMed Central, National Institutes of Health. [Link] [11]10. Radford, R. J., et al. (2013). Reaction-based fluorescent sensor for investigating mobile Zn2+ in mitochondria of healthy versus cancerous cells. DSpace@MIT. [Link] [8]11. Zhang, X. A., et al. (2008). New Strategy for Quantifying Biological Zinc by a Modified Zinpyr Fluorescence Sensor. PubMed Central, National Institutes of Health. [Link]
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Zinpyr-4: A Comprehensive Technical Guide to a High-Affinity Fluorescent Zinc Sensor
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Date: January 12, 2026
Abstract
This technical guide provides an in-depth exploration of Zinpyr-4 (ZP4), a second-generation fluorescent sensor for the detection of intracellular zinc (Zn²⁺). As a member of the acclaimed Zinpyr family of probes, this compound offers high affinity and selectivity for zinc, coupled with favorable photophysical properties for biological imaging. This document will delve into the core principles of this compound's function, its detailed excitation and emission spectra, and provide a robust, field-proven protocol for its application in cellular and neuronal systems. Furthermore, we will explore the critical experimental parameters that ensure data integrity and discuss the underlying scientific rationale for these methodological choices.
Introduction: The Significance of this compound in Zinc Biology
Zinc is an essential transition metal, playing critical roles as a structural component of numerous proteins and as a catalytic cofactor in a vast array of enzymatic reactions. Beyond these static roles, dynamic fluxes of intracellular "free" or "labile" zinc have emerged as crucial signaling events in various physiological and pathological processes, including neurotransmission, apoptosis, and gene expression. The ability to visualize and quantify these transient changes in intracellular zinc concentration is paramount to understanding its complex roles in cellular function.
This compound, with the chemical name 9-(o-carboxyphenyl)-2-chloro-5-[2-{bis(2-pyridylmethyl)aminomethyl}-N-methylaniline]-6-hydroxy-3-xanthanone, is a powerful tool for this purpose.[1][2][3] It is a cell-permeable fluorescent sensor designed to exhibit a significant increase in fluorescence intensity upon binding to Zn²⁺.[1] Its high affinity for zinc, with a dissociation constant (Kd) of less than 1 nM, makes it particularly well-suited for detecting resting and transient zinc pools in a variety of cell types, including neurons.[1]
The Molecular Mechanism: Photoinduced Electron Transfer (PET)
The fluorescence of this compound is governed by a process known as photoinduced electron transfer (PET).[1][2] In its free, unbound state, the fluorophore's emission is quenched. This quenching occurs because the electron-rich di(2-picolyl)amine (DPA) chelating moiety can donate an electron to the excited state of the fluorescein fluorophore, providing a non-radiative pathway for energy dissipation.
Upon binding of a zinc ion to the DPA chelator, the lone pair of electrons on the nitrogen atoms become engaged in the coordination bond with Zn²⁺. This binding event lowers the energy of the DPA's highest occupied molecular orbital (HOMO), thereby inhibiting the photoinduced electron transfer process.[1] Consequently, the fluorophore returns to its ground state via the emission of a photon, resulting in a significant, approximately 5-fold, increase in fluorescence intensity.[1][2]
Caption: Photoinduced Electron Transfer (PET) mechanism of this compound.
Spectral Characteristics of this compound
This compound exhibits excitation and emission wavelengths in the visible range, making it compatible with standard fluorescence microscopy equipment.[1] While the exact spectral properties can be influenced by the local environment, the following table summarizes the key spectral data for a close analog, ZPP1, which provides a reliable reference for this compound.[4]
| Parameter | Zinc-Free (Apo) | Zinc-Bound (Saturated) | Reference |
| Excitation Maximum (λex) | ~505 nm | ~505 nm | [4] |
| Emission Maximum (λem) | ~532 nm | ~523 nm | [4] |
| Quantum Yield (Φ) | ~0.06 | ~0.34 | [5] |
| Fluorescence Enhancement | - | ~5-6 fold | [1][5] |
Note: The spectral data for ZPP1, a closely related Zinpyr sensor, is presented here as a representative example. Minor variations may exist for this compound.
Experimental Protocol: Intracellular Zinc Detection
This protocol provides a detailed methodology for the use of this compound in cultured cells. Adherence to these steps is critical for obtaining reliable and reproducible results.
Reagent Preparation
-
This compound Stock Solution (1-5 mM):
-
This compound is typically supplied as a solid. To prepare a stock solution, dissolve the solid in high-quality, anhydrous dimethyl sulfoxide (DMSO).
-
For example, to prepare a 1 mM stock solution from 1 mg of this compound (Molecular Weight: 683.15 g/mol ), dissolve it in 1.46 mL of DMSO.
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into small, single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
-
-
Live-Cell Imaging Solution:
-
Use a buffered salt solution such as Hanks' Balanced Salt Solution (HBSS) or a similar physiological buffer. Ensure the buffer is at a physiological pH (typically 7.2-7.4) and is pre-warmed to 37°C before use.
-
Cell Staining Procedure
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The Zinpyr Family of Fluorescent Zinc Sensors: A Technical Guide for Researchers
This guide provides an in-depth technical overview of the Zinpyr (ZP) family of fluorescent sensors, designed for researchers, scientists, and drug development professionals. We will delve into the core principles of Zinpyr sensor design, their mechanism of action, practical applications, and the nuances of experimental design and data interpretation. Our focus is to provide not just protocols, but the scientific rationale behind them, empowering you to effectively utilize these powerful tools for investigating the multifaceted roles of zinc in biological systems.
The Crucial Role of Zinc and the Need for Precise Sensing
Zinc is the second most abundant trace element in the human body and plays a vital role in a vast array of physiological processes.[1] It is a critical structural component of thousands of proteins, a catalytic cofactor for over 300 enzymes, and a key player in signal transduction.[1] Of particular interest to researchers is the pool of "mobile" or "labile" zinc, which is not tightly bound to proteins and is thought to be involved in dynamic signaling events, especially in the central nervous system.[1] Dysregulation of zinc homeostasis has been implicated in numerous pathological conditions, including neurodegenerative diseases.[1]
To unravel the complex biology of zinc, tools that can specifically and sensitively detect labile zinc pools within living cells and tissues are indispensable. Fluorescent sensors have emerged as a powerful technology for this purpose, offering high spatial and temporal resolution.[2] The Zinpyr family, developed by Lippard and colleagues, represents a cornerstone in the field of fluorescent zinc sensors, offering a versatile platform for a wide range of biological investigations.[3]
The Zinpyr Family: A Modular Design for Tunable Properties
The Zinpyr family of sensors is built upon a fluorescein scaffold, a bright and photostable fluorophore with excitation and emission wavelengths in the visible spectrum, minimizing cellular damage and autofluorescence.[4][5][6] The core design principle involves the strategic placement of zinc-binding moieties, typically derived from di(2-picolyl)amine (DPA), onto the fluorescein platform.[3][7] This modular design allows for systematic modifications to both the fluorophore and the zinc-binding unit, enabling the tuning of key properties such as:
-
Zinc Affinity (Kd): By altering the chelating group, a range of sensors with dissociation constants from sub-nanomolar to micromolar has been developed, allowing researchers to probe different concentrations of labile zinc.[3][8]
-
Photophysical Properties: Modifications to the fluorescein core, such as halogenation, can shift the excitation and emission spectra and influence quantum yields.[9]
-
Cellular Localization: The addition of functional groups like carboxylates or esters can render the sensors membrane-impermeable or facilitate their trapping within the cell, respectively.[10][11][12]
Mechanism of Action: Photoinduced Electron Transfer (PET)
The fluorescence of Zinpyr sensors is modulated by a process called photoinduced electron transfer (PET).[4][5][13][14] In the absence of zinc, the electron-rich amine groups of the DPA chelators can donate an electron to the excited state of the fluorescein fluorophore, quenching its fluorescence.[3][15] Upon binding of a zinc ion, the lone pair of electrons on the nitrogen atoms of the DPA moiety are engaged in the coordination bond. This coordination inhibits the PET process, leading to a significant increase in the fluorescence quantum yield and a "turn-on" of the fluorescent signal.[3][4][5]
Diagram: Zinpyr Sensing Mechanism
Caption: The "turn-on" fluorescence mechanism of Zinpyr sensors.
Key Members of the Zinpyr Family: A Comparative Overview
The Zinpyr family encompasses a growing number of sensors with distinct characteristics. Below is a summary of some of the most prominent members.
| Sensor | Key Features | Dissociation Constant (Kd) for Zn2+ | Fluorescence Enhancement (Fold Increase) | Reference(s) |
| Zinpyr-1 (ZP1) | The foundational sensor, cell-permeable, high affinity for zinc.[4][5] | < 1 nM | 3- to 5-fold | [4][5] |
| Zinpyr-2 (ZP2) | A structural isomer of ZP1 with similar properties.[4][5] | < 1 nM | 3- to 5-fold | [4][5] |
| Zinpyr-3 (ZP3) | Features electron-withdrawing groups on the fluorophore to lower the pKa of the chelating amines, reducing proton-induced background fluorescence.[3] | Sub-nanomolar | ~13-fold | [16] |
| Zinpyr-4 (ZP4) | An asymmetrically substituted sensor with a single DPA moiety, exhibiting lower background fluorescence than ZP1.[13][14] | < 1 nM | ~5-fold | [13][14] |
| ZPP1 | A modified ZP1 with a pyrazine ring in each DPA arm, resulting in lower background fluorescence, higher turn-on, and a unique two-step zinc binding profile.[16] | Biphasic binding | ~13-fold | [16] |
| ZP9 & ZP10 | Asymmetrical sensors with pyridyl-amine-pyrrole ligands, offering "midrange" affinities for zinc.[8][17] | Sub-micromolar to low-micromolar | ~7- to 12-fold | [8][17] |
Experimental Protocols and Considerations
The successful application of Zinpyr sensors requires careful attention to experimental detail. Here, we provide a general protocol for cellular imaging and highlight critical considerations.
General Protocol for Live Cell Imaging with Zinpyr Sensors
This protocol provides a starting point for staining adherent cells in culture. Optimization will be necessary for different cell types and experimental conditions.
Materials:
-
Zinpyr sensor stock solution (e.g., 1 mM in DMSO)
-
Cultured cells on coverslips or in imaging dishes
-
Balanced salt solution (e.g., Hanks' Balanced Salt Solution, HBSS) or imaging buffer
-
Fluorescence microscope equipped with appropriate filters for fluorescein (e.g., excitation ~490 nm, emission ~520 nm)
Procedure:
-
Cell Preparation: Culture cells to the desired confluency on a suitable imaging substrate.
-
Loading the Sensor:
-
Dilute the Zinpyr stock solution to the final working concentration (typically 1-10 µM) in imaging buffer.
-
Remove the cell culture medium and wash the cells once with the imaging buffer.
-
Incubate the cells with the Zinpyr-containing buffer at 37°C for a duration determined by optimization (typically 30-60 minutes). For some sensors and cell types, longer incubation times may be necessary.[11]
-
-
Washing: Remove the loading solution and wash the cells 2-3 times with fresh imaging buffer to remove extracellular sensor.
-
Imaging: Mount the coverslip or dish on the microscope stage and acquire images using the appropriate filter set.
Diagram: Live Cell Imaging Workflow
Caption: A generalized workflow for staining live cells with Zinpyr sensors.
Critical Considerations for Robust Data
-
Sensor Concentration: Use the lowest possible concentration of the sensor that provides an adequate signal-to-noise ratio. High concentrations can buffer intracellular zinc, leading to an underestimation of the labile zinc pool.[18]
-
pH Sensitivity: The fluorescence of fluorescein-based sensors is pH-dependent.[4] It is crucial to perform experiments in a well-buffered medium and to consider potential pH changes within cellular compartments. Some Zinpyr analogues have been designed to minimize pH sensitivity.[6]
-
Metal Selectivity: While the Zinpyr family exhibits good selectivity for zinc over biologically abundant cations like Ca2+ and Mg2+, other transition metals such as Fe2+, Co2+, Ni2+, and Cu2+ can interfere by quenching the fluorescence.[3][16] Control experiments using metal chelators can help to confirm the specificity of the signal.
-
Calibration and Quantification: While Zinpyr sensors are excellent for detecting relative changes in labile zinc, absolute quantification is challenging in a cellular environment. In situ calibration methods are complex. For quantitative measurements, consider ratiometric sensors or carefully controlled titration experiments.[16][19]
-
Cellular Localization and Permeability: The choice of Zinpyr sensor should be guided by the desired cellular target. Unmodified Zinpyr-1 is cell-permeable.[10] Derivatives with charged groups (e.g., carboxylates) are generally membrane-impermeant and suitable for studying extracellular zinc.[10] Esterified versions can be trapped inside cells after hydrolysis by intracellular esterases.[10]
Advanced Applications and Future Directions
The Zinpyr family continues to be a valuable resource for zinc biology research. They have been instrumental in:
-
Imaging zinc release from neurons during neurotransmission.
-
Studying the role of zinc in apoptosis and oxidative stress.
-
Investigating zinc trafficking and homeostasis in various cell types.
-
Screening for compounds that modulate zinc levels.
The modular design of the Zinpyr platform will undoubtedly lead to the development of next-generation sensors with improved properties, such as ratiometric responses, near-infrared emission for deep tissue imaging, and enhanced selectivity for specific zinc-binding proteins.
Conclusion
The Zinpyr family of fluorescent zinc sensors provides a powerful and versatile toolkit for researchers investigating the intricate roles of zinc in health and disease. By understanding the fundamental principles of their design, mechanism of action, and the critical parameters for their application, scientists can generate reliable and insightful data. This guide serves as a foundational resource to empower researchers to confidently employ these sensors in their quest to unravel the complexities of zinc biology.
References
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Walkup, G. K., Burdette, S. C., Lippard, S. J., & Tsien, R. Y. (2000). Fluorescent Sensors for Zn2+ Based on a Fluorescein Platform: Synthesis, Properties and Intracellular Distribution. Journal of the American Chemical Society, 122(23), 5644–5645. [Link]
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Burdette, S. C., Walkup, G. K., Spingler, B., Tsien, R. Y., & Lippard, S. J. (2004). Membrane-permeable and -impermeable sensors of the Zinpyr family and their application to imaging of hippocampal zinc in vivo. Chemistry & Biology, 11(12), 1659–1666. [Link]
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Walkup, G. K., & Lippard, S. J. (2001). Fluorescent Sensors for Zn2+ Based on a Fluorescein Platform: Synthesis, Properties and Intracellular Distribution. Journal of the American Chemical Society, 123(18), 4352-4352. [Link]
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Nolan, E. M., & Lippard, S. J. (2008). Small-Molecule Fluorescent Sensors for Investigating Zinc Metalloneurochemistry. Accounts of Chemical Research, 42(1), 193-203. [Link]
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Domaille, D. W., Que, E. L., & Chang, C. J. (2008). Tools and techniques for illuminating the cell biology of zinc. Current Opinion in Chemical Biology, 12(2), 241-247. [Link]
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Burdette, S. C., & Lippard, S. J. (2006). Analogues of Zinpyr-1 Provide Insight into the Mechanism of Zinc Sensing. Inorganic Chemistry, 45(16), 6474–6478. [Link]
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Burdette, S. C., Frederickson, C. J., Bu, W., & Lippard, S. J. (2003). ZP4, an improved neuronal Zn2+ sensor of the Zinpyr family. Journal of the American Chemical Society, 125(36), 10814–10815. [Link]
-
Burdette, S. C., & Lippard, S. J. (2003). ZP4, an Improved Neuronal Zn2+ Sensor of the Zinpyr Family. Journal of the American Chemical Society, 125(46), 14260-14260. [Link]
-
Jakobs, M. F., Carlsson, M., Wittmann, S., Fahrer, J., & Becker, S. (2023). Four new bright members of the ZinPyr zinc fluorescence sensor family for live cell imaging. ChemRxiv. [Link]
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Bar-Nahum, I., & Lippard, S. J. (2011). Understanding Zinc Quantification with Existing and Advanced Ditopic Fluorescent Zinpyr Sensors. Journal of the American Chemical Society, 133(11), 4029-4039. [Link]
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Jakobs, M. F., Carlsson, M., Wittmann, S., Fahrer, J., & Becker, S. (2023). Four new bright members of the ZinPyr zinc fluorescence sensor family for live cell imaging. ChemRxiv. [Link]
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Jakobs, M. F., Carlsson, M., Wittmann, S., Fahrer, J., & Becker, S. (2023). Four new bright members of the ZinPyr zinc fluorescence sensor family for live cell imaging. ChemRxiv. [Link]
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Nolan, E. M., & Lippard, S. J. (2007). Zinspy Sensors with Enhanced Dynamic Range for Imaging Neuronal Cell Zinc Uptake and Mobilization. Inorganic Chemistry, 46(25), 10670–10681. [Link]
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Burdette, S. C., & Lippard, S. J. (2006). Analogues of Zinpyr-1 provide insight into the mechanism of zinc sensing. Inorganic Chemistry, 45(16), 6474-8. [Link]
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Hirano, T., Kikuchi, K., Urano, Y., Higuchi, T., & Nagano, T. (2002). Improvement and Biological Applications of Fluorescent Probes for Zinc, ZnAFs. Journal of the American Chemical Society, 124(23), 6555–6562. [Link]
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Jiang, P., & Guo, Z. (2007). Fluorescent chemosensors for Zn2+. Coordination Chemistry Reviews, 251(13-14), 1837-1857. [Link]
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Bar-Nahum, I., & Lippard, S. J. (2011). Understanding Zinc Quantification with Existing and Advanced Ditopic Fluorescent Zinpyr Sensors. DSpace@MIT. [Link]
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Bar-Nahum, I., & Lippard, S. J. (2011). Understanding zinc quantification with existing and advanced ditopic fluorescent Zinpyr sensors. Journal of the American Chemical Society, 133(11), 4029-39. [Link]
-
Nolan, E. M., Jaworski, J., Racine, M. E., & Lippard, S. J. (2006). Midrange Affinity Fluorescent Zn(II) Sensors of the Zinpyr Family: Syntheses, Characterization, and Biological Imaging Applications. Inorganic Chemistry, 45(24), 9748–9757. [Link]
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Yang, Y., & Li, Y. (2022). Application of Fluorescent Probes for the Detection of Zinc Ions in Cells and Oil Paintings. Molecules, 27(19), 6524. [Link]
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Nolan, E. M., & Lippard, S. J. (2004). The zinspy family of fluorescent zinc sensors: syntheses and spectroscopic investigations. Inorganic Chemistry, 43(26), 8310-7. [Link]
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Jiang, P., & Guo, Z. (2004). Fluorescent detection of zinc in biological systems: recent development on the design of chemosensors and biosensors. Coordination Chemistry Reviews, 248(1-2), 205-229. [Link]
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Zhang, X. A., Hayes, D., Smith, S. J., Friedle, S., & Lippard, S. J. (2008). New Strategy for Quantifying Biological Zinc by a Modified Zinpyr Fluorescence Sensor. Journal of the American Chemical Society, 130(48), 15788–15789. [Link]
-
Bar-Nahum, I., & Lippard, S. J. (2011). Understanding Zinc Quantification with Existing and Advanced Ditopic Fluorescent Zinpyr Sensors. DSpace@MIT. [Link]
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Wessels, I., & Rink, L. (2019). A Zinpyr-1-based Fluorimetric Microassay for Free Zinc in Human Serum. Journal of Visualized Experiments, (150), e59918. [Link]
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Nolan, E. M., Jaworski, J., Racine, M. E., & Lippard, S. J. (2006). Midrange Affinity Fluorescent Zn(II) Sensors of the Zinpyr Family: Syntheses, Characterization, and Biological Imaging Applications. Inorganic chemistry, 45(24), 9748-57. [Link]
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Bar-Nahum, I., & Lippard, S. J. (2011). Understanding Zinc Quantification with Existing and Advanced Ditopic Fluorescent Zinpyr Sensors. Journal of the American Chemical Society, 133(11), 4029-4039. [Link]
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Bar-Nahum, I., & Lippard, S. J. (2011). Understanding Zinc Quantification with Existing and Advanced Ditopic Fluorescent Zinpyr Sensors. Request PDF. [Link]
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Zinpyr-4: A Second-Generation Fluorescent Sensor for In-Depth Analysis of Cellular Zinc
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Date: January 12, 2026
Abstract
Zinc is a ubiquitous and essential trace element, playing critical roles as a structural component of numerous proteins and as a catalytic cofactor in a vast array of enzymatic reactions. Beyond these static roles, dynamic fluctuations in intracellular "labile" zinc concentrations are now recognized as fundamental to cellular signaling, a field often termed "zinc signaling". To unravel the complexities of this signaling paradigm, robust tools for the sensitive and specific detection of intracellular zinc are paramount. This guide provides a comprehensive technical overview of Zinpyr-4 (ZP4), a second-generation fluorescent sensor that has emerged as a powerful tool for the qualitative and quantitative assessment of intracellular zinc. We will delve into the core principles of this compound, from its molecular mechanism of action to practical, field-proven protocols for its application in cellular imaging and flow cytometry. This document is intended to serve as a detailed resource for researchers, enabling the effective implementation of this compound in their experimental workflows and fostering a deeper understanding of the intricate role of zinc in biological systems.
Introduction: The Rise of this compound in Zinc Biology
The Zinpyr family of fluorescent sensors represents a significant advancement in the study of mobile zinc in biological systems.[1][2] this compound, chemically known as 9-(o-carboxyphenyl)-2-chloro-5-[2-{bis(2-pyridylmethyl)aminomethyl}-N-methylaniline]-6-hydroxy-3-xanthanone, was developed to improve upon its predecessors with enhanced photophysical properties and suitability for biological applications.[1][3] Unlike first-generation sensors, this compound offers a favorable combination of visible light excitation and emission, a high quantum yield, and a nanomolar dissociation constant for zinc, making it well-suited for detecting the low concentrations of labile zinc found within cells.[1][3]
This guide will provide a detailed exploration of this compound, beginning with its fundamental mechanism of fluorescence enhancement upon zinc binding. We will then present its key photophysical properties in a comparative context. The core of this document is dedicated to providing detailed, step-by-step protocols for the application of this compound in fluorescence microscopy and flow cytometry, including crucial insights into experimental design, data acquisition, and analysis. Finally, we will discuss the advantages and limitations of this compound in comparison to other commonly used zinc sensors, offering guidance on selecting the appropriate tool for your specific research question.
Mechanism of Action: A Photoinduced Electron Transfer (PET) Based "Off-On" Switch
The fluorescence of this compound is governed by a process known as photoinduced electron transfer (PET).[1][3] In its zinc-free (apo) state, the fluorophore's emission is quenched. Upon excitation, an electron from the nitrogen-rich zinc-binding moiety (a di-(2-picolyl)amine or DPA derivative) is transferred to the excited fluorophore, causing it to return to its ground state non-radiatively (i.e., without emitting a photon).
The binding of a zinc ion (Zn²⁺) to the DPA-derived chelator dramatically alters the electronic properties of the sensor. The coordination of Zn²⁺ lowers the energy of the lone pair of electrons on the nitrogen atoms, thereby inhibiting the PET process.[1][3] Consequently, upon excitation, the fluorophore is no longer quenched and can return to its ground state via the emission of a photon, resulting in a significant increase in fluorescence intensity. This "off-on" switching mechanism provides a robust and sensitive means of detecting changes in intracellular zinc concentration.
Caption: Mechanism of this compound fluorescence.
Photophysical Properties of this compound
A thorough understanding of a fluorescent sensor's photophysical properties is critical for designing and interpreting experiments. This compound exhibits characteristics that make it highly suitable for biological imaging.
| Property | Value | Significance in Application |
| Excitation Maximum (λex) | ~500 nm[1][3] | Compatible with standard 488 nm laser lines on most fluorescence microscopes and flow cytometers, minimizing cellular autofluorescence. |
| Emission Maximum (λem) | ~520-530 nm[4][5] | Emits in the green region of the spectrum, which is readily detectable with standard filter sets. |
| Quantum Yield (Φ) | ~0.4 (in the presence of Zn²⁺)[1][3] | A high quantum yield contributes to a bright fluorescent signal, enabling detection of low zinc concentrations. |
| Molar Extinction Coefficient (ε) | High (typical for fluorescein derivatives) | A high extinction coefficient allows for efficient light absorption, further enhancing the brightness of the sensor. |
| Dissociation Constant (Kd) | < 1 nM[1][3] | The high affinity for zinc allows for the detection of the low nanomolar to picomolar concentrations of labile zinc typically found in the cytoplasm. |
| Fluorescence Enhancement | ~5-fold upon Zn²⁺ binding[1][3] | A significant increase in fluorescence provides a good dynamic range for detecting changes in zinc concentration. |
Experimental Protocols
The following protocols are provided as a starting point and should be optimized for your specific cell type and experimental conditions.
Fluorescence Microscopy
This protocol outlines the steps for loading cells with this compound and imaging intracellular zinc.
Caption: this compound Fluorescence Microscopy Workflow.
Materials:
-
This compound (typically supplied as a solid)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Pluronic F-127 (optional, aids in dye solubilization)
-
Cell culture medium appropriate for your cells
-
Balanced salt solution (e.g., HBSS or PBS)
-
Cells of interest cultured on glass-bottom dishes or coverslips
-
Fluorescence microscope with appropriate filter sets (e.g., FITC/GFP cube)
Protocol:
-
Prepare a this compound Stock Solution:
-
Dissolve this compound in anhydrous DMSO to a final concentration of 1-5 mM.
-
Store the stock solution at -20°C, protected from light.
-
-
Prepare a this compound Loading Solution:
-
On the day of the experiment, dilute the this compound stock solution in your cell culture medium or a balanced salt solution to a final working concentration of 1-5 µM.[6]
-
For cells that are difficult to load, a non-ionic surfactant like Pluronic F-127 can be added to the loading solution at a final concentration of 0.02% to aid in dye dispersal.
-
-
Cell Loading:
-
Remove the culture medium from your cells and replace it with the this compound loading solution.
-
Incubate the cells for 20-30 minutes at 37°C in a CO₂ incubator.[6] The optimal loading time and concentration should be determined empirically for each cell type.
-
-
Washing:
-
After incubation, remove the loading solution and wash the cells twice with pre-warmed culture medium or balanced salt solution to remove any extracellular dye.
-
-
Imaging:
-
Image the cells immediately using a fluorescence microscope.
-
Use a standard FITC/GFP filter set (Excitation: ~490/20 nm, Emission: ~525/50 nm).
-
Acquire images of your control and experimental groups using identical microscope settings (e.g., exposure time, gain).
-
Flow Cytometry
This protocol provides a general framework for using this compound to analyze intracellular zinc levels in a cell population.
Caption: this compound Flow Cytometry Workflow.
Materials:
-
This compound stock solution (as above)
-
Single-cell suspension of your cells of interest
-
FACS buffer (e.g., PBS with 1-2% FBS)
-
Flow cytometer with a 488 nm laser and appropriate emission filters (e.g., 530/30 nm)
Protocol:
-
Prepare Cell Suspension:
-
Prepare a single-cell suspension of your cells at a concentration of 1 x 10⁶ cells/mL in your preferred culture medium.
-
-
Cell Loading:
-
Add the this compound stock solution directly to the cell suspension to a final concentration of 1-5 µM.
-
Incubate for 20-30 minutes at 37°C, protected from light.
-
-
Washing:
-
Pellet the cells by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspend the cell pellet in 1 mL of FACS buffer and repeat the centrifugation.
-
Resuspend the final cell pellet in an appropriate volume of FACS buffer for analysis.
-
-
Data Acquisition:
-
Acquire data on a flow cytometer using the 488 nm laser for excitation and a standard green emission filter (e.g., 530/30 nm).[2]
-
Collect a sufficient number of events for statistical analysis.
-
Be sure to include appropriate controls, such as unstained cells and cells treated with a zinc chelator (e.g., TPEN) or a zinc ionophore (e.g., pyrithione) to establish minimum and maximum fluorescence levels.
-
Data Analysis and Interpretation
Qualitative Analysis
For many applications, a qualitative assessment of changes in this compound fluorescence is sufficient. This involves comparing the fluorescence intensity between control and treated groups. It is crucial to maintain consistent imaging or flow cytometry settings across all samples to ensure that any observed differences in fluorescence are due to changes in intracellular zinc and not experimental variability.
Quantitative Analysis: Calibration and Zinc Concentration Calculation
For a more quantitative assessment of intracellular zinc concentrations, a calibration procedure is necessary. This typically involves determining the minimum (F_min) and maximum (F_max) fluorescence intensities.[7][8]
Calibration Protocol:
-
Minimum Fluorescence (F_min): Treat a sample of this compound loaded cells with a membrane-permeable zinc chelator, such as N,N,N′,N′-tetrakis(2-pyridylmethyl)ethylenediamine (TPEN), at a concentration of 50-100 µM for 10-15 minutes. This will chelate intracellular zinc, resulting in the minimum fluorescence signal from the sensor.
-
Maximum Fluorescence (F_max): Treat another sample of this compound loaded cells with a zinc ionophore, such as zinc pyrithione, at a concentration of 50-100 µM for 10-15 minutes. This will saturate the intracellular sensor with zinc, yielding the maximum fluorescence signal.
Calculating Intracellular Zinc Concentration:
The intracellular free zinc concentration can be estimated using the following equation, derived from the law of mass action:
[Zn²⁺] = K_d * [(F - F_min) / (F_max - F)]
Where:
-
[Zn²⁺] is the intracellular free zinc concentration.
-
K_d is the dissociation constant of this compound for zinc (< 1 nM).[1][3]
-
F is the fluorescence intensity of the experimental sample.
-
F_min is the minimum fluorescence intensity (in the presence of a chelator).
-
F_max is the maximum fluorescence intensity (in the presence of a zinc ionophore).
It is important to note that this calculation provides an estimate, and the in situ K_d may differ from the in vitro value.
Comparative Analysis: this compound in the Context of Other Zinc Sensors
The selection of a fluorescent zinc sensor should be guided by the specific requirements of the experiment. Here, we compare this compound to other commonly used probes.
| Sensor | Class | Advantages | Disadvantages |
| This compound | Fluorescein-based | High affinity for zinc, bright fluorescence, visible light excitation/emission.[1][3] | Susceptible to pH changes, potential for phototoxicity with prolonged imaging.[7] |
| FluoZin-3 | Fluorescein-based | High fluorescence enhancement, commercially available in an acetoxymethyl (AM) ester form for improved cell loading.[9] | Can be sensitive to high physiological levels of calcium and magnesium, though this can be mitigated.[10] |
| Newport Green | Fluorescein-based | Lower affinity for zinc, making it suitable for detecting higher concentrations of zinc.[9] | Lower fluorescence enhancement compared to this compound and FluoZin-3.[9] |
| Genetically Encoded Sensors (e.g., eCALWY, GZnPs) | Protein-based | Can be targeted to specific subcellular compartments, ratiometric measurements are often possible. | Lower dynamic range and brightness compared to small molecule sensors, can be toxic to cells upon overexpression. |
Troubleshooting and Best Practices
-
High Background Fluorescence: This can be due to incomplete removal of extracellular dye. Ensure thorough washing after loading. Alternatively, the loading concentration or incubation time may be too high.
-
Weak Signal: This may indicate inefficient loading. Consider increasing the dye concentration or incubation time, or using Pluronic F-127 to aid solubilization. Also, ensure your microscope or flow cytometer settings are optimized for detecting the signal.
-
Phototoxicity: Fluorescein-based dyes can generate reactive oxygen species upon illumination, which can be toxic to cells. Minimize light exposure by using the lowest possible laser power and exposure times.
-
pH Sensitivity: The fluorescence of this compound can be influenced by changes in intracellular pH. It is important to control for pH changes in your experiments, especially when studying processes known to alter cellular pH.[7]
-
Selectivity: While this compound is highly selective for zinc, it can also bind to other divalent cations, such as cadmium (Cd²⁺).[11] For most biological systems, the intracellular concentrations of these interfering ions are negligible. However, in studies involving these metals, appropriate controls should be performed.
Conclusion
This compound is a powerful and versatile second-generation fluorescent sensor that has significantly advanced our ability to study the intricate roles of labile zinc in cellular physiology and pathology. Its excellent photophysical properties, including high affinity for zinc and bright fluorescence in the visible spectrum, make it an invaluable tool for researchers in diverse fields. By following the detailed protocols and considering the practical insights provided in this guide, researchers can confidently and effectively employ this compound to illuminate the dynamic world of zinc signaling within living cells.
References
-
Burdette, S. C., Frederickson, C. J., Bu, W., & Lippard, S. J. (2003). ZP4, an Improved Neuronal Zn2+ Sensor of the Zinpyr Family. Journal of the American Chemical Society, 125(7), 1778–1787. [Link]
-
Jakobs, M. F., Carlsson, M., Wittmann, S., Fahrer, J., & Becker, S. (2025). Four new bright members of the ZinPyr zinc fluorescence sensor family for live cell imaging. ChemRxiv. [Link]
-
Guerin, J., et al. (2011). Understanding Zinc Quantification with Existing and Advanced Ditopic Fluorescent Zinpyr Sensors. Journal of the American Chemical Society, 133(11), 4038-4049. [Link]
-
Guerin, J., et al. (2011). Understanding Zinc Quantification with Existing and Advanced Ditopic Fluorescent Zinpyr Sensors. MIT Open Access Articles. [Link]
-
Burdette, S. C., Frederickson, C. J., Bu, W., & Lippard, S. J. (2003). ZP4, an improved neuronal Zn2+ sensor of the Zinpyr family. PubMed. [Link]
-
Burdette, S. C., Frederickson, C. J., Bu, W., & Lippard, S. J. (2003). ZP4, an Improved Neuronal Zn2+ Sensor of the Zinpyr Family. Journal of the American Chemical Society. [Link]
-
Sensi, S. L., et al. (2011). Intracellular Zn 2+ increase over time. ResearchGate. [Link]
-
Sensi, S. L., et al. (2011). Development of Novel Zn2+ Loaded Nanoparticles Designed for Cell-Type Targeted Drug Release in CNS Neurons: In Vitro Evidences. PLoS ONE, 6(3), e17181. [Link]
-
Burdette, S. C., Frederickson, C. J., Bu, W., & Lippard, S. J. (2003). ZP4, an Improved Neuronal Zn2+ Sensor of the Zinpyr Family. SciSpace. [Link]
-
Sensi, S. L., et al. (2009). Organelle-Specific Zinc Detection Using Zinpyr-Labeled Fusion Proteins in Live Cells. Journal of the American Chemical Society, 131(40), 14407-14409. [Link]
-
Zhang, X.-a., et al. (2008). New Strategy for Quantifying Biological Zinc by a Modified Zinpyr Fluorescence Sensor. Journal of the American Chemical Society, 130(47), 15788-15789. [Link]
-
Colvin, R. A., et al. (2010). Techniques for measuring cellular zinc. FEBS Journal, 277(11), 2373-2384. [Link]
-
enQuire Bio. (n.d.). Step-By-Step Detailed Flow Cytometry Protocol. [Link]
-
Gee, K. R., et al. (2002). The zinc indicator FluoZin-3 is not perturbed significantly by physiological levels of calcium or magnesium. Cell Calcium, 31(5), 245-251. [Link]
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Walkup, G. K., et al. (2000). A: Fluorescence emission response of Zinpyr-1 ( 4 ) to buffered Zn 2 +... ResearchGate. [Link]
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Zhang, X.-a., et al. (2011). Understanding zinc quantification with existing and advanced ditopic fluorescent Zinpyr sensors. PubMed. [Link]
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Wessels, J., et al. (2023). Comparison of Three Low-Molecular-Weight Fluorescent Probes for Measuring Free Zinc Levels in Cultured Mammary Cells. Nutrients, 15(8), 1873. [Link]
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Boster Biological Technology. (n.d.). Flow Cytometry Protocol: Step-by-Step Guide for FACS Analysis. [Link]
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Jakobs, M. F., et al. (2025). Four new bright members of the ZinPyr zinc fluorescence sensor family for live cell imaging. Inorganic Chemistry. [Link]
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Ajjaji, D., et al. (2008). The interaction of biological and noxious transition metals with the zinc probes FluoZin-3 and Newport Green. Journal of Biological Inorganic Chemistry, 13(6), 849-857. [Link]
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Wessels, J., et al. (2023). (PDF) Comparison of Three Low-Molecular-Weight Fluorescent Probes for Measuring Free Zinc Levels in Cultured Mammary Cells. ResearchGate. [Link]
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Introduction: The Evolution of a Second-Generation Zinc Sensor
An In-Depth Technical Guide to the Chemical Structure and Synthesis of Zinpyr-4
In the intricate landscape of metalloneurochemistry, the Zinpyr (ZP) family of fluorescent sensors has emerged as an indispensable tool for visualizing labile zinc (Zn²⁺) pools within biological systems.[1][2] These sensors are engineered around a fluorescein scaffold, a robust and bright fluorophore, appended with zinc-chelating moieties. This compound (ZP4) represents a significant advancement as a second-generation sensor, meticulously designed to overcome some limitations of its predecessors.[3][4] It offers an improved signal-to-noise ratio, high quantum yield, and a dissociation constant (Kd) for Zn²⁺ of less than 1 nM, making it exceptionally well-suited for detecting basal and transient zinc levels in neuronal and other cellular contexts.[3][4][5][6]
This guide provides a comprehensive technical overview of this compound, detailing its molecular architecture, the causal principles behind its function, and a validated protocol for its synthesis. It is intended for researchers and drug development professionals who require a deep, mechanistic understanding of this powerful chemical probe.
Part 1: Chemical Structure and Quantum Mechanics of Zinc Detection
The efficacy of this compound is rooted in its unique molecular structure, which integrates a fluorescent reporter with a highly specific zinc-binding domain.
Molecular Architecture
The formal chemical name for this compound is 9-(o-carboxyphenyl)-2-chloro-5-[2-{bis(2-pyridylmethyl)aminomethyl}-N-methylaniline]-6-hydroxy-3-xanthanone .[3][4][5][6][7] Its structure consists of three critical components:
-
Fluorescein Core : This serves as the fluorophore platform. It is substituted with a chlorine atom, which modulates its electronic properties.
-
Aniline Linker : An N-methylaniline group acts as a crucial part of the quenching and sensing mechanism.
-
Zinc-Binding Moiety : A bis(2-pyridylmethyl)amine (DPA) unit is attached to the aniline linker. This DPA-aniline conjugate forms the high-affinity binding site for Zn²⁺.
Mechanism of Action: A Photoinduced Electron Transfer (PET) System
This compound operates as a "turn-on" fluorescent sensor, meaning its fluorescence intensity increases dramatically upon binding to its target ion. This process is governed by a quantum mechanical phenomenon known as Photoinduced Electron Transfer (PET).[3][4][5][6]
-
In the Zinc-Free State (Fluorescence "Off") : The lone pair of electrons on the aniline nitrogen atom is readily available. Upon excitation of the fluorescein core by light, this electron is transferred to the excited-state fluorophore. This non-radiative process effectively quenches the fluorescence, resulting in a low background signal.[8]
-
In the Zinc-Bound State (Fluorescence "On") : When a Zn²⁺ ion enters the binding pocket, it coordinates with the two pyridine nitrogen atoms and the tertiary amine of the DPA unit, as well as the aniline nitrogen. This coordination significantly lowers the energy of the highest occupied molecular orbital (HOMO) of the aniline. Consequently, the electron transfer to the excited fluorescein is no longer energetically favorable. The PET process is inhibited, and the sensor's fluorescence is "turned on," leading to a 5-fold or greater increase in emission intensity.[3][4][5][6]
The diagram below illustrates this PET-based sensing mechanism.
Caption: Photoinduced Electron Transfer (PET) mechanism in this compound.
Quantitative Properties
The performance of this compound is defined by several key photophysical parameters, summarized below.
| Property | Value | Source |
| Molecular Formula | C₄₀H₃₁ClN₄O₅ | [7][9][10] |
| Molecular Weight | 683.15 g/mol | [7][10] |
| Excitation Max (λex) | ~515 nm | [9] |
| Emission Max (λem) | ~525 nm | [9] |
| Dissociation Constant (Kd) | < 1.0 nM | [3][4][6] |
| Quantum Yield (Φ) (Apo) | ~0.06 | [8] |
| Quantum Yield (Φ) (Zn²⁺-bound) | ~0.34 - 0.4 | [3][4][8] |
| Fluorescence Fold-Increase | ~5-6 fold | [3][8] |
Part 2: Synthesis of this compound
This compound is prepared via a convergent synthetic strategy.[3][4][5][6] This approach involves the independent synthesis of two key precursors—the fluorescein platform and the zinc-binding ligand—which are then coupled in a final step. This method is advantageous as it allows for modularity and purification of intermediates, leading to a higher purity final product.
Synthetic Workflow Overview
The synthesis can be conceptually broken down into three main stages:
-
Stage A : Synthesis of the aniline-DPA ligand, [2-{bis(2-pyridylmethyl)aminomethyl}-N-methylaniline]phenol (BPAMP).
-
Stage B : Synthesis of the halogenated fluorescein aldehyde precursor.
-
Stage C : The final convergent step involving a coupling reaction to yield this compound.
The overall workflow is depicted in the diagram below.
Caption: Convergent synthetic workflow for this compound.
Detailed Experimental Protocol
The following protocol is adapted from the original synthesis reported by Burdette et al. in the Journal of the American Chemical Society.[5]
Materials and Reagents:
-
2-[Bis(2-pyridylmethyl)aminomethyl]-aniline (11)
-
Salicylaldehyde
-
Ethyl acetate (EtOAc)
-
Other reagents and solvents as required for the full multi-step synthesis outlined in the reference.
Protocol for a Key Intermediate: [2-{Bis(2-pyridylmethyl)aminomethyl}-N-methylaniline]phenol (BPAMP, 15)
Causality: This step synthesizes the core recognition and quenching component of the sensor. The choice of salicylaldehyde and a subsequent reduction step (not detailed here but present in the full synthesis) forms the phenol-containing aniline ligand that is crucial for both zinc coordination and the PET mechanism.
-
Reaction Setup : Dissolve 2-[Bis(2-pyridylmethyl)aminomethyl]-aniline (11) (2.15 g, 7.06 mmol) in 50 mL of ethyl acetate (EtOAc) in a round-bottom flask equipped with a magnetic stirrer.
-
Reagent Addition : Add salicylaldehyde (0.72 mL, 6.76 mmol) dropwise to the solution using a syringe.
-
Reaction Monitoring : Stir the reaction at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC) to observe the consumption of the starting materials and the formation of the imine intermediate.
-
Work-up and Purification : Following the formation of the intermediate and subsequent reduction and N-methylation steps (as detailed in the full publication[5]), the crude product is purified. Column chromatography is typically employed to isolate the pure BPAMP ligand.
-
Characterization : The final product's identity and purity should be confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). For BPAMP, the calculated HRMS for MH⁺ is 683.2061, with the found value being 683.2024.[5]
Self-Validation: Each step of the synthesis should be validated by analytical characterization. The NMR spectra should show the expected peaks and integrations for the target structure, and the mass spectrometry data must match the calculated molecular weight for the chemical formula C₄₀H₃₁ClN₄O₅.[5][10]
Conclusion
This compound stands as a testament to rational design in the field of chemical biology. Its convergent synthesis allows for the efficient production of a highly sensitive and specific probe. The sensor's "turn-on" fluorescence mechanism, based on the inhibition of Photoinduced Electron Transfer, provides a high signal-to-background ratio, enabling the visualization of subtle changes in intracellular zinc concentrations. This in-depth understanding of its structure and synthesis empowers researchers to effectively utilize this compound and provides a foundation for the development of the next generation of ion sensors.
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Four new bright members of the ZinPyr zinc fluorescence sensor family for live cell imaging | Request PDF - ResearchGate. Available at: [Link]
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Burdette, S. C., et al. (2003). ZP4, an Improved Neuronal Zn2+ Sensor of the Zinpyr Family. Journal of the American Chemical Society, 125(7), 1778–1787. Available at: [Link]
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ZP4, an improved neuronal Zn2+ sensor of the Zinpyr family - PubMed. Available at: [Link]
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Sheng, M., et al. (2009). Organelle-Specific Zinc Detection Using Zinpyr-Labeled Fusion Proteins in Live Cells. ACS Chemical Biology, 4(11), 934-940. Available at: [Link]
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Nolan, E. M., & Lippard, S. J. (2008). Small-Molecule Fluorescent Sensors for Investigating Zinc Metalloneurochemistry. Accounts of Chemical Research, 42(1), 193-203. Available at: [Link]
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Zhang, X. A., et al. (2011). Understanding Zinc Quantification with Existing and Advanced Ditopic Fluorescent Zinpyr Sensors. Inorganic Chemistry, 50(6), 2485–2494. Available at: [Link]
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Zhang, X. A., et al. (2008). New Strategy for Quantifying Biological Zinc by a Modified Zinpyr Fluorescence Sensor. Journal of the American Chemical Society, 130(48), 15788–15789. Available at: [Link]
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Zinpyr-4 for the Detection of Labile Zinc Pools: An In-depth Technical Guide
Introduction: The Significance of Labile Zinc and the Role of Zinpyr-4
Zinc is an essential trace element, indispensable for a vast array of biological processes. While the majority of cellular zinc is tightly bound to proteins as a structural or catalytic component, a small, highly dynamic fraction exists in a "labile" or "mobile" state.[1] This labile zinc pool is increasingly recognized as a critical player in cellular signaling, acting as a second messenger in pathways that govern everything from neurotransmission to apoptosis.[2][3] The transient nature and low abundance of labile zinc, however, present a significant challenge for its detection and quantification.
To address this, a suite of fluorescent sensors has been developed, among which the Zinpyr family of probes has emerged as a powerful tool for the scientific community.[2] This guide provides an in-depth technical overview of this compound (ZP4), a second-generation sensor from this family, designed for the sensitive and specific detection of labile zinc pools in biological systems.[4][5] this compound offers a robust platform for researchers, drug development professionals, and scientists to investigate the intricate roles of labile zinc in health and disease.
Core Principles of this compound Functionality
This compound is a fluorescein-based sensor that operates on a photoinduced electron transfer (PET) mechanism.[4][5] In its zinc-free state, the fluorescence of the fluorescein core is quenched by an electron-donating di(2-picolyl)amine (DPA) moiety.[3] Upon binding of a zinc ion, the DPA chelator's ability to donate an electron is inhibited, leading to a significant increase in fluorescence intensity.[4][5] This "turn-on" response provides a direct and sensitive readout of labile zinc concentrations.
Chemical and Spectral Properties
A thorough understanding of this compound's properties is paramount for its effective application.
| Property | Value | Reference(s) |
| Full Chemical Name | 9-(o-carboxyphenyl)-2-chloro-5-[2-{bis(2-pyridylmethyl)aminomethyl}-N-methylaniline]-6-hydroxy-3-xanthanone | [4][5] |
| Excitation Wavelength (λex) | ~500 nm | [4][5] |
| Emission Wavelength (λem) | ~525 nm | [6] |
| Dissociation Constant (Kd) for Zn²⁺ | < 1 nM | [2][4][5] |
| Quantum Yield (Φ) (Zn²⁺-bound) | ~0.4 | [1][4][5] |
| Fluorescence Enhancement upon Zn²⁺ Binding | ~5-fold | [4][5] |
The visible light excitation and emission spectra of this compound are a key advantage, minimizing the potential for phototoxicity and autofluorescence often associated with UV-excitable probes.[7] Its high affinity for zinc, with a sub-nanomolar dissociation constant, makes it exceptionally sensitive to even minute fluctuations in labile zinc levels.[2][4][5]
Experimental Workflow: Live-Cell Imaging of Labile Zinc
The following protocol provides a detailed workflow for the detection of labile zinc in cultured neurons using this compound AM, the cell-permeable acetoxymethyl ester form of the probe.
Reagent Preparation
-
This compound AM Stock Solution (1 mM): Dissolve this compound AM in high-quality, anhydrous dimethyl sulfoxide (DMSO). Aliquot into small, single-use volumes to minimize freeze-thaw cycles and store at -20°C, protected from light and moisture.
-
Pluronic F-127 Stock Solution (20% w/v in DMSO): Pluronic F-127 is a non-ionic surfactant that aids in the dispersion of the AM ester in aqueous media. Store at room temperature.
-
Imaging Buffer: A common choice is Hanks' Balanced Salt Solution (HBSS) or a similar physiological saline solution buffered to pH 7.2-7.4. Ensure the buffer is free of chelating agents like EDTA.
Cell Loading Protocol
-
Cell Culture: Plate cells (e.g., primary neurons or a neuronal cell line) on glass-bottom dishes or coverslips suitable for high-resolution microscopy.
-
Prepare Loading Solution: For a final concentration of 1-5 µM this compound AM, dilute the 1 mM stock solution into pre-warmed imaging buffer. To aid in solubilization, first mix the this compound AM stock with an equal volume of 20% Pluronic F-127 before diluting into the final volume of imaging buffer.
-
Cell Loading: Remove the culture medium and wash the cells once with pre-warmed imaging buffer. Add the this compound AM loading solution to the cells and incubate for 30-60 minutes at 37°C.
-
Wash: After incubation, gently wash the cells 2-3 times with pre-warmed imaging buffer to remove extracellular probe.
-
De-esterification: Incubate the cells in fresh imaging buffer for an additional 30 minutes at 37°C to allow for complete hydrolysis of the AM ester by intracellular esterases, trapping the active this compound probe within the cells.
Image Acquisition
-
Microscope Setup: Use a fluorescence microscope equipped with a filter set appropriate for fluorescein (e.g., excitation ~490 nm, emission ~525 nm).
-
Imaging: Acquire images using the lowest possible excitation light intensity to minimize photobleaching.[8][9]
-
Controls:
-
Negative Control: Image unstained cells to assess autofluorescence.
-
Positive Control: After acquiring baseline images, treat cells with a zinc ionophore (e.g., pyrithione) in the presence of a low concentration of extracellular zinc to induce a maximal fluorescence response.
-
Chelation Control: Following the positive control, add a membrane-permeable zinc chelator such as N,N,N',N'-tetrakis(2-pyridylmethyl)ethylenediamine (TPEN) to confirm that the fluorescence signal is zinc-dependent.[10]
-
Data Analysis and Interpretation
Quantitative analysis of this compound fluorescence data requires careful consideration of several factors to ensure accuracy and reproducibility.
Workflow for Quantitative Analysis
-
Background Subtraction: The fluorescence background can arise from various sources, including the imaging medium, the culture vessel, and detector noise.[11][12][13] It is crucial to subtract this background from your images. A common method is to define a region of interest (ROI) in an area of the image devoid of cells and subtract the mean fluorescence intensity of this ROI from the entire image.[14]
-
Region of Interest (ROI) Selection: Define ROIs around individual cells or specific subcellular compartments to measure their fluorescence intensity.
-
Measurement: Use image analysis software (e.g., ImageJ/Fiji) to measure the mean fluorescence intensity within each ROI.[14]
-
Normalization: To compare fluorescence changes across different cells or experiments, it is often necessary to normalize the data. A common method is to express the change in fluorescence as ΔF/F₀, where ΔF is the change in fluorescence intensity and F₀ is the baseline fluorescence before stimulation.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Fluorescence Signal | - Incomplete hydrolysis of AM ester- Inefficient loading- Photobleaching | - Increase de-esterification time.- Optimize loading concentration and incubation time.- Use lower excitation intensity and minimize exposure time.[8][9] |
| High Background Fluorescence | - Incomplete removal of extracellular probe- Autofluorescence of cells or medium | - Ensure thorough washing after loading.- Image in a low-fluorescence imaging medium.- Acquire images of unstained cells to determine the level of autofluorescence. |
| Patchy or Uneven Staining | - Inconsistent loading across the cell population- Probe compartmentalization into organelles | - Ensure even distribution of the loading solution.- Lower the loading temperature or concentration. |
| Cell Toxicity | - High probe concentration- Prolonged incubation | - Perform a dose-response and time-course experiment to determine optimal, non-toxic loading conditions. |
Comparative Analysis with Other Zinc Probes
While this compound is a powerful tool, it is important to consider its characteristics in the context of other available zinc sensors.
| Probe | Type | Key Advantages | Key Disadvantages |
| This compound | Fluorescein-based, "turn-on" | High sensitivity (sub-nM Kd), visible light excitation | Intensity-based measurements can be affected by probe concentration and photobleaching. |
| FluoZin-3 | Fluorescein-based, "turn-on" | Good for detecting zinc in the 1-100 nM range, minimal calcium interference.[15][16] | Can be sensitive to pH changes. |
| Newport Green | Fluorescein-based, "turn-on" | Moderate zinc affinity (~1 µM Kd), essentially insensitive to calcium.[17] | Lower sensitivity compared to this compound. |
| Ratiometric Probes | Various | Measurements are independent of probe concentration and path length. | Often have lower quantum yields and may require more complex imaging setups. |
The choice of probe will ultimately depend on the specific experimental question, the expected range of zinc concentrations, and the instrumentation available.
Safety and Handling
As with all laboratory chemicals, proper safety precautions should be taken when handling this compound.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, safety glasses, and a lab coat.
-
Handling: this compound is typically supplied as a solid or in a DMSO stock solution. Handle in a well-ventilated area. Avoid inhalation of dust or aerosols.
-
Storage: Store this compound AM stock solutions at -20°C, protected from light and moisture.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.[18][19]
Conclusion
This compound is a highly effective fluorescent sensor for the detection of labile zinc pools in biological systems. Its high sensitivity, visible light excitation, and significant fluorescence enhancement upon zinc binding make it an invaluable tool for researchers investigating the diverse roles of this important second messenger. By understanding the principles of its function, following robust experimental protocols, and being mindful of potential pitfalls, researchers can leverage the power of this compound to gain new insights into the complex world of zinc biology.
References
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Burdette, S. C., Frederickson, C. J., Bu, W., & Lippard, S. J. (2003). ZP4, an improved neuronal Zn2+ sensor of the Zinpyr family. Journal of the American Chemical Society, 125(7), 1778–1787. [Link]
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Digital Image Processing - Background Subtraction - Interactive Tutorial. Molecular Expressions Microscopy Primer. (2016, February 11). [Link]
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A simple method for quantitating confocal fluorescent images. (2021, February 1). PMC. [Link]
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Background Subtraction. Evident Scientific. [Link]
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ZP4, an Improved Neuronal Zn2+ Sensor of the Zinpyr Family. SciSpace. [Link]
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Section 2. Hazards identification. ChemView. [Link]
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Small-Molecule Fluorescent Sensors for Investigating Zinc Metalloneurochemistry. (2008, December 1). PMC. [Link]
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Four new bright members of the ZinPyr zinc fluorescence sensor family for live cell imaging. (2025, April 1). ChemRxiv. [Link]
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Four new bright members of the ZinPyr zinc fluorescence sensor family for live cell imaging. (2025, April 1). ChemRxiv. [Link]
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Understanding Zinc Quantification with Existing and Advanced Ditopic Fluorescent Zinpyr Sensors. (2011, March 23). MIT Open Access Articles. [Link]
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Photobleaching in Live Cell Imaging. (2018, April 26). Biocompare. [Link]
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Four new bright members of the ZinPyr zinc fluorescence sensor family for live cell imaging. (2025, June 18). Request PDF. [Link]
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Understanding Zinc Quantification with Existing and Advanced Ditopic Fluorescent Zinpyr Sensors. (2011, February 25). PMC. [Link]
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Organelle-Specific Zinc Detection Using Zinpyr-Labeled Fusion Proteins in Live Cells. (2008, November 26). NIH. [Link]
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Comparison of Three Low-Molecular-Weight Fluorescent Probes for Measuring Free Zinc Levels in Cultured Mammary Cells. (2023, April 13). PubMed. [Link]
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A: Fluorescence emission response of Zinpyr-1 ( 4 ) to buffered Zn 2 +... - ResearchGate. [Link]
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New Strategy for Quantifying Biological Zinc by a Modified Zinpyr Fluorescence Sensor. (2008, November 26). PMC. [Link]
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Specialized Microscopy Techniques - Fluorescence - Optimization and Troubleshooting. Molecular Expressions. [Link]
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ZP4, an Improved Neuronal Zn2+ Sensor of the Zinpyr Family. (2003, February 19). Journal of the American Chemical Society. [Link]
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Development of Photostable Fluorophores for Molecular Imaging. (2017, May 23). PubMed. [Link]
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The zinc indicator FluoZin-3 is not perturbed significantly by physiological levels of calcium or magnesium. (2007, May 29). PMC. [Link]
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Introduction: The Rise of "Turn-On" Fluorescent Sensors
An In-Depth Technical Guide to Photoinduced Electron Transfer in Zinpyr Sensors
In the landscape of molecular imaging and diagnostics, the ability to selectively detect and quantify specific analytes within complex biological environments is paramount. Among the most elegant strategies developed for this purpose is the use of "turn-on" fluorescent sensors. These molecules are engineered to remain in a non-fluorescent or "dark" state until they interact with their specific target, at which point they exhibit a significant increase in fluorescence emission. The Zinpyr family of sensors represents a cornerstone in this field, particularly for the detection of divalent zinc (Zn²⁺), a critical signaling ion in neurobiology and cellular physiology[1][2].
The operational core of most Zinpyr sensors is a sophisticated photophysical mechanism known as Photoinduced Electron Transfer (PET). This guide provides a detailed exploration of the PET mechanism as it applies to Zinpyr sensors, offering researchers and drug development professionals a comprehensive technical overview, from fundamental principles to practical application.
Part 1: The Core Mechanism of Photoinduced Electron Transfer (PET)
PET is a dynamic quenching process that governs the fluorescent output of many "off-on" sensor probes[3][4][5]. The typical architecture of a PET-based sensor, including those in the Zinpyr family, consists of three key components: a fluorophore (the light-emitting unit), a receptor (the analyte-binding unit), and a spacer that connects them.
In the case of Zinpyr sensors, the fluorophore is typically fluorescein, a bright and well-characterized dye, while the receptor is a zinc-chelating group, commonly di-(2-picolyl)amine (DPA)[1][6]. In the absence of the target analyte (Zn²⁺), the sensor is in its fluorescently "OFF" state. This is because, upon excitation of the fluorophore by light, a non-radiative de-excitation pathway is opened via electron transfer from the electron-rich DPA receptor to the excited fluorophore[4][5]. This process effectively quenches the fluorescence.
Computational studies on Zinpyr-1 have elucidated this mechanism at the molecular orbital level. In the unbound state, the Highest Occupied Molecular Orbital (HOMO) of the donor (the tertiary amine of the DPA moiety) is higher in energy than the HOMO of the acceptor (the fluorescein fluorophore)[4][5][7]. Upon photoexcitation, an electron from the donor's HOMO can transfer to the vacancy in the acceptor's HOMO, a process that competes favorably with radiative decay (fluorescence), thus keeping the sensor "dark"[4][5].
When the sensor binds to a Zn²⁺ ion, the coordination of the metal to the nitrogen atoms of the DPA receptor withdraws electron density, significantly lowering the energy of the donor's HOMO[5][7][8]. This energetic stabilization prevents the electron transfer from occurring, closing the non-radiative decay pathway. Consequently, the excited fluorophore can only return to its ground state via the emission of a photon, leading to a "turn-on" of fluorescence[9][10].
The efficiency of this process is what gives Zinpyr sensors their characteristic large dynamic range, with fluorescence enhancements of 3- to 12-fold or more upon zinc binding[9][11][12].
Part 2: Design Principles and Sensor Properties of the Zinpyr Family
The versatility of the Zinpyr family stems from the ability to synthetically modify both the fluorophore and the receptor to fine-tune the sensor's properties for specific applications[1]. Key parameters that can be modulated include analyte affinity (Kd), dynamic range, selectivity, and cell permeability.
Causality Behind Experimental Choices:
-
Tuning Affinity: The affinity for Zn²⁺ is primarily controlled by the electronic properties of the chelating DPA group. Introducing electron-donating or -withdrawing groups on the pyridine rings of the DPA moiety can alter the basicity of the coordinating nitrogen atoms and, consequently, the dissociation constant (Kd)[11]. For example, the Zinpyr sensors ZP9 and ZP10 were designed with modified aniline-based ligands to achieve midrange affinities (sub-micromolar to low-micromolar), making them suitable for detecting Zn²⁺ concentrations higher than those detectable by the high-affinity Zinpyr-1 (Kd < 1 nM)[9][11][12].
-
Improving Dynamic Range: The dynamic range (the ratio of fluorescence intensity with and without the analyte) is influenced by the efficiency of both the quenching in the "OFF" state and the emission in the "ON" state. A significant challenge is background fluorescence from the metal-free sensor, which can be caused by protonation of the tertiary amine at physiological pH[1][13]. Introducing electron-withdrawing substituents on the fluorescein scaffold can lower the pKa of the amine, reducing this proton-induced background and thereby increasing the dynamic range[13][14].
-
Controlling Cellular Localization: The cell permeability of Zinpyr sensors can be controlled by adding or removing charged functional groups. For instance, esterification of a carboxylate group on the fluorescein platform renders the sensor membrane-permeable. Once inside the cell, endogenous esterases cleave the ester, trapping the now-charged and membrane-impermeable sensor inside[13][15]. This strategy allows for selective imaging of intracellular analyte pools.
Data Presentation: Properties of Key Zinpyr Sensors
The following table summarizes the photophysical and binding properties of several members of the Zinpyr family, illustrating the impact of structural modifications.
| Sensor | Excitation λmax (nm) | Emission λmax (nm) | Quantum Yield (Φfree) | Quantum Yield (ΦZn) | Fold-Increase | Apparent Kd for Zn²⁺ | Reference(s) |
| Zinpyr-1 (ZP1) | ~507 | ~527 | ~0.38 | ~0.92 | ~3-5 | < 1 nM | [9][10] |
| Zinpyr-2 (ZP2) | ~492 | ~515 | ~0.25 | ~0.87 | ~3.5 | < 1 nM | [9] |
| Zinpyr-4 (ZP4) | ~515 | ~525 | ~0.06 | ~0.34 | ~6 | < 1 nM | [1][14] |
| Zinpyr-9 (ZP9) | ~515 | ~525 | ~0.03 | ~0.35 | ~12 | 0.69 µM | [1][11][12] |
| Zinpyr-10 (ZP10) | ~515 | ~525 | ~0.05 | ~0.35 | ~7 | 1.9 µM | [1][11][12] |
Note: Photophysical properties can vary slightly depending on buffer conditions and pH.
Part 3: Experimental Protocols and Workflows
The trustworthiness of data generated with Zinpyr sensors relies on rigorous experimental design and execution. The following protocols provide step-by-step methodologies for common applications.
Experimental Workflow: Live Cell Imaging
This workflow outlines the process for imaging intracellular labile Zn²⁺ using a membrane-permeable Zinpyr sensor.
Sources
- 1. Small-Molecule Fluorescent Sensors for Investigating Zinc Metalloneurochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Four new bright members of the ZinPyr zinc fluorescence sensor family for live cell imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fluorescence quenching by photoinduced electron transfer: a reporter for conformational dynamics of macromolecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dspace.mit.edu [dspace.mit.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Tools and techniques for illuminating the cell biology of zinc - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Fluorescence quenching by photoinduced electron transfer in the Zn2+ sensor zinpyr-1: a computational investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tsienlab.ucsd.edu [tsienlab.ucsd.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Midrange Affinity Fluorescent Zn(II) Sensors of the Zinpyr Family: Syntheses, Characterization, and Biological Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Understanding Zinc Quantification with Existing and Advanced Ditopic Fluorescent Zinpyr Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Membrane-permeable and -impermeable sensors of the Zinpyr family and their application to imaging of hippocampal zinc in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Illuminating the Cellular Zinc Landscape: A Guide to Zinpyr-4 in Fluorescence Microscopy
Introduction: Unveiling the Role of Labile Zinc with Zinpyr-4
Zinc, the second most abundant transition metal in the human body, is indispensable for a vast array of physiological processes.[1][2] While the majority of cellular zinc is tightly bound to proteins as a structural or catalytic cofactor, a small, dynamic fraction exists in a labile, readily exchangeable state, often referred to as "mobile zinc."[1][2][3] This mobile zinc pool plays a critical role in signal transduction, particularly in the central nervous system, and its dysregulation has been implicated in various neurodegenerative diseases.[1][2][3] To unravel the intricate functions of mobile zinc, researchers require sophisticated tools for its selective visualization and quantification within the complex cellular milieu.
The Zinpyr (ZP) family of fluorescent sensors has emerged as a powerful asset for studying labile zinc.[2][3][4] Among these, this compound (ZP4) stands out as a second-generation, high-affinity fluorescent sensor designed for the detection of Zn²⁺ in biological systems.[3][5] Structurally, this compound is a fluorescein-based probe equipped with a zinc-binding moiety.[3][5] Its mechanism of action relies on a phenomenon known as photoinduced electron transfer (PET). In the absence of zinc, the zinc-binding portion of the molecule quenches the fluorescence of the fluorescein backbone.[3][5] Upon binding to Zn²⁺, this PET process is inhibited, leading to a significant, "turn-on" increase in fluorescence intensity.[3][5] This property provides a high signal-to-noise ratio, which is crucial for sensitive detection in biological samples.
This compound exhibits several key features that make it a valuable tool for fluorescence microscopy:
-
High Affinity for Zinc: With a dissociation constant (Kd) of less than 1 nM, this compound is highly sensitive to low concentrations of labile zinc.[3][5]
-
Visible Light Excitation and Emission: Its spectral properties, with excitation and emission maxima around 500 nm, are well-suited for standard fluorescence microscopy setups and minimize potential phototoxicity associated with UV excitation.[3][5]
-
Significant Fluorescence Enhancement: this compound displays a notable increase in fluorescence quantum yield upon zinc binding, resulting in a bright signal against a low background.[3][5]
-
Lipophobicity: Unlike some of its predecessors, this compound is lipophobic, which can be advantageous for specific applications, such as near-membrane measurements.[6]
This comprehensive guide provides detailed application notes and protocols for the effective use of this compound in fluorescence microscopy, empowering researchers to explore the fascinating world of cellular zinc signaling.
Quantitative Data Summary
For ease of reference, the key photophysical and binding properties of this compound are summarized in the table below.
| Property | Value | Reference(s) |
| Excitation Maximum (λex) | ~500 nm | [3][5] |
| Emission Maximum (λem) | ~523-532 nm | [7][8] |
| Dissociation Constant (Kd) for Zn²⁺ | < 1 nM | [3][5] |
| Quantum Yield (Φ) - Zinc-bound | ~0.4 | [3][5] |
| Fluorescence Enhancement | ~5-fold | [3] |
Mechanism of Action: A Visual Explanation
The fluorescence "turn-on" mechanism of this compound upon binding to zinc is a classic example of PET inhibition. The following diagram illustrates this process.
Caption: Zinc binding to this compound inhibits PET, "turning on" fluorescence.
Experimental Protocols
The following protocols provide a starting point for using this compound. As with any biological experiment, optimization may be necessary for specific cell types and experimental conditions.
Protocol 1: Live-Cell Imaging of Labile Zinc
This protocol is designed for imaging dynamic changes in intracellular labile zinc in cultured cells.
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
HEPES-buffered saline (HBS) or other appropriate physiological buffer (e.g., Hank's Balanced Salt Solution, HBSS)
-
Cultured cells on glass-bottom dishes or coverslips
-
Positive control (optional): ZnCl₂ or ZnSO₄ solution
-
Chelator (optional): N,N,N',N'-tetrakis(2-pyridylmethyl)ethane-1,2-diamine (TPEN)
Step-by-Step Methodology:
-
Prepare a this compound Stock Solution:
-
Dissolve this compound in anhydrous DMSO to a final concentration of 1-5 mM.
-
Aliquot the stock solution into small, single-use volumes and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.
-
-
Cell Preparation:
-
Plate cells on a suitable imaging substrate (e.g., glass-bottom dishes) and culture until they reach the desired confluency.
-
On the day of the experiment, replace the culture medium with a physiological buffer such as HBS.
-
-
Loading Cells with this compound:
-
Dilute the this compound stock solution in the physiological buffer to a final working concentration of 1-10 µM. The optimal concentration should be determined empirically for each cell type to maximize signal while minimizing potential toxicity.
-
Incubate the cells with the this compound loading solution for 15-60 minutes at 37°C. The incubation time may require optimization.
-
After incubation, wash the cells 2-3 times with the physiological buffer to remove excess, unbound probe.
-
-
Fluorescence Microscopy:
-
Mount the cells on a fluorescence microscope equipped for live-cell imaging.
-
Excite the sample at ~490-505 nm and collect the emission at ~515-550 nm. A standard FITC/GFP filter set is often suitable.
-
Acquire baseline fluorescence images.
-
To induce changes in intracellular zinc, you can treat the cells with stimuli of interest. For positive controls, a zinc ionophore like pyrithione can be used in combination with an external zinc source. To confirm the zinc-specificity of the signal, a membrane-permeable zinc chelator like TPEN can be added.
-
-
Data Analysis:
-
Quantify the mean fluorescence intensity of individual cells or regions of interest (ROIs) over time using appropriate image analysis software.
-
Normalize the fluorescence intensity to the baseline to represent the fold-change in signal (F/F₀).
-
Experimental Workflow for Live-Cell Imaging:
Caption: A streamlined workflow for labile zinc imaging in live cells using this compound.
Protocol 2: Staining of Fixed Tissues
This protocol provides a general guideline for staining zinc in fixed tissue sections. Note that fixation can potentially alter the distribution and availability of labile zinc. Therefore, this method is more suitable for detecting regions of high zinc accumulation rather than dynamic changes.
Materials:
-
This compound stock solution (as in Protocol 1)
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Tissue sections on microscope slides (frozen or paraffin-embedded)
-
Mounting medium
Step-by-Step Methodology:
-
Tissue Fixation and Sectioning:
-
Deparaffinization and Rehydration (for paraffin-embedded sections):
-
This compound Staining:
-
Prepare a working solution of this compound (e.g., 5-10 µM) in PBS or another suitable buffer.
-
Apply the this compound working solution to the tissue sections, ensuring complete coverage.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
Wash the sections 2-3 times with PBS to remove excess probe.
-
-
Mounting and Imaging:
-
Mount the coverslip using an aqueous mounting medium.
-
Image the sections using a fluorescence microscope with the appropriate filter set for this compound (as described in Protocol 1).
-
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or Low Signal | - Inadequate dye loading (concentration too low or incubation too short).- Low levels of labile zinc in the sample.- Photobleaching.- Incorrect filter sets. | - Increase this compound concentration or incubation time.- Use a positive control (e.g., treat cells with a zinc ionophore and external zinc).- Minimize exposure to excitation light and use an anti-fade mounting medium for fixed samples.- Ensure the use of appropriate excitation and emission filters. |
| High Background | - Incomplete removal of unbound probe.- Autofluorescence from cells or tissue.- Dye concentration is too high. | - Increase the number and duration of washing steps after loading.- Acquire an unstained control image to assess autofluorescence and consider spectral unmixing if necessary.- Perform a titration to find the optimal, lower concentration of this compound.[12] |
| Cell Toxicity/Death | - High concentration of this compound or DMSO.- Prolonged incubation. | - Reduce the concentration of this compound and ensure the final DMSO concentration is non-toxic (typically <0.5%).- Shorten the incubation time.- Perform a cell viability assay (e.g., Trypan Blue) to assess toxicity. |
| Non-specific Staining | - Dye aggregation.- In fixed tissues, non-specific binding to cellular components. | - Ensure the this compound stock solution is fully dissolved and consider filtering the working solution.- Include appropriate blocking steps for fixed tissue staining if non-specific binding is suspected.[12] |
Concluding Remarks
This compound is a highly effective fluorescent sensor for the detection of labile zinc in a variety of biological contexts. Its high affinity, significant fluorescence enhancement, and compatibility with standard microscopy techniques make it an invaluable tool for researchers in neuroscience, cell biology, and drug development. By carefully following and optimizing the protocols outlined in this guide, scientists can successfully employ this compound to gain deeper insights into the critical roles of zinc in health and disease.
References
-
Understanding Zinc Quantification with Existing and Advanced Ditopic Fluorescent Zinpyr Sensors. (2011). PMC. Retrieved from [Link]
-
Understanding Zinc Quantification with Existing and Advanced Ditopic Fluorescent Zinpyr Sensors. (n.d.). MIT Open Access Articles. Retrieved from [Link]
-
New Strategy for Quantifying Biological Zinc by a Modified Zinpyr Fluorescence Sensor. (n.d.). PMC. Retrieved from [Link]
-
Understanding Zinc Quantification with Existing and Advanced Ditopic Fluorescent Zinpyr Sensors. (n.d.). Journal of the American Chemical Society. Retrieved from [Link]
-
Four new bright members of the ZinPyr zinc fluorescence sensor family for live cell imaging. (2025). Inorganic Chemistry | ChemRxiv | Cambridge Open Engage. Retrieved from [Link]
-
Four new bright members of the ZinPyr zinc fluorescence sensor family for live cell imaging | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]
-
ZP4, an Improved Neuronal Zn2+ Sensor of the Zinpyr Family. (n.d.). Journal of the American Chemical Society. Retrieved from [Link]
-
Four new bright members of the ZinPyr zinc fluorescence sensor family for live cell imaging. (2025). Journal of Trace Elements in Medicine and Biology. Retrieved from [Link]
-
Histochemical Detection of Zn in Plant Tissues. (2015). Bio-protocol. Retrieved from [Link]
-
Organelle-Specific Zinc Detection Using Zinpyr-Labeled Fusion Proteins in Live Cells. (n.d.). NIH. Retrieved from [Link]
-
A: Fluorescence emission response of Zinpyr-1 ( 4 ) to buffered Zn 2 +... (n.d.). ResearchGate. Retrieved from [Link]
-
Zinpyr. (n.d.). Interchim. Retrieved from [Link]
-
Imaging Fluorescent Proteins. (n.d.). Nikon's MicroscopyU. Retrieved from [Link]
-
Troubleshooting in Fluorescent Staining. (n.d.). Creative Bioarray. Retrieved from [Link]
-
Tools and techniques for illuminating the cell biology of zinc. (n.d.). PMC. Retrieved from [Link]
-
ZP4, an improved neuronal Zn2+ sensor of the Zinpyr family. (n.d.). PubMed. Retrieved from [Link]
-
New strategy for quantifying biological zinc by a modified zinpyr fluorescence sensor. (n.d.). SciSpace. Retrieved from [Link]
-
Tissue Section Imaging Protocol. (n.d.). LI-COR Biosciences. Retrieved from [Link]
-
In situ CD79a detection in formalin-fixed, paraffin-embedded (FFPE) pig tissues. (2023). protocols.io. Retrieved from [Link]
Sources
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- 5. researchgate.net [researchgate.net]
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- 12. creative-bioarray.com [creative-bioarray.com]
Optimizing Cellular Imaging of Labile Zinc with Zinpyr-4: Application Notes and Protocols
Introduction: The Critical Role of Zinc and the Power of Zinpyr-4
Zinc is an essential trace element, playing indispensable roles in a vast array of biological processes, from gene expression and enzymatic activity to neurotransmission.[1] While the majority of cellular zinc is tightly bound to proteins, a small, dynamic fraction exists in a labile, or "mobile," state. This labile zinc pool is of particular interest to researchers as it is readily exchangeable and participates in intracellular signaling.[1] Dysregulation of labile zinc homeostasis has been implicated in numerous pathological conditions, including neurodegenerative diseases and cancer.[1]
To unravel the complex spatiotemporal dynamics of labile zinc, researchers require sensitive and specific tools. This compound (ZP4) is a second-generation fluorescent sensor from the acclaimed Zinpyr family, designed for the detection of intracellular zinc.[2] It operates on a photoinduced electron transfer (PET) mechanism; in its zinc-free state, the fluorescence of the fluorescein scaffold is quenched. Upon binding to Zn²⁺, this quenching is inhibited, leading to a significant, "turn-on" fluorescent signal.[2] this compound boasts a high affinity for Zn²⁺ with a dissociation constant (Kd) of less than 1 nM and exhibits a substantial fluorescence enhancement upon zinc binding, making it an excellent candidate for imaging labile zinc in biological systems.[2]
However, the successful application of this compound, like any fluorescent probe, is critically dependent on establishing an optimal loading concentration. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine the ideal this compound concentration for their specific cellular model and experimental goals, ensuring data integrity and minimizing cellular perturbations.
Understanding the "Why": The Imperative of Optimal Loading
The concentration of this compound loaded into cells is a delicate balance. Too low a concentration will result in a poor signal-to-noise ratio, rendering the detection of subtle changes in labile zinc challenging. Conversely, excessive concentrations can lead to several deleterious effects:
-
Cytotoxicity: High concentrations of any exogenous compound can be toxic to cells, affecting their viability and normal physiological processes.
-
Artifactual Signal: Overloading can lead to non-specific fluorescence and probe aggregation, resulting in misleading data.
-
Buffering of Intracellular Zinc: A high concentration of a high-affinity chelator like this compound can itself buffer the intracellular labile zinc pool, dampening the very physiological fluctuations the researcher aims to measure.
Therefore, the goal is to utilize the lowest effective concentration that provides a robust and reproducible fluorescent signal without inducing adverse cellular effects.
Key Properties of this compound
A thorough understanding of this compound's properties is fundamental to its effective application.
| Property | Value | Reference |
| Excitation Wavelength (λex) | ~500 nm | [2] |
| Emission Wavelength (λem) | ~525 nm | [3] |
| Dissociation Constant (Kd) for Zn²⁺ | < 1 nM | [2] |
| Fluorescence Enhancement | ~5-fold | [2] |
| Quantum Yield (Φ) (Zn²⁺-bound) | ~0.4 | [2] |
Experimental Workflow for Determining Optimal this compound Concentration
The following protocol outlines a systematic approach to determine the optimal this compound loading concentration for your specific cell type and imaging setup.
Caption: Workflow for optimizing this compound loading concentration.
Protocol: Step-by-Step Guide
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Your cell line of interest
-
Appropriate cell culture medium and supplements
-
Balanced salt solution (e.g., Hanks' Balanced Salt Solution, HBSS) or Phosphate-Buffered Saline (PBS)
-
Fluorescence microscope with appropriate filter sets (e.g., FITC/GFP)
-
Positive control: ZnCl₂ or Zn-pyrithione
-
Negative control: N,N,N',N'-tetrakis(2-pyridylmethyl)ethylenediamine (TPEN)
1. Preparation of this compound Stock Solution:
-
Prepare a 1-5 mM stock solution of this compound in anhydrous DMSO.
-
Aliquot into small volumes to avoid repeated freeze-thaw cycles.
-
Store at -20°C, protected from light.
2. Cell Preparation:
-
Plate your cells on a suitable imaging vessel (e.g., glass-bottom dishes, chamber slides) at a density that will result in 70-80% confluency at the time of the experiment.
-
Allow cells to adhere and grow under standard culture conditions.
3. This compound Loading and Incubation:
-
On the day of the experiment, remove the culture medium.
-
Prepare a range of this compound loading concentrations in your culture medium or a suitable imaging buffer (e.g., HBSS). A good starting range is 0.5 µM to 20 µM.
-
Note: The optimal concentration can be cell-type dependent. For example, a starting point of 1-10 µM is often effective for many cell lines.[4]
-
-
Incubate the cells with the different concentrations of this compound for 30-60 minutes at 37°C. Incubation times may need to be optimized; some protocols for related Zinpyr probes suggest incubations from 2 to 12 hours.[2]
-
Important Consideration on Cell Permeability: There are conflicting reports regarding the cell permeability of this compound. While some suppliers describe it as cell-permeable[5], some research suggests it may be membrane impermeant.[6] If you do not observe intracellular staining, you may need to consider transient permeabilization methods or the use of an esterified form of the probe, if available.
4. Washing:
-
After incubation, gently wash the cells two to three times with warm culture medium or imaging buffer to remove any excess, non-internalized probe. This step is crucial for reducing background fluorescence.
5. Imaging and Analysis:
-
Image the cells using a fluorescence microscope with a filter set appropriate for fluorescein (Excitation: ~490 nm, Emission: ~525 nm).
-
Use consistent imaging parameters (e.g., exposure time, gain) across all conditions.
-
Analysis:
-
Signal Intensity: Quantify the mean fluorescence intensity of the cells for each concentration.
-
Signal-to-Noise Ratio: Compare the fluorescence of the stained cells to unstained control cells.
-
Cell Morphology and Viability: Visually inspect the cells for any signs of stress or toxicity, such as membrane blebbing, rounding, or detachment.
-
6. Validation with Controls:
-
Positive Control: To confirm that the intracellular fluorescence is responsive to zinc, treat the cells loaded with the determined optimal concentration of this compound with a zinc ionophore (e.g., pyrithione) and a source of zinc (e.g., ZnCl₂). You should observe an increase in fluorescence.
-
Negative Control: To confirm the specificity of the signal for zinc, subsequently treat the cells with a membrane-permeant zinc chelator like TPEN. This should quench the fluorescence.
7. Cytotoxicity Assessment (Optional but Recommended):
-
To quantitatively assess the impact of this compound on cell viability, perform a standard cytotoxicity assay (e.g., MTT, LDH) on cells incubated with the range of this compound concentrations for the chosen incubation time.
Troubleshooting Common Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High Background Fluorescence | Incomplete washing; Probe precipitation; Autofluorescence | Increase the number and duration of wash steps; Ensure the this compound stock is fully dissolved before diluting; Image an unstained control to assess autofluorescence and adjust imaging settings accordingly. |
| Low or No Signal | Loading concentration is too low; Incubation time is too short; this compound is not cell-permeable in your cell type; Incorrect filter sets | Increase the loading concentration and/or incubation time; Address the cell permeability issue (see protocol note); Verify the specifications of your microscope's filter sets. |
| Phototoxicity or Photobleaching | Excessive light exposure | Reduce the excitation light intensity and/or exposure time; Use a neutral density filter; Acquire images efficiently. |
| Signs of Cell Stress/Death | Loading concentration is too high; Prolonged incubation | Reduce the this compound concentration and/or incubation time; Perform a cytotoxicity assay to determine the toxic threshold. |
Mechanism of this compound Action
The following diagram illustrates the "turn-on" fluorescence mechanism of this compound upon binding to labile zinc.
Caption: this compound's PET-based zinc sensing mechanism.
Conclusion
This compound is a powerful tool for the visualization of labile zinc in cellular systems. However, its successful implementation hinges on a carefully optimized loading protocol. By systematically titrating the probe concentration and assessing the impact on both signal intensity and cell health, researchers can establish a robust and reliable methodology. The protocols and guidelines presented here provide a comprehensive starting point for this optimization process, empowering researchers to generate high-quality, reproducible data on the intricate role of zinc in health and disease.
References
-
Understanding Zinc Quantification with Existing and Advanced Ditopic Fluorescent Zinpyr Sensors - PMC. [Link]
-
ZP4, an improved neuronal Zn2+ sensor of the Zinpyr family - PubMed. [Link]
-
Four new bright members of the ZinPyr zinc fluorescence sensor family for live cell imaging | Inorganic Chemistry | ChemRxiv | Cambridge Open Engage. [Link]
-
New Strategy for Quantifying Biological Zinc by a Modified Zinpyr Fluorescence Sensor - PMC. [Link]
-
Organelle-Specific Zinc Detection Using Zinpyr-Labeled Fusion Proteins in Live Cells - NIH. [Link]
-
Zinpyr - Interchim. [Link]
-
New strategy for quantifying biological zinc by a modified zinpyr fluorescence sensor. - SciSpace. [Link]
-
The zinspy family of fluorescent zinc sensors: syntheses and spectroscopic investigations. [Link]
-
Midrange Affinity Fluorescent Zn(II) Sensors of the Zinpyr Family: Syntheses, Characterization, and Biological Imaging Applications | Inorganic Chemistry - ACS Publications. [Link]
-
Four new bright members of the ZinPyr zinc fluorescence sensor family for live cell imaging | Request PDF - ResearchGate. [Link]
-
Insight into why zinc piracy is mediated by human but not murine S100A7 - PMC. [Link]
-
ZP4, an Improved Neuronal Zn2+ Sensor of the Zinpyr Family - SciSpace. [Link]
-
Fluorescence Imaging Study of Extracellular Zinc at the Hippocampal Mossy Fiber Synapse. [Link]
-
Probing oxidative stress: Small molecule fluorescent sensors of metal ions, reactive oxygen species, and thiols - PMC. [Link]
-
Influence of Location of a Fluorescent Zinc Probe in Brain Slices on Its Response to Synaptic Activation | Journal of Neurophysiology | American Physiological Society. [Link]
-
Advances in reaction-based synthetic fluorescent probes for studying the role of zinc and copper ions in living systems - J-Stage. [Link]
-
Small-Molecule Fluorescent Sensors for Investigating Zinc Metalloneurochemistry | Request PDF - ResearchGate. [Link]
-
Mammalian Cell Viability: Methods and Protocols (Methods in Molecular Biology 740) - National Academic Digital Library of Ethiopia. [Link]
-
Membrane-Permeable and -Impermeable Sensors of the Zinpyr Family and Their Application to Imaging of Hippocampal Zinc In Vivo | Request PDF - ResearchGate. [Link]
-
FluoProbes - Interchim. [Link]
-
The influence of location of a fluorescent zinc-probe in brain slices ... [Link]
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- 5. scbt.com [scbt.com]
- 6. Fluorescence Imaging Study of Extracellular Zinc at the Hippocampal Mossy Fiber Synapse - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Mastering Cellular Zinc Imaging with Zinpyr-4
For: Researchers, scientists, and drug development professionals.
I. Introduction: The "Turn-On" Revolution in Zinc Biology
Zinc, the second most abundant transition metal in the human body, is not merely a static structural component of proteins.[1][2] A dynamic pool of loosely bound or "labile" zinc ions acts as a potent intracellular second messenger, modulating signaling pathways critical to neurotransmission, cell proliferation, and apoptosis.[3][4] Visualizing these transient zinc fluxes has been a significant challenge, demanding tools with high specificity and sensitivity.
The Zinpyr family of fluorescent sensors emerged as a powerful solution to this challenge.[1][2] Zinpyr-4 (ZP4) is a second-generation, cell-permeable sensor designed for the detection of intracellular labile Zn²⁺.[5][6][7] Structurally, it is built upon a fluorescein platform equipped with a zinc-binding unit (a dipicolylamine or DPA derivative).[1][5][6]
The this compound Mechanism of Action
In its zinc-free state, the this compound molecule's fluorescence is suppressed through a process called photoinduced electron transfer (PET).[5][6] The electron-rich amine groups of the zinc-binding moiety effectively "quench" the fluorescein's excited state. Upon binding to a Zn²⁺ ion, a conformational change occurs that inhibits this PET process.[5][6] This inhibition "turns on" the molecule, resulting in a significant, dose-dependent increase in fluorescence intensity.[5][6][8] This elegant mechanism provides a high signal-to-noise ratio, making this compound an excellent tool for live-cell imaging.
Caption: Mechanism of this compound fluorescence upon binding labile zinc.
II. Core Protocol: this compound Staining for Live Adherent Cells
This protocol provides a robust starting point for imaging labile zinc pools. The central and most variable parameter is the incubation time , which requires empirical optimization for each cell type and experimental condition.
Key Experimental Parameters
| Parameter | Recommended Value | Scientific Rationale & Notes |
| Excitation Wavelength | ~500-515 nm | Aligns with the absorbance maximum of the Zn²⁺-bound probe.[5][6][9] |
| Emission Wavelength | ~525-530 nm | Captures the peak fluorescence emission for the highest signal.[9] |
| Stock Solution Conc. | 0.5 - 1.0 mM in DMSO | DMSO is used to solubilize the hydrophobic probe. Store aliquots at -20°C to prevent freeze-thaw cycles.[10][11] |
| Working Concentration | 1 - 10 µM | A starting concentration of 5 µM is recommended. Higher concentrations can lead to artifacts and cytotoxicity. |
| Incubation Time | 15 - 60 minutes | This is the most critical parameter to optimize. Shorter times may result in insufficient loading, while longer times can cause probe compartmentalization (e.g., in lysosomes) or cytotoxicity.[12] |
| Incubation Temperature | 37°C | Facilitates active transport and membrane fluidity for efficient probe loading. |
Materials
-
This compound probe
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or other physiological buffer (e.g., PBS with Ca²⁺/Mg²⁺)
-
Cells cultured on imaging-quality glass-bottom dishes or plates
-
Positive Control: Zinc Sulfate (ZnSO₄) and a zinc ionophore (e.g., Pyrithione)[13][14]
-
Negative Control: N,N,N′,N′-tetrakis(2-pyridylmethyl)ethylenediamine (TPEN)[15][16]
Step-by-Step Methodology
-
Preparation of Solutions:
-
This compound Stock (1 mM): Carefully dissolve the required mass of this compound in high-quality, anhydrous DMSO to make a 1 mM stock solution. Aliquot into small volumes and store at -20°C, protected from light.[10]
-
This compound Working Solution (5 µM): On the day of the experiment, thaw a stock aliquot. Dilute the 1 mM stock solution into your imaging buffer (e.g., HBSS) to a final concentration of 5 µM. Vortex briefly to ensure complete mixing.
Scientist's Note: It is crucial to dilute the DMSO stock directly into the aqueous buffer just before use. Preparing and storing aqueous working solutions is not recommended due to the probe's limited stability and potential for precipitation.
-
-
Cell Preparation:
-
Grow cells to a desired confluency (typically 60-80%) on a vessel suitable for fluorescence microscopy.
-
Just before staining, aspirate the cell culture medium.
-
Gently wash the cells twice with warm (37°C) imaging buffer (e.g., HBSS) to remove serum and residual media components that can interfere with the probe.
-
-
Probe Incubation (Loading):
-
Add the 5 µM this compound working solution to the cells, ensuring the monolayer is completely covered.
-
Incubate the cells for 30 minutes at 37°C in a cell culture incubator, protected from light.
Optimization Directive: The 30-minute incubation is a starting point. For your specific cell line, it is essential to perform a time-course experiment (e.g., 15, 30, 45, 60 minutes) to determine the optimal time that yields the brightest signal with the lowest background and no signs of cellular stress.
-
-
Washing:
-
Imaging:
-
Add fresh, warm imaging buffer to the cells.
-
Immediately proceed to image the cells on a fluorescence microscope equipped with appropriate filters (e.g., a standard FITC/GFP filter set).
-
Acquire images promptly as the signal can change over time due to zinc flux or photobleaching.
-
III. The Self-Validating Experiment: Essential Controls
A protocol is only as reliable as its controls. For this compound imaging, the following controls are non-negotiable to ensure data integrity and confirm the specificity of the fluorescent signal.
-
Positive Control (Maximum Signal - Fmax): To confirm the probe is functional, treat a loaded and washed sample with a high concentration of zinc combined with a zinc ionophore. This floods the cell with zinc, saturating the probe.
-
Negative Control (Signal Quenching - Fmin): To confirm the signal is specific to zinc, use a potent, cell-permeable zinc chelator to strip the ion from the probe, quenching the fluorescence.
-
Autofluorescence Control: Image an unstained sample of your cells using the same imaging settings to determine the level of endogenous cellular autofluorescence.
Sources
- 1. Four new bright members of the ZinPyr zinc fluorescence sensor family for live cell imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Organelle-Specific Zinc Detection Using Zinpyr-Labeled Fusion Proteins in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tools and techniques for illuminating the cell biology of zinc - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ZP4, an improved neuronal Zn2+ sensor of the Zinpyr family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. ZP4, an Improved Neuronal Zn2+ Sensor of the Zinpyr Family (2003) | Shawn C. Burdette | 375 Citations [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. interchim.fr [interchim.fr]
- 10. Understanding Zinc Quantification with Existing and Advanced Ditopic Fluorescent Zinpyr Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. caymanchem.com [caymanchem.com]
- 12. mdpi.com [mdpi.com]
- 13. Zinc pyrithione is a potent inhibitor of PLPro and cathepsin L enzymes with ex vivo inhibition of SARS-CoV-2 entry and replication - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. TPEN - Wikipedia [en.wikipedia.org]
- 17. creative-bioarray.com [creative-bioarray.com]
- 18. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 19. Antiviral Activity of the Zinc Ionophores Pyrithione and Hinokitiol against Picornavirus Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Cellular Zn depletion by metal ion chelators (TPEN, DTPA and chelex resin) and its application to osteoblastic MC3T3-E1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The Zinc Ion Chelating Agent TPEN Attenuates Neuronal Death/apoptosis Caused by Hypoxia/ischemia Via Mediating the Pathophysiological Cascade Including Excitotoxicity, Oxidative Stress, and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Zinpyr-4 in Neuroscience: A Guide to Imaging Labile Zinc Dynamics
Introduction: Unveiling the Role of Labile Zinc in the Brain with Zinpyr-4
Zinc, the second most abundant trace metal in the brain, is a critical player in a vast array of neurological processes.[1][2][3][4] While the majority of brain zinc is tightly bound to proteins, a distinct and dynamic pool of "labile" or "mobile" zinc exists within the synaptic vesicles of specific glutamatergic neurons, termed "zincergic" neurons.[1][5] This vesicular zinc is co-released with glutamate during neuronal excitation and acts as a potent neuromodulator, influencing synaptic transmission, plasticity, and neuronal signaling.[1][5] Dysregulation of labile zinc homeostasis has been implicated in the pathogenesis of various neurological disorders, including epilepsy, stroke, and neurodegenerative diseases like Alzheimer's.[2][3][4][6]
To unravel the intricate spatiotemporal dynamics of labile zinc, researchers require sensitive and specific tools. This compound (ZP4) has emerged as a valuable fluorescent sensor for the detection of labile zinc in neuroscience research.[7][8][9] this compound belongs to the Zinpyr family of sensors, which are based on a fluorescein platform.[2][3][4][10] Its mechanism of action relies on a photoinduced electron transfer (PET) process. In its zinc-free state, the fluorescence of the this compound molecule is quenched.[7][8][9] Upon binding to zinc, this PET process is inhibited, leading to a significant increase in fluorescence intensity.[7][8][9] This "turn-on" response allows for the sensitive detection of changes in labile zinc concentrations.
This comprehensive guide provides detailed application notes and protocols for the use of this compound in neuroscience research, empowering researchers to effectively investigate the multifaceted roles of labile zinc in the nervous system.
This compound: Key Characteristics and Experimental Considerations
Before delving into specific protocols, it is crucial to understand the properties of this compound that inform its application in biological experiments.
| Property | Value | Significance for Neuroscience Research |
| Chemical Name | 9-(o-Carboxyphenyl)-2-chloro-5-[2-{bis(2-pyridylmethyl)aminomethyl}-N-methylaniline]-6-hydroxy-3-xanthanone | The chemical structure dictates its binding properties and spectral characteristics.[7][8][11][12] |
| Excitation Wavelength | ~500 nm (in the visible range) | Compatible with standard fluorescence microscopy setups.[6][7][8][9] |
| Emission Wavelength | In the visible range | Allows for clear visualization of zinc-bound probe.[6][7][8][9] |
| Dissociation Constant (Kd) for Zn2+ | < 1 nM (high affinity) | Highly sensitive for detecting low nanomolar concentrations of labile zinc.[1][6][7][8][9] |
| Quantum Yield (Φ) | ~0.4 (upon zinc binding) | Indicates a bright fluorescent signal, enhancing detection sensitivity.[6][7][8][9] |
| Fluorescence Enhancement | ~5-fold upon zinc binding | Provides a robust signal-to-noise ratio for imaging changes in zinc concentration.[7][8][9] |
| Cell Permeability | Generally considered cell-impermeable | Primarily used for detecting extracellular or near-membrane zinc. Cell-permeable analogs exist for intracellular measurements.[12][13] |
Causality in Experimental Design: The high affinity of this compound makes it ideal for detecting the low basal levels of labile zinc and the transient increases that occur during synaptic activity. However, its generally low cell permeability is a critical consideration. For investigating intracellular zinc dynamics, researchers should consider using the acetoxymethyl (AM) ester form of related Zinpyr sensors or other cell-permeable zinc probes. The choice of the specific Zinpyr family member will depend on the desired zinc affinity and cellular localization.[10]
Core Applications of this compound in Neuroscience
This compound has proven to be a versatile tool for investigating a range of phenomena in neuroscience.
Imaging Synaptic Zinc Release
A primary application of this compound is the visualization of zinc release from presynaptic terminals, particularly at hippocampal mossy fiber synapses.[1] The co-release of zinc with glutamate from these terminals can be directly imaged by applying this compound to the extracellular space of neuronal cultures or brain slices.
Workflow for Imaging Synaptic Zinc Release:
Caption: Workflow for imaging synaptic zinc release.
Investigating Zinc Dysregulation in Neurological Disorders
Alterations in labile zinc levels are a hallmark of several neurological conditions. This compound can be employed to study these changes in animal models of disease. For instance, in models of traumatic brain injury or epilepsy, this compound can reveal areas of excessive zinc release, which is thought to contribute to neuronal damage.
Studying Zinc's Role in Synaptic Plasticity
Labile zinc is known to modulate synaptic plasticity, the cellular basis of learning and memory. By combining this compound imaging with electrophysiological recordings, researchers can investigate how synaptically released zinc influences processes like long-term potentiation (LTP) and long-term depression (LTD).
Detailed Protocols for this compound Application
The following protocols provide a starting point for using this compound in common neuroscience preparations. Optimization may be required for specific experimental conditions.
Protocol 1: Live-Cell Imaging of Extracellular Zinc in Neuronal Cultures
This protocol is designed for imaging zinc release from cultured neurons.
Materials:
-
Primary neuronal culture on glass coverslips
-
This compound (non-AM ester form)
-
Hanks' Balanced Salt Solution (HBSS) or other physiological imaging buffer
-
Dimethyl sulfoxide (DMSO) for stock solution
-
Stimulating agents (e.g., high potassium solution, glutamate)
-
Fluorescence microscope with appropriate filter sets
Step-by-Step Methodology:
-
Prepare this compound Stock Solution: Dissolve this compound in high-quality, anhydrous DMSO to create a 1 mM stock solution. Store at -20°C, protected from light.
-
Prepare Loading Solution: Dilute the this compound stock solution in imaging buffer to a final concentration of 1-10 µM. The optimal concentration should be determined empirically.
-
Cell Loading:
-
Wash the neuronal culture twice with pre-warmed imaging buffer.
-
Incubate the cells with the this compound loading solution for 15-30 minutes at 37°C.
-
Wash the cells three times with imaging buffer to remove excess dye.
-
-
Imaging:
-
Mount the coverslip in a perfusion chamber on the microscope stage.
-
Acquire a baseline fluorescence image.
-
Perfuse the cells with a stimulating agent to induce zinc release.
-
Capture time-lapse images to monitor the change in fluorescence.
-
-
Data Analysis: Quantify the change in fluorescence intensity in regions of interest (e.g., synaptic boutons) over time.
Self-Validation: To confirm that the observed fluorescence increase is due to zinc, a zinc-specific chelator like TPEN (N,N,N',N'-tetrakis(2-pyridinylmethyl)-1,2-ethanediamine) can be applied after stimulation. A significant decrease in fluorescence upon TPEN application validates the zinc-specificity of the signal.
Signaling Pathway of this compound Action:
Caption: this compound fluorescence upon zinc binding.
Protocol 2: Imaging Zinc Dynamics in Acute Brain Slices
This protocol outlines the use of this compound in ex vivo brain slice preparations.
Materials:
-
Acute brain slices (e.g., hippocampal slices) prepared according to standard protocols[14][15]
-
Artificial cerebrospinal fluid (aCSF), continuously bubbled with 95% O2 / 5% CO2
-
This compound
-
DMSO
-
Two-photon or confocal microscope
Step-by-Step Methodology:
-
Slice Preparation: Prepare acute brain slices (200-300 µm thick) from the brain region of interest using a vibratome in ice-cold, oxygenated aCSF.[15]
-
Slice Recovery: Allow slices to recover for at least 1 hour in oxygenated aCSF at room temperature.
-
Dye Loading:
-
Transfer slices to a small incubation chamber containing oxygenated aCSF.
-
Add this compound to a final concentration of 5-20 µM.
-
Incubate for 30-60 minutes at room temperature.
-
-
Washing: Transfer the slices to a fresh chamber of oxygenated aCSF for at least 20 minutes to allow for de-esterification (if using an AM ester version of a related probe) and to wash out excess dye.
-
Imaging:
-
Transfer a slice to the recording chamber of the microscope and continuously perfuse with oxygenated aCSF.
-
Locate the region of interest (e.g., mossy fiber pathway in the hippocampus).
-
Establish a baseline fluorescence and then stimulate the slice (e.g., electrically via a stimulating electrode) to evoke zinc release.
-
Acquire images before, during, and after stimulation.
-
-
Data Analysis: Analyze the fluorescence changes in specific synaptic layers or individual boutons.
Expert Insight: For deeper tissue imaging in brain slices, two-photon microscopy is highly recommended to minimize light scattering and phototoxicity.[16] The loading efficiency can be variable, and it may be necessary to adjust incubation times and dye concentrations.
Data Interpretation and Quantification
The change in this compound fluorescence is typically reported as a relative change (ΔF/F₀), where ΔF is the change in fluorescence from the baseline (F₀). While this compound is an excellent qualitative indicator of zinc dynamics, quantitative measurements of absolute zinc concentrations can be challenging due to factors such as dye concentration, photobleaching, and the complex intracellular environment. For more quantitative approaches, ratiometric zinc sensors or detailed calibration procedures are recommended.[17][18][19][20]
Conclusion and Future Perspectives
This compound has significantly advanced our understanding of the role of labile zinc in the nervous system. Its high sensitivity and specificity make it an invaluable tool for imaging synaptic zinc release and investigating zinc dysregulation in neurological disorders. As our appreciation for the complexity of zinc signaling grows, the continued application and development of fluorescent sensors like this compound will be essential for dissecting the intricate mechanisms by which this versatile metal ion shapes brain function in health and disease.
References
-
Burdette, S. C., Frederickson, C. J., Bu, W., & Lippard, S. J. (2003). ZP4, an Improved Neuronal Zn2+ Sensor of the Zinpyr Family. Journal of the American Chemical Society, 125(7), 1778–1779. [Link]
-
Burdette, S. C., Frederickson, C. J., Bu, W., & Lippard, S. J. (2003). ZP4, an improved neuronal Zn2+ sensor of the Zinpyr family. PubMed, 125(7), 1778-9. [Link]
-
Four new bright members of the ZinPyr zinc fluorescence sensor family for live cell imaging. (2025). ResearchGate. [Link]
-
ZP4, an Improved Neuronal Zn2+ Sensor of the Zinpyr Family. (n.d.). SciSpace. [Link]
-
Sahoo, G., Hartnett, K. A., & Aizenman, E. (2022). Neuronal signalling of zinc: from detection and modulation to function. PubMed Central. [Link]
-
Nolan, E. M., & Lippard, S. J. (2008). Small-Molecule Fluorescent Sensors for Investigating Zinc Metalloneurochemistry. PMC. [Link]
-
Four new bright members of the ZinPyr zinc fluorescence sensor family for live cell imaging. (2025). PubMed. [Link]
-
Nolan, E. M., Racine, M. E., & Lippard, S. J. (2007). Zinspy Sensors with Enhanced Dynamic Range for Imaging Neuronal Cell Zinc Uptake and Mobilization. PubMed Central. [Link]
-
Tomat, E., & Lippard, S. J. (2011). Understanding Zinc Quantification with Existing and Advanced Ditopic Fluorescent Zinpyr Sensors. MIT Open Access Articles. [Link]
-
Nolan, E. M., Jaworski, J., Racine, M. E., Sheng, M., & Lippard, S. J. (2006). Midrange Affinity Fluorescent Zn(II) Sensors of the Zinpyr Family: Syntheses, Characterization, and Biological Imaging Applications. NIH. [Link]
-
Four new bright members of the ZinPyr zinc fluorescence sensor family for live cell imaging. (2025). ResearchGate. [Link]
-
Four new bright members of the ZinPyr zinc fluorescence sensor family for live cell imaging. (2025). ChemRxiv. [Link]
-
Zinpyr. (n.d.). Interchim. [Link]
-
Four new bright members of the ZinPyr zinc fluorescence sensor family for live cell imaging. (2025). ChemRxiv. [Link]
-
Taki, M., Thomas, J. L., & Lippard, S. J. (2009). Organelle-Specific Zinc Detection Using Zinpyr-Labeled Fusion Proteins in Live Cells. NIH. [Link]
-
Tomat, E., & Lippard, S. J. (2011). Understanding Zinc Quantification with Existing and Advanced Ditopic Fluorescent Zinpyr Sensors. PubMed Central. [Link]
-
Tomat, E., & Lippard, S. J. (2011). Understanding Zinc Quantification with Existing and Advanced Ditopic Fluorescent Zinpyr Sensors. Journal of the American Chemical Society. [Link]
-
Hirano, T., Kikuchi, K., Urano, Y., Higuchi, T., & Nagano, T. (2000). Novel Zinc Fluorescent Probes Excitable with Visible Light for Biological Applications. SciSpace. [Link]
-
Four new bright members of the ZinPyr zinc fluorescence sensor family for live cell imaging. (2025). ChemRxiv. [Link]
-
Understanding Zinc Quantification with Existing and Advanced Ditopic Fluorescent Zinpyr Sensors. (2025). ResearchGate. [Link]
-
Morris, D. R., & Levenson, C. W. (2012). Mobile zinc as a modulator of sensory perception. PMC. [Link]
-
Burdette, S. C., Frederickson, C. J., Bu, W., & Lippard, S. J. (2003). ZP4, an Improved Neuronal Zn2+ Sensor of the Zinpyr Family. ACS Publications. [Link]
-
Protocol for optical clearing and imaging of fluorescently labeled ex vivo rat brain slices. (n.d.). STAR Protocols. [Link]
-
Garaschuk, O., Grienberger, C., & Konnerth, A. (2006). Targeted bulk-loading of fluorescent indicators for two-photon brain imaging in vivo. Math (Princeton). [Link]
-
What is the best protocol for loading Fluo-4 AM in hippocampal slices?. (2014). ResearchGate. [Link]
-
Acute Brain Slice Protocol. (n.d.). Axion Biosystems. [Link]
-
Protocol for Neuronal Live-imaging of primary cultures. (2023). protocols.io. [Link]
-
Fast Neuronal Calcium Signals in Brain Slices Loaded With Fluo-4 AM Ester. (n.d.). PubMed. [Link]
Sources
- 1. Neuronal signalling of zinc: from detection and modulation to function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Four new bright members of the ZinPyr zinc fluorescence sensor family for live cell imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scilit.com [scilit.com]
- 5. Zinspy Sensors with Enhanced Dynamic Range for Imaging Neuronal Cell Zinc Uptake and Mobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. ZP4, an improved neuronal Zn2+ sensor of the Zinpyr family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ZP4, an Improved Neuronal Zn2+ Sensor of the Zinpyr Family (2003) | Shawn C. Burdette | 375 Citations [scispace.com]
- 10. Small-Molecule Fluorescent Sensors for Investigating Zinc Metalloneurochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound | CymitQuimica [cymitquimica.com]
- 12. scbt.com [scbt.com]
- 13. interchim.fr [interchim.fr]
- 14. Protocol for optical clearing and imaging of fluorescently labeled ex vivo rat brain slices - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Acute Brain Slice Protocol | Axion Biosystems [axionbiosystems.com]
- 16. web.math.princeton.edu [web.math.princeton.edu]
- 17. dspace.mit.edu [dspace.mit.edu]
- 18. Understanding Zinc Quantification with Existing and Advanced Ditopic Fluorescent Zinpyr Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
Illuminating the Synapse: A Researcher's Guide to Imaging Synaptic Zinc Release with Zinpyr-4
For researchers, scientists, and drug development professionals venturing into the intricate world of synaptic transmission, understanding the dynamics of key signaling molecules is paramount. Among these, synaptic zinc (Zn2+) has emerged as a critical modulator of neuronal function and plasticity.[1][2][3] This guide provides a comprehensive overview and detailed protocols for utilizing Zinpyr-4, a robust fluorescent sensor, to visualize and quantify the release of synaptic zinc. Our focus is on providing not just a set of instructions, but a framework for understanding the underlying principles to empower you to optimize your experiments and troubleshoot effectively.
The Significance of Synaptic Zinc and the Role of this compound
Zinc is the second most abundant trace element in the human body and plays a vital role in the central nervous system.[1][2] A significant portion of this zinc is found in a "mobile" or "chelatable" form within the synaptic vesicles of specific glutamatergic neurons.[3][4] Upon neuronal excitation, this vesicular zinc is co-released with glutamate into the synaptic cleft, where it can modulate the activity of various receptors, including NMDA and AMPA receptors, thereby influencing synaptic transmission and plasticity.[3] Dysregulation of synaptic zinc homeostasis has been implicated in a range of neurological disorders, making it a key area of investigation.[1][2]
To visualize this dynamic process, researchers rely on fluorescent sensors that exhibit a change in their spectral properties upon binding to Zn2+. This compound (ZP4) is a second-generation sensor from the Zinpyr family, specifically designed for improved neuronal Zn2+ detection.[5][6][7] It is a cell-permeable fluorescein-based probe that displays a significant increase in fluorescence intensity upon binding to zinc.[5][6][7][8] This "turn-on" response is a result of the inhibition of a photoinduced electron transfer (PET) quenching pathway upon Zn2+ coordination.[5][6][7]
Key Properties of this compound:
| Property | Value | Reference |
| Excitation Wavelength (max) | ~500 nm | [5][6][7][8] |
| Emission Wavelength (max) | ~520-530 nm | [9] |
| Dissociation Constant (Kd) for Zn2+ | < 1 nM | [5][6][7][8] |
| Quantum Yield (Φ) upon Zn2+ binding | ~0.4 - 0.9 | [5][8] |
| Fluorescence Enhancement | ~3- to 5-fold | [5][6][7][8] |
Mechanism of this compound Action
The functionality of this compound is rooted in its molecular structure, which consists of a fluorescein fluorophore coupled with two bis(2-pyridylmethyl)amine (DPA) units that act as zinc chelators.[1] In the absence of zinc, the DPA moieties can quench the fluorescence of the fluorescein core through a PET mechanism. Upon binding of a zinc ion, a conformational change occurs, inhibiting this quenching process and leading to a dramatic increase in fluorescence.
Caption: this compound mechanism of action.
Experimental Protocols
The following protocols provide a starting point for imaging synaptic zinc release in both neuronal cultures and brain slices. Optimization will likely be necessary for specific experimental setups.
Protocol for Imaging Synaptic Zinc Release in Neuronal Cultures
This protocol is designed for primary neuronal cultures or neuronal cell lines.
Materials:
-
This compound AM ester
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Pluronic F-127 (20% solution in DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or desired imaging buffer
-
Cultured neurons on coverslips or imaging plates
-
Stimulation solution (e.g., high potassium HBSS, glutamate)
-
Fluorescence microscope with appropriate filter sets (e.g., FITC/GFP)
Step-by-Step Methodology:
-
Prepare this compound Stock Solution:
-
Dissolve this compound AM in anhydrous DMSO to create a 1-5 mM stock solution.
-
Expert Insight: The AM ester form enhances cell permeability. Ensure the DMSO is anhydrous to prevent hydrolysis of the AM ester. Aliquot the stock solution and store it at -20°C, protected from light.
-
-
Prepare Loading Solution:
-
On the day of the experiment, dilute the this compound AM stock solution in your imaging buffer to a final concentration of 1-5 µM.
-
To aid in the dispersion of the dye in the aqueous buffer, first mix the this compound AM stock with an equal volume of 20% Pluronic F-127 before diluting it into the final volume of imaging buffer.
-
Causality: Pluronic F-127 is a non-ionic surfactant that helps to prevent the aggregation of the hydrophobic AM ester in the aqueous loading buffer, leading to more uniform cell loading.
-
-
Cell Loading:
-
Remove the culture medium from the neurons and wash once with pre-warmed imaging buffer.
-
Add the this compound loading solution to the cells and incubate for 20-30 minutes at 37°C and 5% CO2.[10]
-
Trustworthiness: The optimal loading time and concentration may vary between cell types. It is crucial to perform a concentration and time course titration to determine the conditions that provide a good signal-to-noise ratio without causing cellular stress.
-
-
Wash and De-esterification:
-
After loading, wash the cells twice with pre-warmed imaging buffer to remove excess dye.
-
Incubate the cells in fresh imaging buffer for an additional 20-30 minutes at 37°C to allow for the complete de-esterification of the AM ester by intracellular esterases.
-
Expert Insight: This de-esterification step is critical as it traps the now membrane-impermeant this compound inside the cells. Incomplete de-esterification can lead to dye leakage and a poor signal.
-
-
Imaging:
-
Mount the coverslip onto the microscope stage.
-
Acquire a baseline fluorescence image using a standard FITC/GFP filter set (Excitation: ~488 nm, Emission: ~525 nm).
-
Self-Validation: Before stimulation, the baseline fluorescence should be low. High baseline fluorescence may indicate either excessive dye loading or elevated resting intracellular zinc levels.
-
-
Stimulation and Data Acquisition:
-
Initiate synaptic release by adding your chosen stimulus (e.g., perfuse with high potassium buffer or apply glutamate).
-
Acquire images in a time-lapse series to capture the dynamics of the zinc release. The acquisition frequency will depend on the kinetics of the expected response.
-
-
Data Analysis:
-
Measure the change in fluorescence intensity over time in regions of interest (e.g., synaptic boutons).
-
Express the change in fluorescence as ΔF/F0, where ΔF is the change in fluorescence (F - F0) and F0 is the baseline fluorescence.
-
Caption: Workflow for this compound imaging in neuronal cultures.
Protocol for Imaging Synaptic Zinc Release in Acute Brain Slices
This protocol is adapted for use with acutely prepared brain slices, often from hippocampus or cortex.
Materials:
-
All materials from the neuronal culture protocol.
-
Vibratome or tissue chopper for slicing.
-
Artificial cerebrospinal fluid (aCSF), continuously bubbled with 95% O2 / 5% CO2.
-
Recovery chamber.
Step-by-Step Methodology:
-
Brain Slice Preparation:
-
Prepare acute brain slices (200-300 µm thick) from the brain region of interest using a vibratome in ice-cold, oxygenated aCSF.
-
Transfer the slices to a recovery chamber with oxygenated aCSF at 32-34°C for at least 1 hour.
-
-
This compound Loading:
-
Transfer the recovered slices to a smaller volume of aCSF containing 5-10 µM this compound AM and 0.05% Pluronic F-127.
-
Incubate for 30-45 minutes at 32-34°C, with continuous oxygenation.
-
Expert Insight: Brain slices require a slightly higher concentration and longer incubation time for adequate dye penetration.
-
-
Wash and De-esterification:
-
After loading, transfer the slices to fresh, oxygenated aCSF for at least 30 minutes at room temperature to wash out excess dye and allow for de-esterification.
-
-
Imaging:
-
Transfer a slice to the recording chamber on the microscope stage, continuously perfused with oxygenated aCSF.
-
Locate the region of interest (e.g., hippocampal mossy fiber terminals).
-
Acquire a baseline fluorescence image.
-
-
Stimulation and Data Acquisition:
-
Stimulate synaptic zinc release using a bipolar stimulating electrode placed in the appropriate axonal pathway.
-
Alternatively, bath application of a chemical stimulus can be used.
-
Acquire images in a time-lapse sequence synchronized with the stimulation protocol.
-
-
Data Analysis:
-
Analyze the fluorescence changes in specific synaptic regions as described for neuronal cultures.
-
Troubleshooting and Considerations
-
High Background Fluorescence: This can be due to excessive dye concentration, incomplete washing, or cell death. Reduce the this compound concentration or incubation time. Ensure thorough washing. Use a viability dye to check for cell health.
-
No or Weak Signal: This could be due to insufficient dye loading, rapid dye extrusion by cellular transporters, or low levels of releasable zinc. Increase the this compound concentration or loading time. Some cell types express transporters that can extrude the dye; this may require the use of probenecid. Confirm the presence of synaptic zinc in your preparation using alternative methods if possible.
-
Phototoxicity and Photobleaching: Minimize exposure to the excitation light by using the lowest possible intensity and shortest exposure times. Use of an anti-fade agent in the imaging medium can also be beneficial.
-
Probe Saturation: this compound has a very high affinity for Zn2+, which can lead to saturation, especially in preparations with high basal zinc levels or significant zinc contamination.[11] This can make it difficult to detect further increases in zinc concentration.[11] Consider using a lower affinity zinc sensor if saturation is suspected.
-
Specificity: While this compound has good selectivity for Zn2+ over other divalent cations like Ca2+ and Mg2+, it can show some response to Fe2+ and Cd2+.[12] It is important to consider the potential for interference from other metal ions in your experimental system.
Conclusion
This compound is a powerful tool for the visualization of synaptic zinc release, offering high sensitivity and a robust fluorescence response. By understanding the principles behind its use and carefully optimizing the experimental protocols, researchers can gain valuable insights into the complex role of zinc in synaptic function and neurological disease. This guide provides a solid foundation for these investigations, empowering you to illuminate the intricate signaling events occurring at the synapse.
References
- Current time information in Guilford County, US. (n.d.). Google Search.
- Jakobs, M. F., et al. (2025). Four new bright members of the ZinPyr zinc fluorescence sensor family for live cell imaging. Journal of Trace Elements in Medicine and Biology, 90, 127683.
- Burdette, S. C., et al. (2003). ZP4, an Improved Neuronal Zn2+ Sensor of the Zinpyr Family. Journal of the American Chemical Society, 125(12), 3468–3469.
- Jakobs, M. F., et al. (2025). Four new bright members of the ZinPyr zinc fluorescence sensor family for live cell imaging.
- Burdette, S. C., et al. (2003). ZP4, an Improved Neuronal Zn2+ Sensor of the Zinpyr Family. SciSpace.
- Jakobs, M. F., et al. (2025). Four new bright members of the ZinPyr zinc fluorescence sensor family for live cell imaging. ChemRxiv.
- Burdette, S. C., et al. (2003). ZP4, an improved neuronal Zn2+ sensor of the Zinpyr family. PubMed.
- Qian, J., et al. (n.d.). Fluorescence Imaging Study of Extracellular Zinc at the Hippocampal Mossy Fiber Synapse. [Source not further specified].
- Nolan, E. M., et al. (2007).
- Zhang, X., et al. (n.d.). New Strategy for Quantifying Biological Zinc by a Modified Zinpyr Fluorescence Sensor. PubMed Central.
- Lippard, S. J., et al. (n.d.). Small-Molecule Fluorescent Sensors for Investigating Zinc Metalloneurochemistry. PubMed Central.
- Zhang, X., et al. (2011). Understanding Zinc Quantification with Existing and Advanced Ditopic Fluorescent Zinpyr Sensors. PubMed Central.
- Kay, A. R. (2010). Zinc Is Externalized Rather than Released during Synaptic Transmission. PubMed Central.
- Que, E. L., et al. (n.d.). Organelle-Specific Zinc Detection Using Zinpyr-Labeled Fusion Proteins in Live Cells.
- Colvin, R. A., et al. (n.d.). Imaging Mobile Zinc in Biology. PubMed Central.
- Kay, A. R. (n.d.).
- Sensi, S. L., et al. (n.d.). Synaptic Zinc: An Emerging Player in Parkinson's Disease. MDPI.
- Pan, Y., et al. (2011). Development of Novel Zn2+ Loaded Nanoparticles Designed for Cell-Type Targeted Drug Release in CNS Neurons. PubMed Central.
Sources
- 1. Four new bright members of the ZinPyr zinc fluorescence sensor family for live cell imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. mdpi.com [mdpi.com]
- 4. Zinspy Sensors with Enhanced Dynamic Range for Imaging Neuronal Cell Zinc Uptake and Mobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ZP4, an Improved Neuronal Zn2+ Sensor of the Zinpyr Family (2003) | Shawn C. Burdette | 375 Citations [scispace.com]
- 7. ZP4, an improved neuronal Zn2+ sensor of the Zinpyr family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. New Strategy for Quantifying Biological Zinc by a Modified Zinpyr Fluorescence Sensor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of Novel Zn2+ Loaded Nanoparticles Designed for Cell-Type Targeted Drug Release in CNS Neurons: In Vitro Evidences - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fluorescence Imaging Study of Extracellular Zinc at the Hippocampal Mossy Fiber Synapse - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Small-Molecule Fluorescent Sensors for Investigating Zinc Metalloneurochemistry - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Preparation of High-Quality Zinpyr-4 Stock Solutions for Cellular and Biochemical Assays
Introduction: The Critical Role of Zinc and the Utility of Zinpyr-4
Zinc is the second most abundant transition metal in the human body, playing indispensable roles as a structural component in over 3,000 proteins and as a signaling molecule, particularly in the central nervous system.[1][2][3] The dynamic pools of loosely bound or "mobile" zinc are implicated in processes ranging from neurotransmission to cellular proliferation.[4] To unravel the complex spatiotemporal dynamics of mobile zinc, researchers rely on highly specific and sensitive fluorescent probes.
This compound (ZP4) is a second-generation, cell-permeable fluorescent sensor belonging to the Zinpyr family, designed for the detection of intracellular zinc ions (Zn²⁺).[5][6] It is built upon a fluorescein platform, and its mechanism of action involves a photoinduced electron transfer (PET) process.[5][6] In its zinc-free state, the fluorescence of the this compound molecule is quenched. Upon binding to Zn²⁺, the PET process is inhibited, leading to a significant, dose-dependent increase in fluorescence emission.[5][6] this compound exhibits a high affinity for Zn²⁺ with a dissociation constant (Kd) of less than 1 nM and displays a 5-fold increase in fluorescence upon zinc saturation, making it an excellent tool for imaging mobile zinc in biological systems.[5][6]
The integrity of experimental data derived from this compound is fundamentally dependent on the quality and accuracy of the stock solutions used. This application note provides a detailed, field-proven protocol for the preparation, validation, and storage of this compound stock solutions to ensure reproducibility and reliability in your research.
This compound: Key Properties and Specifications
A thorough understanding of the physicochemical properties of this compound is essential for its proper handling and use. The key specifications are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₄₀H₃₁ClN₄O₅ | [7][8] |
| Molecular Weight | 683.15 g/mol | [7][8] |
| Excitation Wavelength (λex) | ~515 nm (Zinc-free), ~507 nm (Zinc-bound) | [9][10] |
| Emission Wavelength (λem) | ~525 nm | [9] |
| Quantum Yield (Φ) | ~0.4 (Zinc-bound) | [5][6] |
| Dissociation Constant (Kd for Zn²⁺) | < 1 nM | [5][6] |
| Appearance | Red solid | [11] |
Causality-Driven Protocol for this compound Stock Solution Preparation
This protocol is designed to produce a high-concentration, stable, and validated stock solution of this compound. The choice of solvent and handling procedures are critical to prevent degradation and ensure accurate concentration.
Materials and Reagents
-
This compound powder (CAS 502467-23-4)
-
Anhydrous Dimethyl Sulfoxide (DMSO, spectroscopy or molecular biology grade)
-
Microcentrifuge tubes (amber or wrapped in foil)
-
Vortex mixer
-
Sonicator (optional, but recommended)
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile tips
Rationale for Reagent Selection
-
This compound: The purity of the this compound powder is paramount. Always use a high-purity grade from a reputable supplier and refer to the Certificate of Analysis for any specific handling instructions.
-
Anhydrous DMSO: DMSO is the recommended solvent due to its ability to effectively dissolve this compound and its miscibility with aqueous buffers used in most biological experiments.[12] The use of an anhydrous grade is critical. Zinpyr compounds can be susceptible to hydrolysis, and the presence of water can lead to degradation of the probe over time, compromising its performance.
Step-by-Step Protocol
This protocol details the preparation of a 1 mM this compound stock solution in DMSO.
-
Equilibration: Allow the vial of this compound powder to come to room temperature before opening. This prevents condensation of atmospheric moisture onto the hygroscopic powder.
-
Weighing: On a calibrated analytical balance, carefully weigh out the desired amount of this compound. For 1 mL of a 1 mM stock solution, you will need 0.683 mg of this compound. Perform this step in a fume hood, minimizing exposure to light.
-
Solubilization:
-
Transfer the weighed this compound powder to a sterile, amber microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO. For the example above, add 1 mL of anhydrous DMSO.
-
Cap the tube tightly.
-
-
Dissolution:
-
Vortex the solution vigorously for 1-2 minutes until the powder is fully dissolved. The solution should be clear and orange-pinkish in color.[11]
-
If any particulate matter remains, sonicate the tube in a water bath for 5-10 minutes. This ensures complete dissolution without excessive heating.
-
-
Final Concentration: The resulting solution is a 1 mM stock of this compound in DMSO.
Visual Workflow for Stock Preparation
The following diagram illustrates the key steps in the preparation of the this compound stock solution.
Caption: Workflow for preparing this compound stock solution.
Self-Validating System: Quality Control and Storage
A well-prepared stock solution must be properly stored and its quality verified to ensure experimental success.
Quality Control (Optional but Recommended)
For applications requiring precise quantification, the concentration of the stock solution can be verified using UV-Visible spectrophotometry. While the extinction coefficient for this compound in DMSO is not always readily available from manufacturers, it can be determined experimentally or compared to published values for similar Zinpyr compounds in buffered solutions.[13]
Storage and Stability
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the probe, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in amber or foil-wrapped microcentrifuge tubes.[13]
-
Storage Temperature: Store the aliquots at -20°C.[10][13] When stored correctly, the DMSO stock solution should be stable for at least 4 years.[10]
-
Protection from Light: this compound is a fluorophore and is susceptible to photobleaching. Protect the stock solution and any working solutions from light at all times.
Application Protocol: Preparing Working Solutions
The 1 mM DMSO stock solution is a concentrate and must be diluted to a final working concentration for experiments.
-
Thawing: Thaw a single aliquot of the this compound stock solution at room temperature, protected from light.
-
Dilution: Dilute the stock solution in an appropriate aqueous buffer (e.g., PIPES, HEPES, or cell culture medium) to the final desired working concentration.[13] Typical working concentrations for live-cell imaging range from 1 to 10 µM.[14][15]
-
Mixing: Mix thoroughly by gentle inversion or pipetting. Avoid vigorous vortexing of the final working solution to prevent introducing bubbles, which can interfere with imaging.
-
Immediate Use: Use the freshly prepared working solution immediately for best results. Do not store diluted aqueous solutions of this compound.
By adhering to this detailed protocol, researchers can confidently prepare high-quality this compound stock solutions, forming a solid foundation for accurate and reproducible investigation of mobile zinc in biological systems.
References
-
Burdette, S. C., Frederickson, C. J., Bu, W., & Lippard, S. J. (2003). ZP4, an Improved Neuronal Zn2+ Sensor of the Zinpyr Family. Journal of the American Chemical Society, 125(7), 1778–1787. [Link]
-
Interchim. Zinpyr. [Link]
-
Burdette, S. C., Frederickson, C. J., Bu, W., & Lippard, S. J. (2003). ZP4, an improved neuronal Zn2+ sensor of the zinpyr family. PubMed, 125(7), 1778-87. [Link]
-
Jakobs, M. F., et al. (2025). Four new bright members of the ZinPyr zinc fluorescence sensor family for live cell imaging. ResearchGate. [Link]
-
Jakobs, M. F., et al. (2025). Four new bright members of the ZinPyr zinc fluorescence sensor family for live cell imaging. Journal of Trace Elements in Medicine and Biology. [Link]
-
Nolan, E. M., & Lippard, S. J. (2008). Small-Molecule Fluorescent Sensors for Investigating Zinc Metalloneurochemistry. Accounts of Chemical Research, 42(1), 193-203. [Link]
-
Burdette, S. C., et al. (2003). ZP4, an Improved Neuronal Zn2+ Sensor of the Zinpyr Family. SciSpace. [Link]
-
Tello, M., et al. (2011). Understanding Zinc Quantification with Existing and Advanced Ditopic Fluorescent Zinpyr Sensors. PMC. [Link]
-
Tello, M., et al. (2010). Organelle-Specific Zinc Detection Using Zinpyr-Labeled Fusion Proteins in Live Cells. Journal of the American Chemical Society, 132(13), 4546–4547. [Link]
-
Wang, Y., et al. (2024). Advances in Organic Fluorescent Probes for Intracellular Zn 2+ Detection and Bioimaging. Molecules, 29(11), 2533. [Link]
-
Jakobs, M. F., et al. (2025). Four new bright members of the ZinPyr zinc fluorescence sensor family for live cell imaging. ResearchGate. [Link]
-
Radford, R. J., & Lippard, S. J. (2013). Mobile zinc as a modulator of sensory perception. PMC. [Link]
-
Jakobs, M. F., et al. (2025). Four new bright members of the ZinPyr zinc fluorescence sensor family for live cell imaging. ChemRxiv. [Link]
-
Jakobs, M. F., et al. (2025). Four new bright members of the ZinPyr zinc fluorescence sensor family for live cell imaging. ChemRxiv. [Link]
-
Zhang, X. A., et al. (2008). New Strategy for Quantifying Biological Zinc by a Modified Zinpyr Fluorescence Sensor. Journal of the American Chemical Society, 130(47), 15788–15789. [Link]
-
Zhang, X. A., et al. (2008). New strategy for quantifying biological zinc by a modified zinpyr fluorescence sensor. SciSpace. [Link]
-
Lim, N., Freake, H. C., & Brueckner, C. (2006). Illuminating Zinc in Biological Systems. ResearchGate. [Link]
-
Tello, M., et al. (2011). Understanding Zinc Quantification with Existing and Advanced Ditopic Fluorescent Zinpyr Sensors. MIT Open Access Articles. [Link]
-
Iguchi, K., et al. (2005). The use of the zinc-fluorophore, Zinpyr-1, in the study of zinc homeostasis in Arabidopsis roots: Rapid report. ResearchGate. [Link]
-
Chyan, W., et al. (2013). Reaction-based fluorescent sensor for investigating mobile Zn2+ in mitochondria of healthy versus cancerous prostate cells. DSpace@MIT. [Link]
-
Al-Hada, N. M. (2015). Which solvent is best to disperse zincoxide nanoparticles? ResearchGate. [Link]
Sources
- 1. Four new bright members of the ZinPyr zinc fluorescence sensor family for live cell imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Organelle-Specific Zinc Detection Using Zinpyr-Labeled Fusion Proteins in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ZP4, an improved neuronal Zn2+ sensor of the Zinpyr family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | CymitQuimica [cymitquimica.com]
- 8. scbt.com [scbt.com]
- 9. interchim.fr [interchim.fr]
- 10. caymanchem.com [caymanchem.com]
- 11. chemrxiv.org [chemrxiv.org]
- 12. researchgate.net [researchgate.net]
- 13. Understanding Zinc Quantification with Existing and Advanced Ditopic Fluorescent Zinpyr Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. New Strategy for Quantifying Biological Zinc by a Modified Zinpyr Fluorescence Sensor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Zinpyr-4 Technical Support Center: Troubleshooting High Background Fluorescence
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for Zinpyr-4, a high-affinity fluorescent sensor for divalent zinc (Zn²⁺). This guide is designed to provide in-depth troubleshooting assistance, focusing on one of the most common challenges encountered during its application: high background fluorescence. As scientists, we understand that robust and reproducible data is paramount. This resource combines mechanistic explanations with field-proven protocols to help you diagnose and resolve sources of non-specific signal, ensuring the integrity of your experimental results.
Understanding the Source of this compound Fluorescence
Before troubleshooting, it's crucial to understand how this compound functions. This compound belongs to the Zinpyr family of sensors, which are based on a fluorescein platform.[1][2] Its fluorescence is controlled by a process called Photoinduced Electron Transfer (PET).[3][4][5] In the absence of zinc, the zinc-binding moiety (a di-(2-picolyl)amine or DPA derivative) quenches the fluorescence of the fluorescein core.[1] When this compound binds to Zn²⁺, this PET process is inhibited, leading to a significant increase in fluorescence intensity.[3][4][5] However, this same mechanism can be sensitive to protons (H⁺), which is a primary contributor to background signal.[6][7][8]
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Question 1: We are observing bright, diffuse fluorescence across our entire sample, even in our negative controls. What is causing this high background?
This is a classic issue often rooted in the inherent pH sensitivity of the Zinpyr probe or suboptimal staining conditions.
Answer: High background fluorescence with this compound can stem from several sources. The most common culprits are proton-induced fluorescence, excessive probe concentration, and issues with probe formulation or cell health.
-
Mechanistic Insight: pH-Dependent Background The DPA chelating arm of Zinpyr sensors contains tertiary amines that can be protonated at physiological or slightly acidic pH.[7][8][9] This protonation can mimic the effect of zinc binding by inhibiting the PET quenching mechanism, leading to a "turn-on" of fluorescence that is independent of intracellular zinc concentration.[6][9] This is a known characteristic of many fluorescein-based zinc sensors.[6][7][10]
-
Troubleshooting Steps:
-
Optimize Probe Concentration: Using too high a concentration of this compound can lead to non-specific binding and aggregation, contributing to background. It is crucial to perform a concentration titration to find the lowest effective concentration that still provides a robust signal-to-noise ratio.
-
Verify Buffer pH: Ensure your imaging buffer is at a stable and appropriate physiological pH (typically 7.2-7.4). Small drops in pH can significantly increase background fluorescence.[7]
-
Incorporate a Zinc-Specific Control: To confirm that your signal is truly from zinc, use a strong, cell-permeable zinc chelator like N,N,N′,N′-tetrakis(2-pyridylmethyl)ethylenediamine (TPEN).[1][8][11] A significant decrease in fluorescence after TPEN addition confirms that the initial signal was at least partially zinc-dependent. If the signal persists, the background is likely due to other factors.
-
Assess Cell Health: Unhealthy or dying cells can exhibit increased membrane permeability, leading to excessive probe uptake and higher background. Always perform a viability check (e.g., with a live/dead stain) in parallel with your experiment.
-
Question 2: Our signal is not decreasing significantly after adding the zinc chelator TPEN. How should we proceed?
Answer: If TPEN fails to quench the fluorescence, it strongly suggests that the signal is not primarily due to labile zinc. This points towards issues with the probe itself, its localization, or non-specific interactions.
-
Mechanistic Insight: Probe Localization and Hydrolysis Some Zinpyr probes are supplied as esterified derivatives to improve cell permeability.[1][10] For the probe to become fluorescent and zinc-responsive, these ester groups must be cleaved by intracellular esterases. Incomplete hydrolysis can lead to the probe being trapped in compartments where it may fluoresce non-specifically or fail to interact with its target.[1] Additionally, the probe might accumulate in acidic organelles like lysosomes, where the low pH would cause proton-induced fluorescence.[1][2]
-
Troubleshooting Workflow:
The following diagram outlines a systematic approach to diagnosing and resolving TPEN-insensitive background fluorescence.
Caption: A systematic workflow for troubleshooting high background fluorescence with this compound.
Question 3: What are the key photophysical properties of this compound I should be aware of for setting up my experiment?
Answer: Understanding the spectral properties and zinc affinity of this compound is essential for proper experimental design and data interpretation.
-
Key Parameters:
This compound is designed for high zinc affinity and detection within the visible spectrum, making it suitable for standard fluorescence microscopy.[3][4][5]
| Property | Value | Significance for Your Experiment |
| Excitation Maximum (λex) | ~500 nm[3][4] | Compatible with standard 488 nm laser lines or FITC/GFP filter sets. |
| Emission Maximum (λem) | ~525-535 nm[1] | Emits in the green channel, similar to fluorescein. |
| Dissociation Constant (Kd) for Zn²⁺ | < 1 nM[3][4] | Indicates very high affinity for zinc. It will detect basal levels of labile zinc and is sensitive to small changes. |
| Quantum Yield (Φ) - Zinc-Bound | ~0.4[3][4] | Represents a bright fluorescent signal upon zinc binding. |
| Fluorescence Enhancement | ~5-fold[3][4][5] | The signal intensity should increase approximately 5-fold from the zinc-free to the zinc-saturated state under ideal conditions. |
Optimized Protocol for this compound Staining and Imaging
This protocol provides a starting point for minimizing background and achieving robust zinc detection. Optimization will be required for specific cell types and experimental conditions.
Materials:
-
This compound stock solution (e.g., 1 mM in high-quality, anhydrous DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or other physiological buffer, pH 7.2-7.4
-
Pluronic F-127 (optional, for aiding probe dispersal)
-
TPEN stock solution (e.g., 10 mM in DMSO)
-
Zinc Pyrithione (optional, for positive control)
Step-by-Step Methodology:
-
Cell Preparation:
-
Plate cells on an appropriate imaging dish or plate (e.g., glass-bottom) and grow to 70-80% confluency. Healthy, sub-confluent cells generally yield the best results.
-
-
Probe Loading Solution Preparation:
-
Prepare a fresh dilution of this compound in your physiological buffer. A starting concentration of 1-5 µM is recommended.
-
Optional: To prevent aggregation, you can pre-mix the this compound aliquot with an equal volume of 20% Pluronic F-127 before diluting it into the final buffer volume.
-
-
Cell Loading:
-
Remove the cell culture medium.
-
Wash the cells once with the physiological buffer.
-
Add the this compound loading solution to the cells and incubate for 20-30 minutes at 37°C, protected from light.
-
-
Washing:
-
Remove the loading solution.
-
Wash the cells at least twice with warm physiological buffer to remove any unbound, extracellular probe. This is a critical step for reducing background.
-
-
Imaging:
-
Add fresh, warm physiological buffer to the cells.
-
Image the cells using appropriate filter sets (e.g., excitation ~490/20 nm, emission ~528/38 nm).
-
Use the lowest possible laser power and exposure time to minimize phototoxicity and photobleaching.
-
-
Controls:
-
Negative Control: After acquiring baseline images, add TPEN to a final concentration of 20-50 µM to chelate intracellular zinc. A zinc-specific signal should decrease significantly.
-
Positive Control: To confirm that the probe can respond to an increase in zinc, you can treat a separate set of cells with a zinc ionophore like Zinc Pyrithione (e.g., 10 µM) to artificially increase intracellular zinc levels.
-
References
-
Burdette, S. C., et al. (2003). ZP4, an improved neuronal Zn2+ sensor of the Zinpyr family. Journal of the American Chemical Society, 125(7), 1778-1787. [Link]
-
Nolan, E. M., & Lippard, S. J. (2008). Small-Molecule Fluorescent Sensors for Investigating Zinc Metalloneurochemistry. Accounts of Chemical Research, 42(1), 193-203. [Link]
-
Jakobs, M. F., et al. (2025). Four new bright members of the ZinPyr zinc fluorescence sensor family for live cell imaging. ChemRxiv. [Link]
-
Goldsmith, C. R. (2011). Understanding Zinc Quantification with Existing and Advanced Ditopic Fluorescent Zinpyr Sensors. Inorganic Chemistry, 50(11), 5081-5094. [Link]
-
Walkup, G. K., et al. (2000). A New Cell-Permeable Fluorescent Probe for Zn2+. Journal of the American Chemical Society, 122(23), 5644-5645. (Though not directly about this compound, this paper on Zinpyr-1 establishes the foundational principles for the family). [Link]
-
Hirano, T., et al. (2008). Reaction-based fluorescent probes for studying the role of zinc and copper ions in living systems. Metallomics, 1(4), 295-305. [Link]
-
Becker, S., et al. (2025). Four new bright members of the ZinPyr zinc fluorescence sensor family for live cell imaging. Journal of Trace Elements in Medicine and Biology. [Link]
-
Sensi, S. L., et al. (2004). Membrane-permeable and -impermeable sensors of the Zinpyr family and their application to imaging of hippocampal zinc in vivo. Chemistry & Biology, 11(12), 1659-1666. [Link]
-
Lo, Y. C., et al. (2013). Reaction-based fluorescent sensor for investigating mobile Zn2+ in mitochondria of healthy versus cancerous cells. Proceedings of the National Academy of Sciences, 110(50), 20057-20062. [Link]
-
Zhang, X. A., et al. (2008). New Strategy for Quantifying Biological Zinc by a Modified Zinpyr Fluorescence Sensor. Journal of the American Chemical Society, 130(47), 15788-15789. [Link]
-
Nolan, E. M., et al. (2006). Midrange Affinity Fluorescent Zn(II) Sensors of the Zinpyr Family: Syntheses, Characterization, and Biological Imaging Applications. Inorganic Chemistry, 45(24), 9724-9735. [Link]
-
Frederickson, C. J., et al. (2018). Tools and techniques for illuminating the cell biology of zinc. Journal of Biological Chemistry, 293(16), 5823-5832. [Link]
-
Sanchez, J. F., et al. (2020). Protocol for Quantifying Zinc Flux in Cultured Cells using Fluorescent Indicators. STAR Protocols, 1(3), 100159. [Link]
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. ZP4, an improved neuronal Zn2+ sensor of the Zinpyr family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Small-Molecule Fluorescent Sensors for Investigating Zinc Metalloneurochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Understanding Zinc Quantification with Existing and Advanced Ditopic Fluorescent Zinpyr Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New Strategy for Quantifying Biological Zinc by a Modified Zinpyr Fluorescence Sensor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dspace.mit.edu [dspace.mit.edu]
- 10. Membrane-permeable and -impermeable sensors of the Zinpyr family and their application to imaging of hippocampal zinc in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Tools and techniques for illuminating the cell biology of zinc - PMC [pmc.ncbi.nlm.nih.gov]
Zinpyr-4 Technical Support Center: A Guide to Optimizing Signal-to-Noise Ratio
Welcome to the Zinpyr-4 Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for improving the signal-to-noise ratio in experiments utilizing this compound, a high-affinity fluorescent sensor for zinc (Zn²⁺). As Senior Application Scientists, we have compiled field-proven insights to help you navigate common challenges and achieve high-quality, reproducible data.
Frequently Asked Questions (FAQs)
This section addresses common questions about the properties and handling of this compound.
1. What is this compound and how does it detect zinc?
This compound (ZP4) is a second-generation fluorescent sensor belonging to the Zinpyr family. It is designed to have a high affinity for Zn²⁺, with a dissociation constant (Kd) of less than 1 nM.[1][2][3] Its mechanism of action is based on Photoinduced Electron Transfer (PET). In its unbound state, the fluorophore's emission is quenched. Upon binding to Zn²⁺, this quenching pathway is inhibited, leading to a significant increase in fluorescence intensity.[1][3]
2. What are the spectral properties of this compound?
This compound has excitation and emission wavelengths in the visible range, making it compatible with standard fluorescence microscopy setups.
| Property | Wavelength/Value | Source |
| Excitation Maximum | ~500 nm | [1][2][4] |
| Emission Maximum | ~527-536 nm | [5] |
| Quantum Yield (Φ) | ~0.4 (in the presence of Zn²⁺) | [1][2][3][4] |
3. How should I prepare and store this compound stock solutions?
For optimal performance and longevity, this compound should be dissolved in high-quality, anhydrous dimethyl sulfoxide (DMSO) to create a concentrated stock solution (e.g., 1-10 mM). This stock solution should be stored at -20°C or -80°C, protected from light and moisture. Aliquoting the stock solution into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles.
4. Is this compound cell-permeable?
Yes, this compound is designed to be cell-permeable, allowing for the detection of intracellular zinc.[4][6] However, the efficiency of cellular loading can be influenced by factors such as cell type, incubation time, and temperature.
Mechanism of this compound Action
The following diagram illustrates the Photoinduced Electron Transfer (PET) mechanism underlying this compound's fluorescence upon binding to zinc.
Caption: Step-by-step workflow to troubleshoot high background fluorescence.
Detailed Protocol for Reducing High Background:
-
Optimize this compound Concentration:
-
Perform a concentration titration to determine the lowest effective concentration of this compound for your specific cell type and experimental conditions. Start with a range of 1-10 µM.
-
-
Enhance Washing Procedure:
-
After incubating the cells with this compound, wash them thoroughly with a buffered salt solution (e.g., Hanks' Balanced Salt Solution - HBSS) or your imaging medium.
-
Increase the number of washes (e.g., 3-4 times) and the duration of each wash (e.g., 5 minutes). [7]3. Assess and Mitigate Autofluorescence:
-
Image a sample of unstained cells using the same imaging settings to determine the level of intrinsic autofluorescence. [8] * If autofluorescence is high, consider using an imaging medium that does not contain components like phenol red or riboflavin, which are known to be fluorescent.
-
-
Maintain Stable pH:
-
Ensure your imaging medium is well-buffered to maintain a physiological pH (around 7.2-7.4), as pH fluctuations can affect the fluorescence of Zinpyr dyes. [9]
-
Issue 2: Weak this compound Signal
Q: The fluorescence signal from my cells is very weak, even after zinc stimulation. How can I increase the signal intensity?
A: A weak signal can result from several factors, from suboptimal dye loading to issues with your imaging setup.
Potential Causes:
-
Insufficient Dye Loading: The concentration of this compound or the incubation time may not be sufficient for adequate intracellular accumulation.
-
Low Intracellular Zinc Levels: The basal level of labile zinc in your cells might be very low.
-
Photobleaching: Excessive exposure to excitation light can permanently destroy the fluorophore. [10]* Incorrect Imaging Settings: The excitation wavelength, emission filter, or detector gain may not be optimal.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting and enhancing a weak this compound signal.
Detailed Protocol for Enhancing Weak Signal:
-
Optimize Loading Conditions:
-
If you have already optimized for low background, try increasing the incubation time with this compound (e.g., from 30 minutes to 1 hour or longer).
-
Consider a gentle warming step during incubation (e.g., 37°C) to facilitate dye uptake.
-
-
Implement a Positive Control:
-
To confirm that this compound is responsive in your system, use a positive control. Treat a sample of cells with a low concentration of a zinc ionophore, such as pyrithione (e.g., 1-5 µM), along with a source of extracellular zinc (e.g., 10-50 µM ZnCl₂). This will facilitate the entry of zinc into the cells and should produce a robust fluorescent signal.
-
-
Minimize Photobleaching:
-
Reduce the intensity of the excitation light to the lowest level that still provides a detectable signal.
-
Minimize the exposure time for each image acquisition.
-
Use a neutral density filter if available.
-
Consider using an anti-fade mounting medium if you are imaging fixed cells. [10]4. Optimize Imaging Parameters:
-
Ensure your microscope's filter set is appropriate for this compound's excitation and emission spectra.
-
Increase the detector gain or camera sensitivity, being mindful that this can also amplify noise.
-
Use binning on the camera to increase signal, at the expense of some spatial resolution.
-
Issue 3: Poor Signal-to-Noise Ratio (SNR)
Q: My signal is detectable, but the overall signal-to-noise ratio is poor, leading to low-quality images. What strategies can I employ to improve the SNR?
A: Improving the signal-to-noise ratio (SNR) is about maximizing the specific signal while minimizing all sources of noise. [11][12] Potential Causes:
-
A combination of high background and weak signal.
-
Detector noise (e.g., read noise, dark current).
-
Photon shot noise, which is inherent to the physics of light.
Strategies for Improving SNR:
| Strategy | Description | Rationale |
| Increase Signal Strength | Follow the steps outlined in the "Weak this compound Signal" section to boost the fluorescence intensity. | A stronger signal will inherently have a better ratio relative to the noise floor. [11][13] |
| Reduce Background Noise | Implement the protocols from the "High Background Fluorescence" section. | Lowering the background directly improves the SNR. [12] |
| Image Averaging | Acquire multiple images of the same field of view in rapid succession and average them. | This technique reduces random noise by a factor of the square root of the number of frames averaged. |
| Optimize Detector Settings | Cool the camera to reduce dark current. Use appropriate gain settings. | Minimizes electronic noise from the imaging detector. |
| Use Brighter Dyes (If Applicable) | For some applications, newer Zinpyr family members may offer a higher quantum yield or a larger fluorescence turn-on. [5][14][15] | A brighter probe will generate more photons for a given amount of analyte, improving the photon shot noise component of the SNR. |
References
-
Burdette, S. C., et al. (2003). ZP4, an improved neuronal Zn2+ sensor of the Zinpyr family. Journal of the American Chemical Society, 125(7), 1778-1781. [Link]
-
SciSpace. (n.d.). ZP4, an Improved Neuronal Zn2+ Sensor of the Zinpyr Family. [Link]
-
PubMed. (n.d.). ZP4, an improved neuronal Zn2+ sensor of the Zinpyr family. [Link]
-
Nolan, E. M., & Lippard, S. J. (2008). Small-Molecule Fluorescent Sensors for Investigating Zinc Metalloneurochemistry. Accounts of Chemical Research, 42(1), 193-203. [Link]
-
ResearchGate. (n.d.). Four new bright members of the ZinPyr zinc fluorescence sensor family for live cell imaging. [Link]
-
Jakobs, M. F., et al. (2025). Four new bright members of the ZinPyr zinc fluorescence sensor family for live cell imaging. Journal of Trace Elements in Medicine and Biology, 90, 127683. [Link]
-
ChemRxiv. (2025). Four new bright members of the ZinPyr zinc fluorescence sensor family for live cell imaging. [Link]
-
Jakobs, M. F., et al. (2025). Four new bright members of the ZinPyr zinc fluorescence sensor family for live cell imaging. [Link]
-
Creative Bioarray. (n.d.). Troubleshooting in Fluorescent Staining. [Link]
-
Abcam. (2019, January 30). Fluorescent microscopy troubleshooting: high background [Video]. YouTube. [Link]
-
Colvin, R. A., et al. (2016). Tools and techniques for illuminating the cell biology of zinc. Biochemical Journal, 473(16), 2383-2401. [Link]
-
Interchim. (n.d.). Zinpyr. [Link]
-
Taki, M., et al. (2010). New Strategy for Quantifying Biological Zinc by a Modified Zinpyr Fluorescence Sensor. Journal of the American Chemical Society, 132(17), 5970-5971. [Link]
-
Ali, M. F., et al. (2011). Understanding Zinc Quantification with Existing and Advanced Ditopic Fluorescent Zinpyr Sensors. Inorganic Chemistry, 50(6), 2539-2549. [Link]
-
ONI. (2019, May 15). 9 tips to optimize your immunofluorescence staining. [Link]
-
PubMed. (n.d.). New strategy for quantifying biological zinc by a modified zinpyr fluorescence sensor. [Link]
-
Domaille, D. W., et al. (2010). Organelle-Specific Zinc Detection Using Zinpyr-Labeled Fusion Proteins in Live Cells. ACS Chemical Biology, 5(2), 147-152. [Link]
-
ADSANTEC. (2019, July 29). Tips to Improve Your SNR. [Link]
-
Kaur, S., Tang, Z. F., & McMillen, D. R. (2025). A framework to enhance the signal-to-noise ratio for quantitative fluorescence microscopy. PLOS ONE, 20(9), e0330718. [Link]
-
Hianik, T., et al. (2022). Improvement of the signal to noise ratio for fluorescent imaging in microfluidic chips. Scientific Reports, 12(1), 18884. [Link]
-
Quora. (n.d.). What are some techniques to improve your signal-to-noise ratio? [Link]
-
Chemistry For Everyone. (2025, July 24). How Can You Improve The Signal-to-noise Ratio In EDS? [Video]. YouTube. [Link]
Sources
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Zinpyr-4 Technical Support Center: Troubleshooting Autofluorescence in Tissue Samples
Welcome to the dedicated technical support center for Zinpyr-4, a widely used fluorescent sensor for the detection of labile zinc (Zn²⁺) in biological samples. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome the common challenge of tissue autofluorescence when using this compound. Our goal is to provide you with the expertise and practical solutions necessary to achieve high-quality, reliable data.
Understanding the Challenge: The Nature of this compound and Autofluorescence
This compound is a fluorescein-based sensor that exhibits a significant increase in fluorescence intensity upon binding to Zn²⁺.[1][2][3] Its excitation and emission wavelengths are in the visible range, approximately 500 nm, placing it in the green channel, which often overlaps with the endogenous autofluorescence spectrum of many biological tissues.[1][2][3] This intrinsic fluorescence from molecules like NADH, collagen, elastin, and lipofuscin can obscure the specific this compound signal, leading to poor signal-to-noise ratios and potential misinterpretation of results.[4][5]
This guide will walk you through a systematic approach to identify the source of your autofluorescence and implement effective strategies to minimize its impact.
Part 1: Frequently Asked Questions (FAQs)
Here we address some of the most common questions our users encounter when working with this compound and tissue samples.
Q1: What are the primary sources of autofluorescence in my tissue samples?
A1: Autofluorescence in tissue is a common phenomenon originating from several endogenous fluorophores.[5] The most prevalent sources include:
-
Structural Proteins: Collagen and elastin, abundant in connective tissues, are major contributors, typically emitting in the blue-green range.[4][5][6]
-
Metabolic Co-factors: Reduced nicotinamide adenine dinucleotide (NADH) and flavins are present in all metabolically active cells and fluoresce in the blue-green region.[5][6]
-
Lipofuscin: These "wear-and-tear" pigments accumulate in the lysosomes of post-mitotic cells, such as neurons and cardiac muscle cells, and exhibit broad excitation and emission spectra, often appearing as yellow-gold granules.[6][7]
-
Aldehyde Fixation: Fixatives like formaldehyde and glutaraldehyde can induce autofluorescence by reacting with amines and proteins in the tissue.[6][8]
Q2: How can I determine if the signal I'm seeing is from this compound or autofluorescence?
A2: A crucial first step in troubleshooting is to image an unstained control tissue sample under the same experimental conditions (fixation, mounting, and imaging parameters) as your this compound-stained sample.[8][9][10] If you observe significant fluorescence in the unstained sample, this is indicative of autofluorescence. Additionally, performing spectral imaging and linear unmixing can help differentiate the specific emission spectrum of this compound from the broader, more complex spectra of autofluorescent molecules.[11]
Q3: Can my choice of fixative impact the level of autofluorescence?
A3: Absolutely. Aldehyde-based fixatives, particularly glutaraldehyde, are known to significantly increase tissue autofluorescence.[8][12] While paraformaldehyde (PFA) is a common choice, the concentration and fixation time should be optimized to the minimum required.[9][13] For sensitive applications, consider alternative fixation methods such as cold methanol or ethanol, which generally induce less autofluorescence, although their suitability will depend on your specific tissue and target as they can alter protein conformation.[8][14]
Q4: Are there any "quick fixes" to reduce autofluorescence?
A4: While a systematic approach is always recommended, some relatively simple steps can help. These include:
-
Using an appropriate mounting medium: Many commercial mounting media contain anti-fading agents that can also help reduce background fluorescence.
-
Optimizing imaging parameters: Reduce the exposure time or laser power to the minimum necessary to detect the specific signal.[15]
-
Photobleaching: Intentionally exposing the sample to high-intensity light before imaging can sometimes "burn out" the autofluorescent components. However, this must be done carefully to avoid damaging the specific this compound signal.[16]
Part 2: Troubleshooting Guide: A Step-by-Step Approach
This section provides a more in-depth, systematic guide to diagnosing and resolving autofluorescence issues with this compound.
Step 1: Identify the Source of Autofluorescence
Before you can effectively treat the problem, you need to understand its origin.
Experimental Protocol: Autofluorescence Source Identification
-
Prepare Control Slides: For your experiment, prepare the following control slides in parallel with your this compound stained samples:
-
Unstained, Unfixed Tissue: This will reveal the baseline autofluorescence of the native tissue.
-
Unstained, Fixed Tissue: This will show the contribution of the fixation process to the overall autofluorescence.
-
This compound Stained Sample: Your experimental sample.
-
-
Image Acquisition:
-
Use a confocal or widefield fluorescence microscope equipped with appropriate filter sets for this compound (e.g., FITC/GFP channel).
-
Acquire images of all control and experimental slides using identical imaging parameters (laser power, gain, exposure time, etc.).
-
-
Analysis:
-
Compare the images from the control slides to your this compound stained sample.
-
High signal in the unstained, unfixed tissue points to endogenous fluorophores.
-
A significant increase in signal in the unstained, fixed tissue indicates fixation-induced autofluorescence.
-
Workflow for Autofluorescence Source Identification
Caption: Conceptual workflow for spectral unmixing to isolate the this compound signal.
Part 3: Final Recommendations and Best Practices
-
Always include proper controls: Unstained and single-stain controls are essential for accurate interpretation of your results. [8][9][10]* Optimize, don't just follow a recipe: The ideal protocol will vary depending on your specific tissue, fixation method, and imaging system. Be prepared to systematically optimize each step.
-
Consider the biology: The distribution of endogenous fluorophores can vary significantly between different tissues and even within different regions of the same tissue.
-
Keep meticulous records: Document all of your experimental parameters, including fixation times, reagent concentrations, and imaging settings. This will be invaluable for troubleshooting and ensuring reproducibility.
By following the systematic approach outlined in this guide, you will be well-equipped to tackle the challenges of this compound autofluorescence and generate high-quality, publishable data.
References
-
Visikol. (2021, September 8). Autofluorescence Quenching. [Link]
-
Lab Manager Magazine. (n.d.). How Quenching Tissue Autofluorescence Works. [Link]
- Schnell, S. A., Staines, W. A., & Wessendorf, M. W. (1999). Reduction of lipofuscin-like autofluorescence in fluorescently labeled tissue. Journal of Neuroscience Methods, 88(1), 31-40.
- Baschong, W., Suetterlin, R., & Laeng, R. H. (2001). Control of autofluorescence of archival formaldehyde-fixed, paraffin-embedded tissue in confocal laser scanning microscopy (CLSM). Journal of Histochemistry & Cytochemistry, 49(12), 1565-1567.
-
Visikol. (2022, July 21). Causes of Autofluorescence. [Link]
-
SPIE. (n.d.). Spectral unmixing for multispectral fluorescence imaging using prior knowledge of spectral signatures. [Link]
-
Visikol. (2024, July 11). Causes for Autofluorescence and Techniques to Address it for Fluorescent Tissue Imaging. [Link]
-
FluoroFinder. (2023, July 19). Tips to Minimize Autofluorescence. [Link]
-
University of Arizona. (n.d.). Autofluorescence: Causes and Cures. [Link]
-
Wellcome Open Research. (2017, September 4). Quenching autofluorescence in tissue immunofluorescence. [Link]
-
NIH. (n.d.). SUFI: an automated approach to spectral unmixing of fluorescent multiplex images captured in mouse and post-mortem human brain tissues. [Link]
-
ResearchGate. (n.d.). What to do with high autofluorescence background in pancreatic tissues - an efficient Sudan Black B quenching method for specific immunofluorescence labeling. [Link]
-
Histo-online.com. (n.d.). Using Borohydride to Quench Autofluorescence of Glutaraldehyde. [Link]
-
ZEISS. (n.d.). Practical Considerations for Spectral Imaging. [Link]
-
Akoya Biosciences. (n.d.). Certainty in Imaging: Isolate Autofluorescence to See What You Have Been Missing. [Link]
-
Florida State University. (n.d.). Specialized Microscopy Techniques - Fluorescence - Optimization and Troubleshooting. [Link]
-
NIH. (n.d.). ZP4, an improved neuronal Zn2+ sensor of the Zinpyr family. [Link]
-
Visikol. (2022, March 22). More Autofluorescence Troubleshooting for Tissue Imaging. [Link]
-
Bitesize Bio. (2024, October 2). What is Autofluorescence? A Quick Explainer for Biologists. [Link]
-
Journal of the American Chemical Society. (n.d.). ZP4, an Improved Neuronal Zn2+ Sensor of the Zinpyr Family. [Link]
-
NIH. (2025, February 18). The effect of chemical fixation with paraformaldehyde, glutardialdehyde or methanol on immunofluorescence staining of neutrophils and neutrophil extracellular traps. [Link]
-
SciSpace. (n.d.). ZP4, an Improved Neuronal Zn2+ Sensor of the Zinpyr Family. [Link]
-
ResearchGate. (n.d.). A: Fluorescence emission response of Zinpyr-1 ( 4 ) to buffered Zn 2 +.... [Link]
-
ResearchGate. (2013, November 1). Is there a big difference between using formaldehyde or paraformaldehyde for cell fixation for immunofluorescence?. [Link]
-
Arigo Biolaboratories. (n.d.). Technical Note on Fixatives. [Link]
-
NIH. (n.d.). Small-Molecule Fluorescent Sensors for Investigating Zinc Metalloneurochemistry. [Link]
-
ResearchGate. (2017, June 1). Methanol vs formaldehyde fixation?. [Link]
-
ChemRxiv. (2025, April 1). Four new bright members of the ZinPyr zinc fluorescence sensor family for live cell imaging. [Link]
-
Reddit. (2018, June 5). Difference between Methanol and PFA fixing?. [Link]
-
NIH. (2011, February 25). Understanding Zinc Quantification with Existing and Advanced Ditopic Fluorescent Zinpyr Sensors. [Link]
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- 9. How to reduce autofluorescence | Proteintech Group [ptglab.com]
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- 16. How Quenching Tissue Autofluorescence Works | Lab Manager [labmanager.com]
Zinpyr-4 Technical Support Center: Troubleshooting & FAQs
Welcome to the technical support center for the Zinpyr (ZP) family of fluorescent zinc sensors. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common issues encountered during experimentation with Zinpyr-4 (ZP4) and its analogues. Our goal is to provide not just procedural steps, but the underlying scientific rationale to empower you to make informed decisions and achieve robust, reproducible results.
Core Principles of Zinpyr Sensors
Before diving into troubleshooting, it's crucial to understand the fundamental mechanism of Zinpyr sensors. The Zinpyr family, including ZP4, operates on a principle called Photoinduced Electron Transfer (PET) .[1][2] In the absence of zinc (apo-sensor), an electron-rich portion of the molecule quenches the fluorescence of the fluorescein core. When a Zn²⁺ ion binds to the sensor's chelating unit, this PET process is inhibited, leading to a significant increase—or "turn-on"—in fluorescence.[1][2][3] Understanding this "off-on" mechanism is key to diagnosing many experimental issues.
Mechanism of Action: this compound
Caption: this compound's fluorescence is activated by zinc binding, which blocks PET quenching.
Troubleshooting Guide
This section addresses the most common problems encountered when using this compound. Each issue is presented in a question-and-answer format, detailing potential causes and logical solutions.
Q1: Why am I seeing no, or a very weak, fluorescent signal?
This is the most frequent issue and can stem from several sources, from probe integrity to cellular conditions.
Potential Cause 1: Incorrect Microscope Filter Sets
The Logic: this compound, being fluorescein-based, has specific excitation and emission spectra. Using incorrect filters will result in inefficient excitation and/or poor collection of the emitted light. Solution:
-
Verify Filter Compatibility: Ensure you are using a standard FITC/GFP filter set.
-
Check Wavelengths: Confirm the peak transmission wavelengths of your filters align with the spectral properties of this compound outlined in the table below.
| Parameter | Wavelength (in buffer) | Source |
| Excitation Maximum (λex) | ~500-507 nm | [1][2][3] |
| Emission Maximum (λem) | ~523-527 nm | [4] |
Potential Cause 2: Probe Degradation or Low Concentration
The Logic: Like all fluorescent molecules, this compound can degrade if stored improperly. It is also sensitive to repeated freeze-thaw cycles. Solution:
-
Storage: Prepare aliquots of this compound in anhydrous DMSO and store them at -20°C, protected from light and moisture.
-
Concentration: Ensure your final working concentration is appropriate for your application, typically in the low micromolar range (e.g., 1-10 µM).
-
Quality Check: If in doubt, test the probe in vitro by adding a small amount to a zinc-containing buffer to see if fluorescence increases.
Potential Cause 3: Insufficient Intracellular Labile Zinc
The Logic: this compound only detects labile, or "mobile," Zn²⁺. If your cells have very low levels of free zinc, you will not see a signal. Solution: Run a Positive Control.
-
Load cells with this compound as usual.
-
Add a high-affinity zinc chelator like TPEN (N,N,N′,N′-tetrakis(2-pyridylmethyl)ethylenediamine) to a subset of cells to establish a baseline minimum fluorescence.[5]
-
To another subset, add a source of exogenous zinc along with a zinc ionophore (e.g., 50 µM ZnCl₂ with 1-5 µM pyrithione).[5] This will flood the cell with detectable zinc. A strong signal increase in this condition confirms the probe is working and that your initial lack of signal was due to low endogenous zinc.
Potential Cause 4: Inefficient Probe Loading or Trapping (for AM Ester Derivatives)
The Logic: Many Zinpyr probes are modified with acetoxymethyl (AM) esters to make them cell-permeable. Once inside the cell, ubiquitous intracellular esterases must cleave the AM groups to trap the now-charged, active probe.[6][7] If this process is inefficient, the probe will not accumulate. Solution:
-
Optimize Incubation: Ensure cells are incubated for a sufficient time (e.g., 30-60 minutes) at 37°C to allow for optimal esterase activity.[8]
-
Cell Health: Use healthy, actively dividing cells. Poor cell health or cell death can lead to reduced esterase activity.[9]
-
Dispersion: AM esters can be prone to aggregation in aqueous media. Consider using a dispersing agent like Pluronic F-127 to improve solubility.
Troubleshooting Workflow: No/Weak Signal
Caption: A step-by-step decision tree for diagnosing a lack of this compound signal.
Q2: Why is my background fluorescence so high?
High background reduces the signal-to-noise ratio and the dynamic range of the sensor, making it difficult to detect small changes in zinc concentration.
Potential Cause 1: Proton-Induced Fluorescence
The Logic: The tertiary amine groups in the Zinpyr structure that are responsible for PET quenching can become protonated at acidic or even neutral pH.[4][7] This protonation mimics the effect of zinc binding, inhibiting PET and causing background fluorescence. This is often the primary reason for a reduced "turn-on" ratio in cellular experiments. Solution:
-
Maintain Physiological pH: Ensure your imaging media is buffered to pH 7.2-7.4.
-
Be Aware of Acidic Organelles: If the probe localizes to acidic compartments like lysosomes, expect higher background fluorescence from that region.[6]
Potential Cause 2: Cellular Autofluorescence
The Logic: Many cells, particularly those in culture, contain endogenous molecules (e.g., NADH, flavins) that fluoresce in the same spectral range as this compound, contributing to background noise. Solution:
-
Image a Control: Always capture images of an unstained control sample of your cells using the identical imaging settings.
-
Background Subtraction: Use this control image to perform background subtraction on your this compound stained samples.
Frequently Asked Questions (FAQs)
Q: What is the primary chemical difference between Zinpyr-1 and this compound? A: The main difference lies in their lipophilicity. Zinpyr-1 is lipophilic (fat-soluble) and can readily cross cell membranes and stain intracellular structures like synaptic boutons.[10] this compound is a more lipophobic (water-soluble) congener, which makes it useful for measurements near the cell membrane and reduces its tendency to compartmentalize within the cell.[10]
Q: How specific is this compound for Zn²⁺ over other biologically relevant cations? A: this compound exhibits high selectivity for Zn²⁺ over physiological concentrations of alkali and alkaline earth metals like Na⁺, K⁺, Ca²⁺, and Mg²⁺.[11] However, it can show a response to other transition metal ions like Cd²⁺ and Hg²⁺, which are typically found at much lower concentrations in biological systems.[7][12] High levels of copper (Cu²⁺) have been reported to cause fluorescence quenching.[13]
Q: My signal fades very quickly during imaging. What is happening? A: You are likely observing photobleaching, an irreversible photochemical destruction of the fluorophore caused by high-intensity light.[14] Solutions:
-
Reduce the excitation light intensity (e.g., lower laser power, use neutral density filters).
-
Decrease the exposure time for each image.
-
Increase the gain on your detector instead of increasing excitation power.
-
For fixed samples, use a commercial anti-fade mounting medium.
Q: How should I prepare my this compound working solution? A: Below is a standard protocol for preparing a working solution from a DMSO stock.
Protocol: Preparation of this compound Working Solution
-
Prepare Stock: Start with a high-concentration stock solution (e.g., 1-10 mM) of this compound in anhydrous DMSO.
-
Intermediate Dilution: Create an intermediate dilution in your chosen cell culture medium or buffer (e.g., HBSS). Crucially, add the DMSO stock to the buffer while vortexing to prevent the probe from precipitating.
-
Final Concentration: Dilute to the final working concentration (e.g., 5 µM) in the same medium. If using an AM ester form, adding Pluronic F-127 (e.g., 0.02%) at this stage can aid in dispersion.
Workflow: Cell Loading and Activation of Zinpyr-AM Probes
Caption: The process of cell loading, enzymatic activation, and zinc detection for AM ester versions of Zinpyr probes.
References
-
Burdette, S. C., et al. (2003). ZP4, an improved neuronal Zn2+ sensor of the Zinpyr family. Journal of the American Chemical Society, 125(7), 1778-1787. [Link]
-
Burdette, S. C., et al. (2003). ZP4, an improved neuronal Zn2+ sensor of the Zinpyr family. PubMed, National Institutes of Health. [Link]
-
Jakobs, M. F., et al. (2025). Four new bright members of the ZinPyr zinc fluorescence sensor family for live cell imaging. ChemRxiv. [Link]
-
Jakobs, M. F., et al. (2025). Four new bright members of the ZinPyr zinc fluorescence sensor family for live cell imaging. Journal of Trace Elements in Medicine and Biology, 90, 127683. [Link]
-
Burdette, S. C., et al. (2003). ZP4, an Improved Neuronal Zn2+ Sensor of the Zinpyr Family. Journal of the American Chemical Society, 125(7), 1778–1787. [Link]
-
Jakobs, M. F., et al. (2025). Four new bright members of the ZinPyr zinc fluorescence sensor family for live cell imaging. Journal of Trace Elements in Medicine and Biology, 90, 127683. [Link]
-
Tivakornsasithorn, S., et al. (2011). Understanding Zinc Quantification with Existing and Advanced Ditopic Fluorescent Zinpyr Sensors. Inorganic chemistry, 50(8), 3426–3437. [Link]
-
Zhang, X. A., et al. (2008). New Strategy for Quantifying Biological Zinc by a Modified Zinpyr Fluorescence Sensor. Journal of the American Chemical Society, 130(48), 15788–15789. [Link]
-
Walkup, G. K., & Lippard, S. J. (2001). A: Fluorescence emission response of Zinpyr-1 ( 4 ) to buffered Zn 2 +... ResearchGate. [Link]
-
Chang, C. J., et al. (2004). A series of new fluorescent Zinpyr (ZP) chemosensors... ResearchGate. [Link]
-
Tivakornsasithorn, S., et al. (2011). Understanding zinc quantification with existing and advanced ditopic fluorescent Zinpyr sensors. Inorganic Chemistry, 50(8), 3426-3437. [Link]
-
Coyle, C. S., et al. (2010). Organelle-Specific Zinc Detection Using Zinpyr-Labeled Fusion Proteins in Live Cells. Journal of the American Chemical Society, 132(2), 562–563. [Link]
-
Nolan, E. M., & Lippard, S. J. (2008). Small-Molecule Fluorescent Sensors for Investigating Zinc Metalloneurochemistry. Accounts of chemical research, 42(1), 193–203. [Link]
-
Interchim. (n.d.). Zinpyr. FluoProbes. [Link]
-
Lim, C. S., et al. (2019). Advances in reaction-based synthetic fluorescent probes for studying the role of zinc and copper ions in living systems. Coordination Chemistry Reviews, 380, 249-266. [Link]
-
Helbig, C., et al. (2019). A Zinpyr-1-based Fluorimetric Microassay for Free Zinc in Human Serum. International journal of molecular sciences, 20(16), 3991. [Link]
-
Zhang, X. A., et al. (2008). New strategy for quantifying biological zinc by a modified zinpyr fluorescence sensor. Journal of the American Chemical Society, 130(48), 15788-15789. [Link]
-
Demchenko, A. P. (2020). Photobleaching of organic fluorophores: quantitative characterization, mechanisms, protection. Methods and applications in fluorescence, 8(2), 022001. [Link]
-
Shvarev, A., & Warner, J. C. (2006). Co(II) Substitution Enhances the Esterase Activity of a de Novo Designed Zn(II) Carbonic Anhydrase. International journal of molecular sciences, 7(10), 444–456. [Link]
-
Iglesias-Gonzalez, J., et al. (2007). The use of the zinc-fluorophore, Zinpyr-1, in the study of zinc homeostasis in Arabidopsis roots. ResearchGate. [Link]
-
Valerius, O., et al. (2013). Application of Zinpyr-1 for the investigation of zinc signals in Escherichia coli. The Analyst, 138(11), 3141–3148. [Link]
-
Mendes, C., et al. (2023). New Advances in the Exploration of Esterases with PET and Fluorescent Probes. Molecules (Basel, Switzerland), 28(14), 5363. [Link]
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Zinpyr-4 Technical Support Center: A Guide to Preventing Precipitation in Aqueous Solutions
Welcome to the Zinpyr-4 Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this compound, a high-affinity fluorescent sensor for zinc (Zn²⁺), in their experiments. We understand that unexpected precipitation of this probe in aqueous solutions can be a significant roadblock in your research. This comprehensive resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you overcome this challenge and ensure the success of your experiments. Our approach is rooted in the fundamental chemical principles governing this compound's behavior in solution, providing you not just with protocols, but with the scientific rationale behind them.
Understanding this compound and its Precipitation Challenges
This compound belongs to the Zinpyr family of fluorescent sensors, which are based on a fluorescein platform.[1] This structural foundation, while providing excellent photophysical properties for zinc detection, also imparts a significant hydrophobic character to the molecule. Fluorescein and its derivatives are known to have poor solubility in neutral aqueous solutions.[2][3] This inherent hydrophobicity is the primary driver of this compound precipitation when it is transferred from a polar organic solvent, such as dimethyl sulfoxide (DMSO), into an aqueous buffer.
The precipitation process is often triggered by the aggregation of this compound molecules as they are forced out of the aqueous phase. This can be exacerbated by several factors, including the concentration of the dye, the composition of the buffer, pH, and the presence of certain ions.[4]
Troubleshooting Guide: Preventing this compound Precipitation
This section is structured in a question-and-answer format to directly address the common issues encountered when working with this compound.
Q1: My this compound solution precipitated immediately upon dilution in my aqueous buffer. What went wrong?
This is a classic sign of poor dye dispersion. The abrupt change in solvent polarity from DMSO to a purely aqueous environment causes the hydrophobic this compound molecules to aggregate and precipitate.
Core Principles for Prevention:
-
Solvent Compatibility: this compound, like many fluorescein-based dyes, is best dissolved in a polar aprotic solvent like high-quality, anhydrous DMSO to create a concentrated stock solution.[5]
-
Dispersing Agents: To prevent aggregation upon dilution in aqueous media, a non-ionic surfactant is highly recommended. Pluronic® F-127 is a widely used and effective choice for this purpose.[6][7]
Visualizing the Solution: The Role of Pluronic® F-127
Caption: Workflow for this compound dilution.
Recommended Protocol for Preparing a Working Solution of this compound:
-
Prepare a Concentrated Stock Solution: Dissolve this compound powder in high-quality, anhydrous DMSO to a final concentration of 1-5 mM. Ensure the powder is completely dissolved by gentle vortexing.
-
Prepare a Pluronic® F-127 Stock Solution: Prepare a 20% (w/v) stock solution of Pluronic® F-127 in DMSO. This may require gentle heating (around 40-50°C) to fully dissolve.[8] Store this solution at room temperature.
-
Create the this compound/Pluronic® F-127 Mixture: Immediately before use, mix equal volumes of your this compound stock solution and the 20% Pluronic® F-127 stock solution.
-
Dilute into Aqueous Buffer: Slowly add the this compound/Pluronic® F-127 mixture to your pre-warmed aqueous buffer while vortexing gently. The final concentration of Pluronic® F-127 should be kept at or below 0.1% to avoid cellular toxicity.[6]
Q2: I used Pluronic® F-127, but I still see some precipitation or have inconsistent staining. What else could be the issue?
Even with a dispersing agent, other factors can contribute to this compound instability.
Troubleshooting Checklist:
-
Buffer Composition:
-
pH: The fluorescence of fluorescein-based dyes is pH-dependent.[9] While this compound is designed for use at physiological pH, significant deviations can affect its solubility and fluorescence. It is recommended to use a buffer with a stable pH in the range of 7.2-7.4, such as HEPES or PIPES.[5]
-
Divalent Cations: High concentrations of divalent cations (e.g., Ca²⁺, Mg²⁺) in your buffer can sometimes interact with the dye or affect its solubility. While this compound is selective for Zn²⁺, it's good practice to use buffers with physiological concentrations of these ions.
-
-
Temperature:
-
Working Solution Preparation: Always dilute the this compound/Pluronic® F-127 mixture into a buffer that is at room temperature or 37°C. Cold buffers can decrease the solubility of the dye.
-
Storage: Do not refrigerate or freeze your this compound working solution. Store it at room temperature and use it within a few hours of preparation.
-
-
Final Dye Concentration: Using a higher-than-necessary concentration of this compound can overwhelm the dispersing capacity of Pluronic® F-127 and lead to aggregation. For most cell-based assays, a final concentration of 1-10 µM is sufficient.[5]
Data Summary: Recommended Working Parameters for this compound
| Parameter | Recommended Range | Rationale |
| This compound Stock Conc. | 1-5 mM in anhydrous DMSO | High concentration for minimal solvent carryover into the final solution. |
| Pluronic® F-127 Stock Conc. | 20% (w/v) in DMSO | Effective concentration for creating a working mixture with the dye. |
| Final this compound Conc. | 1-10 µM | Optimal for most cell-based imaging with sufficient signal and minimal toxicity. |
| Final Pluronic® F-127 Conc. | ≤ 0.1% (v/v) | Minimizes potential effects on cell membrane integrity.[6] |
| Buffer pH | 7.2 - 7.4 | Maintains optimal fluorescence and solubility of the fluorescein-based probe.[9] |
| Working Solution Temperature | Room Temperature to 37°C | Enhances solubility and prevents precipitation due to cold shock. |
Q3: Are there alternatives to Pluronic® F-127?
While Pluronic® F-127 is the most commonly used dispersing agent for fluorescent probes, other non-ionic surfactants can also be effective.
-
Tweens (e.g., Tween® 20, Tween® 80): These are polysorbate-based surfactants that can also form micelles to encapsulate hydrophobic molecules. They are often used in biological applications.
-
Spans: These are sorbitan ester-based surfactants.
When considering an alternative, it is crucial to perform a pilot experiment to determine the optimal concentration that ensures this compound solubility without inducing cellular toxicity.
Frequently Asked Questions (FAQs)
Q: Is this compound cell-permeable?
The literature on the cell permeability of this compound is mixed. While some sources describe it as cell-permeable, others in the Zinpyr family with similar structures are not.[10] The addition of an acetoxymethyl (AM) ester group is a common strategy to enhance the cell permeability of fluorescent indicators. For this compound, its uptake by cells can be facilitated by the use of Pluronic® F-127, which aids in dispersing the dye and its interaction with the cell membrane.[6]
Q: Can I prepare a large batch of this compound working solution and store it?
It is strongly recommended to prepare the this compound working solution fresh for each experiment. Aqueous solutions of fluorescent dyes can be prone to degradation, and the stability of the this compound/Pluronic® F-127 micelles may decrease over time, leading to precipitation.
Q: I see fluorescent puncta in my cells. Is this normal?
The appearance of fluorescent puncta can indicate the compartmentalization of the dye within intracellular organelles, which can be a normal staining pattern for some probes. However, it can also be a sign of dye aggregation. To distinguish between these, you can try lowering the final concentration of this compound and the incubation time. If the puncta persist, they may represent a true biological localization of labile zinc.
Q: How can I be sure that the fluorescence I'm seeing is from this compound bound to zinc?
To validate your signal, you can use a zinc chelator like N,N,N',N'-tetrakis(2-pyridylmethyl)ethylenediamine (TPEN) as a negative control. After staining with this compound, adding TPEN should quench the fluorescence signal if it is indeed due to intracellular zinc.[11]
Visualizing the Experimental Workflow
Caption: Recommended experimental workflow for this compound cell staining.
References
-
Burdette, S. C., Frederickson, C. J., Bu, W., & Lippard, S. J. (2003). ZP4, an improved neuronal Zn2+ sensor of the Zinpyr family. Journal of the American Chemical Society, 125(7), 1778–1787. [Link]
-
Burdette, S. C., & Lippard, S. J. (2003). Meeting of the minds: metalloneurochemistry. Proceedings of the National Academy of Sciences, 100(7), 3605–3610. [Link]
-
Chen, R. F. (1969). Fluorescent protein-dye conjugates. II. Gamma globulin conjugated with various dyes. Archives of Biochemistry and Biophysics, 133(2), 263-276. [Link]
-
Fluorescein. PubChem. (n.d.). Retrieved January 12, 2026, from [Link]
-
Dye Precipitation Phenomenon – Causes and Solutions. (2025, October 15). VICHEM. [Link]
-
Jakobs, M. F., Carlsson, M., Wittmann, S., Fahrer, J., & Becker, S. (2025). Four new bright members of the ZinPyr zinc fluorescence sensor family for live cell imaging. ChemRxiv. [Link]
-
Kikuchi, K., Komatsu, K., & Nagano, T. (2004). Zinc sensing in biological systems. Current Opinion in Chemical Biology, 8(2), 182-191. [Link]
-
Liang, Y. (2016). Answer to "What can I use instead of pluronic F-127 for dissolving fluo-4 am?". ResearchGate. [Link]
-
Walkup, G. K., Burdette, S. C., Lippard, S. J., & Tsien, R. Y. (2000). A new cell-permeable fluorescent probe for Zn2+. Journal of the American Chemical Society, 122(23), 5644–5645. [Link]
-
Yaron, J. R. (2016). Answer to "What can I use instead of pluronic F-127 for dissolving fluo-4 am?". ResearchGate. [Link]
-
ZP4, an improved neuronal Zn2+ sensor of the Zinpyr family. (2003). PubMed. [Link]
-
Zhang, X. A., Hayes, D., Smith, S. J., Friedle, S., & Lippard, S. J. (2008). New strategy for quantifying biological zinc by a modified Zinpyr fluorescence sensor. Journal of the American Chemical Society, 130(48), 15788–15789. [Link]
-
Zhang, X. A., Lovejoy, K. S., Jasanoff, A., & Lippard, S. J. (2011). Understanding zinc quantification with existing and advanced ditopic fluorescent Zinpyr sensors. Inorganic chemistry, 50(8), 3735–3749. [Link]
-
This compound. (n.d.). Interchim. Retrieved January 12, 2026, from [Link]
-
This compound. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]
-
Zinpyr-1. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Nolan, E. M., & Lippard, S. J. (2008). Tools and techniques for illuminating the cell biology of zinc. Accounts of chemical research, 41(10), 1219–1229. [Link]
-
Nolan, E. M., Ryu, J. W., Jaworski, J., & Lippard, S. J. (2006). Organelle-specific zinc detection using Zinpyr-labeled fusion proteins in live cells. Journal of the American Chemical Society, 128(49), 15517–15526. [Link]
-
Troubleshooting Guide Immuno-Fluorescence. (n.d.). Boster Bio. [Link]
-
Nolan, E. M., & Lippard, S. J. (2006). Membrane-permeable and -impermeable sensors of the Zinpyr family and their application to imaging of hippocampal zinc in vivo. Inorganic chemistry, 45(26), 11028–11037. [Link]
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- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Fluorescein | C20H12O5 | CID 16850 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. vichem.vn [vichem.vn]
- 5. Understanding Zinc Quantification with Existing and Advanced Ditopic Fluorescent Zinpyr Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. people.biology.ucsd.edu [people.biology.ucsd.edu]
- 7. biotium.com [biotium.com]
- 8. biotium.com [biotium.com]
- 9. Fluorescein CAS#: 2321-07-5 [m.chemicalbook.com]
- 10. Membrane-permeable and -impermeable sensors of the Zinpyr family and their application to imaging of hippocampal zinc in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Organelle-Specific Zinc Detection Using Zinpyr-Labeled Fusion Proteins in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
impact of pH on Zinpyr-4 fluorescence
Technical Support Center: Zinpyr-4 Fluorescence
Welcome to the technical support guide for this compound (ZP4), a high-affinity fluorescent sensor for divalent zinc (Zn²⁺). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the optimal use of this compound, with a specific focus on the critical impact of pH on its fluorescent properties. Here, we address common experimental challenges through detailed troubleshooting guides and frequently asked questions.
Part 1: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with this compound. Each problem is analyzed from a mechanistic standpoint, with a focus on pH-related causes and actionable solutions.
Issue 1: Low or No Fluorescence Signal After this compound Loading
You've loaded your cells with this compound and expected a significant increase in fluorescence upon zinc stimulation, but the signal is disappointingly weak or absent.
Potential Causes & Solutions:
-
Acidic Experimental Buffer or Media: The most common culprit is a suboptimal pH. This compound, like other members of the Zinpyr family, is based on a fluorescein platform. Its zinc-binding moiety, a di(2-picolyl)amine (DPA) derivative, contains nitrogen atoms that can be protonated at acidic pH.[1][2] This protonation competes with zinc binding and can also lead to a proton-induced fluorescence enhancement, which raises the background signal and reduces the dynamic range of the sensor upon zinc binding.[1][2][3]
-
Causality Explained: The fluorescence of this compound is quenched in its zinc-free state via a Photoinduced Electron Transfer (PET) mechanism.[4][5] Binding of Zn²⁺ to the DPA ligand inhibits this PET process, causing a significant "turn-on" of fluorescence.[4][5][6] However, at acidic pH, protons (H⁺) can also bind to the nitrogen atoms of the DPA group. This protonation mimics the effect of zinc binding to some extent by diminishing the PET quenching, which leads to an increase in background fluorescence even in the absence of zinc.[7] This elevated background effectively masks the specific signal from zinc binding, making it appear weak or non-existent.
-
Solution:
-
Verify Buffer pH: Calibrate your pH meter and meticulously check the pH of all your buffers and imaging media. Aim for a physiological pH between 7.2 and 7.4, which is optimal for most mammalian cell experiments and for this compound's response.
-
Use a Robust Buffer: Employ a well-buffered physiological saline solution like HEPES-buffered saline (HBS) or PIPES-buffered saline during imaging. These buffers have pKa values close to physiological pH and provide better pH stability compared to bicarbonate-based buffers, especially in non-CO₂ controlled environments.[3]
-
Perform a pH Control Experiment: Test the fluorescence of this compound in your buffer system at various pH points (e.g., 6.5, 7.0, 7.4, 7.8) in a cell-free system to confirm the pH sensitivity of your probe batch.
-
-
-
Localization in Acidic Organelles: If this compound is sequestered into acidic compartments like lysosomes or late endosomes (pH 4.5-6.0), its fluorescence will be compromised.[8]
-
Solution:
-
Co-localization Studies: Use a fluorescent marker for acidic organelles, such as LysoTracker™ Red, to determine if the this compound signal is co-localized with these compartments.
-
Modify Loading Protocol: Reduce incubation time or temperature during loading to minimize active transport and endocytosis.
-
Use an Organelle-Targeted Sensor: For studying zinc in specific acidic compartments, consider reaction-based sensors designed to be insensitive to proton-induced turn-on.[7]
-
-
Issue 2: High Background Fluorescence
You observe a bright signal from your cells even before the addition of exogenous zinc, making it difficult to detect a further increase in fluorescence.
Potential Causes & Solutions:
-
Proton-Induced Fluorescence (Acidic pH): As detailed above, a slightly acidic environment (e.g., pH < 7.0) can cause a proton-induced turn-on of this compound, leading to high background.[1][2]
-
Solution: Re-verify and adjust the pH of your imaging buffer to 7.2-7.4. Ensure your buffer has sufficient buffering capacity to counteract cellular metabolic activity that might acidify the local environment.
-
-
Autofluorescence: Cellular components like NADH and flavins can contribute to background fluorescence, especially in the green channel where this compound emits.[9]
-
Solution:
-
Image Unstained Controls: Always image a sample of unstained cells using the same acquisition settings to determine the level of endogenous autofluorescence.
-
Use Spectral Unmixing: If your imaging system supports it, use spectral unmixing to separate the this compound signal from the broader autofluorescence spectrum.
-
Choose Appropriate Media: Use phenol red-free imaging media, as phenol red is fluorescent and contributes significantly to background.
-
-
Issue 3: Inconsistent or Irreproducible Results
Your results vary significantly from one experiment to the next, even with seemingly identical protocols.
Potential Causes & Solutions:
-
Fluctuating pH: Minor, unmonitored variations in buffer pH between experiments can lead to large differences in this compound's fluorescence response. The cellular environment is dynamic, and metabolic processes can alter both intracellular and extracellular pH.[10][11]
-
Solution:
-
Standardize Buffer Preparation: Implement a strict, standardized protocol for preparing all buffers. Always measure and adjust the final pH after all components have been added and dissolved.
-
Equilibrate Cells: Allow cells to fully equilibrate in the imaging buffer for at least 30 minutes before starting the experiment to ensure a stable physiological state.
-
Monitor pH During Experiment: For long-term imaging experiments, consider using a stage-top incubator that controls CO₂ levels to maintain the pH of bicarbonate-buffered media.
-
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism behind this compound's pH sensitivity?
A1: The pH sensitivity of this compound is rooted in its molecular structure. It comprises a fluorescein fluorophore and a zinc-chelating DPA group. The nitrogen atoms in the DPA ligand are susceptible to protonation at acidic or even near-neutral pH.[2][7] This protonation directly competes with the binding of Zn²⁺ ions. Furthermore, protonation can partially inhibit the PET quenching mechanism, similar to how zinc binding does, which results in an increase in background fluorescence independent of zinc concentration.[7] This dual effect—competition for the binding site and increased background—makes pH a critical parameter to control.
Visualizing the Mechanism: pH vs. Zinc Binding
The following diagram illustrates the competing reactions at the this compound sensor's binding site. At physiological pH, the sensor is primed for zinc binding, leading to a strong fluorescence signal. At acidic pH, protonation interferes with this process.
Caption: Competing reactions of this compound at different pH levels.
Q2: What is the optimal pH range for working with this compound?
A2: The optimal pH range is 7.2 to 7.4 . In this range, the zinc-binding amines are largely deprotonated, ensuring minimal background fluorescence and maximum dynamic range upon zinc binding. While some Zinpyr derivatives have been engineered to have lower pKa values to reduce pH sensitivity, it remains a critical parameter for the entire family.[3] For instance, the related sensor ZPP1 has an apparent pKa of 6.52, which is an improvement over earlier versions but still highlights the potential for proton interference at pH levels below 7.[3]
Q3: How does the pH of subcellular compartments affect my this compound signal?
A3: The pH varies significantly between different organelles. The cytosol is typically near neutral (~pH 7.2), while mitochondria are slightly alkaline (~pH 8.0). In contrast, the Golgi apparatus is mildly acidic (~pH 6.7), and lysosomes are highly acidic (~pH 4.5-5.0). If this compound localizes to these acidic compartments, you will encounter significant issues. In the Golgi, you can expect higher background and a reduced signal-to-noise ratio. In lysosomes, the probe will likely be fully protonated and unresponsive to zinc.[8] Therefore, understanding the subcellular distribution of your probe is crucial for data interpretation.[12]
Q4: Can I use this compound to measure zinc in acidic organelles?
A4: No, this compound is not suitable for reliable zinc measurements in acidic organelles due to its proton-induced fluorescence and competition from protons for the zinc binding site.[7][13] For such applications, you should select a sensor specifically designed for acidic environments. These are often "reaction-based" sensors that undergo a zinc-mediated chemical reaction to become fluorescent, a mechanism that is typically less sensitive to pH than the PET-based mechanism of the Zinpyr family.[7]
Q5: How can I create a pH calibration curve for my experimental setup?
A5: A pH calibration is essential for validating your measurements. This involves clamping the intracellular pH of your cells at various known values and measuring the fluorescence of this compound. A common method uses a combination of buffers and ionophores like nigericin and valinomycin. See the detailed protocol below.
Part 3: Experimental Protocols & Data
Protocol: Intracellular pH Calibration of this compound
This protocol allows you to assess the pH-dependent fluorescence of this compound within your specific cell type and experimental setup.
Materials:
-
Cells loaded with this compound on coverslips.
-
Calibration Buffers: A set of buffers with identical ionic strength but varying pH (e.g., pH 6.0, 6.5, 7.0, 7.5, 8.0). A common base is a high-potassium buffer (e.g., 140 mM KCl, 1 mM MgCl₂, 2 mM EGTA, 20 mM HEPES or MES depending on pH).
-
Nigericin (10 µM stock in ethanol).
-
Valinomycin (10 µM stock in ethanol).
-
Zinc Pulse Solution: Calibration buffer at a set pH containing a known concentration of ZnCl₂ (e.g., 50 µM).
-
TPEN (a zinc chelator) solution (100 µM).
Procedure:
-
Cell Loading: Load cells with this compound as per your standard protocol.
-
Baseline Measurement: Place the coverslip in a perfusion chamber on the microscope. Perfuse with a standard physiological buffer (e.g., HBS at pH 7.4) and acquire a baseline fluorescence image.
-
pH Clamping: For each pH value to be tested: a. Switch the perfusion to the corresponding high-K⁺ calibration buffer containing 10 µM nigericin and 10 µM valinomycin. b. Incubate for 5-10 minutes to allow the intracellular pH to equilibrate with the extracellular pH. c. Acquire an image. This reading represents the background fluorescence of this compound at that specific intracellular pH.
-
Zinc Response: Perfuse the cells with the same pH calibration buffer now containing 50 µM ZnCl₂.
-
Maximum Fluorescence: After the signal stabilizes (2-5 minutes), acquire an image. This represents the zinc-saturated fluorescence at that pH.
-
Chelation: Perfuse with a buffer containing TPEN to confirm the signal was zinc-dependent.
-
Repeat: Repeat steps 3-6 for each pH value in your calibration set.
-
Analysis: For each pH point, quantify the average fluorescence intensity from multiple cells. Plot the background fluorescence and the zinc-saturated fluorescence as a function of pH.
Troubleshooting Workflow Diagram
If you encounter issues, follow this logical workflow to diagnose the problem.
Caption: A step-by-step workflow for troubleshooting this compound experiments.
Quantitative Data Summary
The performance of Zinpyr-family sensors is highly dependent on their specific chemical structure and the surrounding pH. Below is a table summarizing key photophysical properties for this compound and related compounds, illustrating the impact of chemical modifications and highlighting the importance of pH.
| Sensor | Key Feature | Kd for Zn²⁺ (nM) | Quantum Yield (Φ_free) | Quantum Yield (Φ_Zn) | Fluorescence Fold-Increase | Apparent pKa | Reference |
| Zinpyr-1 (ZP1) | Parent Compound | < 1 | ≥ 0.25 | ≥ 0.87 | ~3-5 | > 7.4 | [1],[14] |
| This compound (ZP4) | Improved Neuronal Sensor | < 1 | ~0.06 | ~0.34 | ~5-6 | N/A | [1],[4] |
| ZPP1 | Lower pKa Derivative | N/A | 0.052 | 0.70 | ~13 | 6.52 | [3] |
| DA-ZP1-TPP | Reaction-based, pH-insensitive background | N/A | Non-fluorescent | N/A | High | Insensitive background | [7] |
Note: Quantum yields and fold-increases are typically measured at physiological pH (~7.4). The apparent pKa refers to the pH at which proton-induced fluorescence is half-maximal.
References
-
Carter, K. P., Young, A. M., & Lippard, S. J. (2014). Small-Molecule Fluorescent Sensors for Investigating Zinc Metalloneurochemistry. ACS Chemical Neuroscience. [Link]
-
Morth, J. P., et al. (2017). Zinc-binding important for sensing and regulating pH in the brain. University of Oslo. [Link]
-
Burdette, S. C., et al. (2003). ZP4, an improved neuronal Zn2+ sensor of the Zinpyr family. Journal of the American Chemical Society. [Link]
-
Goméz-Gálligo, M., et al. (2011). Understanding zinc quantification with existing and advanced ditopic fluorescent Zinpyr sensors. Inorganic Chemistry. [Link]
-
Burdette, S. C., et al. (2003). ZP4, an Improved Neuronal Zn2+ Sensor of the Zinpyr Family. Journal of the American Chemical Society. [Link]
-
Hershfinkel, M., et al. (2012). Extracellular pH regulates zinc signaling via an Asp residue of the zinc-sensing receptor (ZnR/GPR39). The Journal of Biological Chemistry. [Link]
-
Burdette, S. C., et al. (2003). ZP4, an improved neuronal Zn2+ sensor of the Zinpyr family. ResearchGate. [Link]
-
Burdette, S. C., et al. (2003). ZP4, an Improved Neuronal Zn2+ Sensor of the Zinpyr Family. SciSpace. [Link]
-
Goméz-Gálligo, M., et al. (2011). Understanding Zinc Quantification with Existing and Advanced Ditopic Fluorescent Zinpyr Sensors. PubMed Central. [Link]
-
Taki, M., et al. (2015). Reaction-based fluorescent sensor for investigating mobile Zn2+ in mitochondria of healthy versus cancerous prostate cells. Proceedings of the National Academy of Sciences. [Link]
-
LICORbio. (2020). Troubleshooting | Fluorescence: Detection. YouTube. [Link]
-
Du, J., et al. (2022). Advances in Organic Fluorescent Probes for Intracellular Zn2+ Detection and Bioimaging. Molecules. [Link]
-
Bencina, M. (2013). Illumination of the Spatial Order of Intracellular pH by Genetically Encoded pH-Sensitive Sensors. Sensors. [Link]
-
Zhang, X. A., et al. (2009). New Strategy for Quantifying Biological Zinc by a Modified Zinpyr Fluorescence Sensor. Inorganic Chemistry. [Link]
-
VectorBuilder. (n.d.). Troubleshooting Low Fluorescent Protein Expression. VectorBuilder. [Link]
-
Creative Bioarray. (n.d.). Troubleshooting in Fluorescent Staining. Creative Bioarray. [Link]
-
Hess, D., et al. (2023). Four new bright members of the ZinPyr zinc fluorescence sensor family for live cell imaging. ChemRxiv. [Link]
-
ONI. (2019). 9 tips to optimize your immunofluorescence staining. ONI Bio. [Link]
-
Sensi, A., et al. (2011). Organelle-Specific Zinc Detection Using Zinpyr-Labeled Fusion Proteins in Live Cells. Journal of the American Chemical Society. [Link]
-
Hess, D., et al. (2023). Four new bright members of the ZinPyr zinc fluorescence sensor family for live cell imaging. Cambridge Open Engage. [Link]
-
He, Y., et al. (2020). Tools and techniques for illuminating the cell biology of zinc. Metallomics. [Link]
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- 3. New Strategy for Quantifying Biological Zinc by a Modified Zinpyr Fluorescence Sensor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ZP4, an improved neuronal Zn2+ sensor of the Zinpyr family - PubMed [pubmed.ncbi.nlm.nih.gov]
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Zinpyr-4 Technical Support Center: A Guide to Managing Cytotoxicity in Long-Term Imaging
Welcome to the technical support center for Zinpyr-4, a high-affinity fluorescent sensor for divalent zinc (Zn²⁺). This guide is designed for researchers, scientists, and drug development professionals who are utilizing this compound for live-cell imaging, with a particular focus on managing potential cytotoxicity during long-term experiments. Our goal is to provide you with the expertise and practical solutions needed to ensure the integrity of your data and the health of your cells.
Introduction: The Power and Pitfalls of a High-Affinity Zinc Sensor
This compound is a second-generation sensor from the Zinpyr family, prized for its sub-nanomolar dissociation constant (Kd) for Zn²⁺ and a robust ~5-fold increase in fluorescence upon binding.[1][2] Its excitation and emission wavelengths in the visible spectrum (~500 nm) make it compatible with standard fluorescence microscopy setups.[1][2] The sensor operates on a photoinduced electron transfer (PET) mechanism; in the absence of zinc, the fluorophore is quenched, and upon zinc coordination, this quenching is inhibited, leading to a bright fluorescent signal.[1][2]
While these properties make this compound an excellent tool for detecting neuronal zinc and other applications, long-term imaging presents a unique set of challenges.[1] The very act of introducing a foreign small molecule into a cell and repeatedly illuminating it can lead to perturbations that compromise experimental outcomes. This guide will walk you through the causality of these issues and provide actionable strategies to mitigate them.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound, or 9-(o-carboxyphenyl)-2-chloro-5-[2-{bis(2-pyridylmethyl)aminomethyl}-N-methylaniline]-6-hydroxy-3-xanthanone, is a fluorescent sensor designed to bind with high specificity and affinity to free zinc ions (Zn²⁺) in biological systems.[3] It belongs to the Zinpyr family, which utilizes a fluorescein platform combined with a zinc-binding unit, typically bis(2-pyridylmethyl)amine (DPA).[4][5] Its mechanism relies on photoinduced electron transfer (PET), where the zinc-binding moiety quenches the fluorescein's fluorescence in the metal-free state. When this compound binds to Zn²⁺, the PET process is blocked, causing a significant "turn-on" of fluorescence.[1][2]
Q2: Is this compound cytotoxic?
Like many fluorescent probes, this compound can exhibit cytotoxicity, especially with continuous exposure over long durations or at high concentrations. While specific long-term cytotoxicity data for this compound is not extensively published, studies on related Zinpyr family members, such as ZP1 and ZP3, have shown IC50 values in the low micromolar range (2.3 ± 0.5 µM for ZP1 and 4.3 ± 0.8 µM for ZP3) after five days of continuous exposure in HeLa cells.[6] This suggests that prolonged incubation with Zinpyr-class sensors can impact cell viability.
Q3: What are the primary mechanisms of this compound induced cytotoxicity?
There are two main pathways through which this compound can induce cytotoxicity in long-term imaging:
-
Chemical Toxicity: This is inherent to the molecule itself. The introduction of a foreign chemical can interfere with cellular processes. While Zinpyr probes are designed for biocompatibility, prolonged exposure can lead to off-target effects or stress responses.
-
Phototoxicity: This is a light-induced toxicity. The fluorophore, when excited by light, can transfer energy to molecular oxygen, generating reactive oxygen species (ROS) like singlet oxygen.[7][8] ROS are highly reactive molecules that can damage cellular components, including lipids, proteins, and DNA, leading to apoptosis or necrosis. This is a critical concern in long-term imaging where cells are subjected to repeated illumination.[9] It's important to note that phototoxicity can occur even before significant photobleaching is observed.[7]
Q4: Can this compound's interaction with zinc contribute to cytotoxicity?
Yes, this is a crucial point. While this compound detects labile zinc, excessive intracellular zinc itself can be toxic, partly through the generation of mitochondrial ROS.[10] By imaging zinc dynamics, you are inherently studying a potentially cytotoxic ion. The combination of a photosensitizing probe and its target ion, which can also induce ROS, may create a synergistic toxic effect.
Troubleshooting Guide: Mitigating Cytotoxicity
This section provides a systematic approach to identifying and solving common issues related to this compound cytotoxicity.
Issue 1: Decreased Cell Viability or Proliferation Over Time
Symptoms:
-
Visible signs of cell stress (e.g., rounding, detachment, blebbing).
-
Reduced cell count in the imaging field compared to control plates.
-
Increased apoptosis or necrosis markers.
Causality and Troubleshooting Workflow:
Caption: Workflow for mitigating phototoxicity.
Step-by-Step Mitigation:
-
Minimize Illumination Dose:
-
Action: This is a multi-faceted approach:
-
Reduce Excitation Intensity: Use the lowest possible laser power or lamp intensity that gives you a usable signal. Employ neutral density filters.
-
Optimize Exposure Time: Use the shortest exposure time necessary for a clear image. Avoid "illumination overhead," where the sample is illuminated while the camera is not acquiring. [9] * Decrease Acquisition Frequency: Image only as often as your experimental question demands. For slow processes, acquiring an image every 10-30 minutes may be sufficient.
-
-
Rationale: The total photon dose delivered to the sample is a primary driver of phototoxicity. [7]Reducing any of these three parameters will lower the overall dose. Studies have shown that lower intensity illumination for a longer duration is often less damaging than short, high-intensity bursts. [7]
-
-
Optimize the Optical Pathway:
-
Action: Use high numerical aperture (NA) objectives and sensitive detectors (e.g., sCMOS cameras). Ensure all optical components are clean and aligned.
-
Rationale: A more efficient optical system allows you to capture more of the emitted fluorescence, meaning you can reduce the excitation intensity while maintaining a good signal-to-noise ratio.
-
-
Use Environmental Controls and Protective Reagents:
Experimental Protocols
Protocol 1: Determining Optimal this compound Loading Concentration
-
Cell Plating: Plate your cells in a 96-well plate at a density that will result in ~80% confluency on the day of the assay. Include wells for "no-dye" and "lysis" controls.
-
Prepare this compound Dilutions: Prepare a series of this compound concentrations (e.g., 10 µM, 5 µM, 2.5 µM, 1 µM, 500 nM, 250 nM, 100 nM) in your normal cell culture medium.
-
Loading: Remove the old medium from the cells and add the this compound solutions. Incubate for 30-60 minutes at 37°C.
-
Wash and Image (Optional): Wash the cells twice with fresh medium. Image each well to confirm that the signal is sufficient at lower concentrations.
-
Long-Term Incubation: Replace the loading solution with fresh, probe-free medium and return the plate to the incubator.
-
Viability Assay: At your desired long-term time points (e.g., 24h, 48h, 72h), perform a cell viability assay (e.g., MTT, PrestoBlue, CellTiter-Glo) according to the manufacturer's instructions.
-
Analysis: Plot cell viability against this compound concentration. The optimal concentration is the lowest one that provides a satisfactory fluorescence signal with minimal impact on viability.
Protocol 2: Assessing Phototoxicity
-
Sample Preparation: Prepare several coverslips or dishes of cells loaded with the optimal this compound concentration determined in Protocol 1.
-
Define Imaging Conditions:
-
Group 1 (High Dose): Image a field of view using high laser power and frequent acquisition (e.g., 1 image every 30 seconds for 1 hour).
-
Group 2 (Low Dose): Image a field of view using low laser power and infrequent acquisition (e.g., 1 image every 10 minutes for 1 hour).
-
Group 3 (Control): A loaded coverslip that is kept on the microscope stage but not illuminated.
-
-
Post-Illumination Incubation: Return all samples to the incubator for 4-24 hours.
-
Analysis:
-
Viability Stain: Stain all samples with a live/dead stain (e.g., Propidium Iodide and Hoechst 33342) and quantify the percentage of dead cells in the previously imaged fields.
-
Functional Assay: Assess a sensitive cellular function, such as mitochondrial membrane potential (e.g., using TMRE), to detect sub-lethal stress.
-
Comparison: Compare the health of cells from the high-dose, low-dose, and control groups. A significant difference between the groups indicates phototoxicity.
-
Data Summary Table
| Parameter | Recommendation for Long-Term Imaging | Rationale |
| This compound Concentration | 100 nM - 1 µM (empirically determined) | Minimizes chemical toxicity while maintaining signal. [6] |
| Loading Time | 15 - 45 minutes | Reduces total probe uptake and cellular stress. |
| Washout Step | Yes, 2-3 washes with probe-free media | Removes excess probe, lowering background and toxicity. |
| Excitation Intensity | As low as possible (e.g., <10% laser power) | Primary method to reduce phototoxicity and ROS generation. [7] |
| Acquisition Frequency | Match to the biological process speed | Avoids unnecessary illumination and photon-induced damage. [9] |
| Media Supplement | Antioxidants (e.g., Trolox) | Directly counteracts ROS to protect cells. [7] |
Conclusion
Managing this compound cytotoxicity is a balancing act between achieving a strong fluorescent signal and maintaining the health of your biological sample. By systematically optimizing probe concentration, incubation time, and illumination parameters, you can significantly reduce both chemical and phototoxicity. Always remember that the best control is a parallel experiment run under identical conditions but without the fluorescent probe. By following the guidelines and protocols in this technical support guide, you can confidently perform long-term imaging experiments that yield reliable and reproducible data.
References
- ZP4, an Improved Neuronal Zn2+ Sensor of the Zinpyr Family. SciSpace.
- Organelle-Specific Zinc Detection Using Zinpyr-Labeled Fusion Proteins in Live Cells. NIH.
- Tools and techniques for illuminating the cell biology of zinc. PMC - NIH.
- Four new bright members of the ZinPyr zinc fluorescence sensor family for live cell imaging. ChemRxiv | Cambridge Open Engage.
- Four new bright members of the ZinPyr zinc fluorescence sensor family for live cell imaging.
- ZP4, an improved neuronal Zn2+ sensor of the Zinpyr family. PubMed - NIH.
- Four new bright members of the ZinPyr zinc fluorescence sensor family for live cell imaging | Request PDF.
- Fluorescent zinc indic
- Single Fluorescent Protein-Based Indic
- Small-Molecule Fluorescent Sensors for Investig
- Four new bright members of the ZinPyr zinc fluorescence sensor family for live cell imaging | Request PDF.
- ZP4, an Improved Neuronal Zn2+ Sensor of the Zinpyr Family | Journal of the American Chemical Society.
- Optimizing live-cell fluorescence imaging conditions to minimize phototoxicity. PubMed.
- Zinpyr. Interchim.
- Advances in reaction-based synthetic fluorescent probes for studying the role of zinc and copper ions in living systems. PubMed Central.
- Application of Fluorescent Probes for the Detection of Zinc Ions in Cells and Oil Paintings.
- Effect of ZNPs on the generation of ROS (reactive oxygen species) of...
- Four new bright members of the ZinPyr zinc fluorescence sensor family for live cell imaging. ChemRxiv.
- Between life and death: strategies to reduce phototoxicity in super-resolution microscopy.
- Insights into the generation of reactive oxygen species (ROS) over polythiophene/ZnIn2S4 based on different modification processing. Catalysis Science & Technology (RSC Publishing).
- Fluorescent zinc indicators for neurobiology | Request PDF.
- Reaction-based fluorescent sensor for investigating mobile Zn2+ in mitochondria of healthy versus cancerous prost
- Understanding Zinc Quantification with Existing and Advanced Ditopic Fluorescent Zinpyr Sensors. PMC - PubMed Central.
- Mechanisms of Rapid Reactive Oxygen Species Generation in Response to Cytosolic Ca2+ or Zn2+ Loads in Cortical Neurons | PLOS One. Research journals.
Sources
- 1. ZP4, an improved neuronal Zn2+ sensor of the Zinpyr family - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 4. Four new bright members of the ZinPyr zinc fluorescence sensor family for live cell imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Small-Molecule Fluorescent Sensors for Investigating Zinc Metalloneurochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Between life and death: strategies to reduce phototoxicity in super-resolution microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Insights into the generation of reactive oxygen species (ROS) over polythiophene/ZnIn2S4 based on different modification processing - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 9. Optimizing live-cell fluorescence imaging conditions to minimize phototoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mechanisms of Rapid Reactive Oxygen Species Generation in Response to Cytosolic Ca2+ or Zn2+ Loads in Cortical Neurons | PLOS One [journals.plos.org]
Validation & Comparative
A Researcher's Guide to Intracellular Zinc Detection: Zinpyr-4 vs. FluoZin-3
In the intricate world of cellular signaling, the transient fluctuations of intracellular zinc ions (Zn²⁺) are emerging as critical events in a multitude of physiological and pathological processes. From gene expression and enzymatic activity to neurotransmission and apoptosis, the precise spatial and temporal dynamics of "zinc signals" are paramount. To unravel these complex events, researchers rely on fluorescent probes capable of detecting minute changes in intracellular Zn²⁺ concentrations. Among the most prominent tools in this field are Zinpyr-4 and FluoZin-3.
This guide provides an in-depth, objective comparison of this compound and FluoZin-3, moving beyond simple catalog descriptions to offer field-proven insights and detailed experimental protocols. Our goal is to empower researchers, scientists, and drug development professionals to make informed decisions when selecting the optimal probe for their specific experimental needs.
Understanding the Probes: Chemical Nature and Mechanism of Action
Both this compound and FluoZin-3 are fluorescent chelators that exhibit a significant increase in fluorescence intensity upon binding to Zn²⁺. Their core design involves a fluorophore linked to a zinc-binding moiety.
This compound belongs to the Zinpyr family of sensors, which are based on a fluorescein platform. Its full chemical name is 9-(o-carboxyphenyl)-2-chloro-5-[2-{bis(2-pyridylmethyl)aminomethyl}-N-methylaniline]-6-hydroxy-3-xanthanone[1][2][3]. The fluorescence of this compound is quenched in its unbound state through a photoinduced electron transfer (PET) mechanism. The binding of a Zn²⁺ ion to the di-(2-picolyl)amine (DPA) chelating arm inhibits this PET process, resulting in a significant enhancement of fluorescence[1][2][4].
FluoZin-3 is structurally similar to the well-known calcium indicator, fluo-4. It is a Zn²⁺-selective indicator that demonstrates a substantial increase in fluorescence emission upon binding to zinc[5]. This large fluorescence enhancement, exceeding 50-fold upon saturation, makes it a sensitive probe for detecting changes in intracellular zinc concentrations[5][6].
Head-to-Head Comparison: Key Performance Metrics
The choice between this compound and FluoZin-3 often hinges on specific experimental parameters. The following table summarizes their key performance characteristics based on available data.
| Feature | This compound | FluoZin-3 |
| Excitation Max. | ~500 nm[1][2] | ~494 nm[6] |
| Emission Max. | ~500 nm[1][2] | ~516 nm[6] |
| Quantum Yield (Φ) | High (~0.4)[1][2] | Not explicitly stated in search results |
| Dissociation Constant (Kd) for Zn²⁺ | < 1 nM[1][2] | ~15 nM[5][6] (revised to 9.1 ± 0.4 nM)[7] |
| Fluorescence Enhancement | ~5-fold[1][2] | > 50-fold[5] |
| Cell Permeability | Cell-permeable[3] | Available as cell-permeant AM ester[5][6] |
| Selectivity | High for Zn²⁺ | High for Zn²⁺, unperturbed by Ca²⁺ up to 1 µM[5] |
Deep Dive: Experimental Considerations and Field-Proven Insights
Affinity and Dynamic Range:
This compound exhibits an exceptionally high affinity for Zn²⁺, with a dissociation constant in the sub-nanomolar range[1][2]. This makes it highly sensitive to very low concentrations of free zinc. However, its approximately 5-fold fluorescence enhancement provides a more limited dynamic range compared to FluoZin-3[1][2].
FluoZin-3, with a slightly lower affinity (Kd ~9-15 nM), is well-suited for detecting zinc concentrations in the low nanomolar range[5][6][7]. Its most significant advantage is its large dynamic range, with a fluorescence increase of over 50-fold, allowing for the robust detection of substantial changes in zinc levels[5].
Causality in Experimental Choice: The selection between a high-affinity/lower-dynamic-range probe (this compound) and a moderate-affinity/high-dynamic-range probe (FluoZin-3) is critical. For studies investigating resting or very subtle changes in picomolar to low nanomolar zinc, this compound's high affinity may be advantageous. Conversely, for experiments expecting significant zinc release, such as in studies of synaptic vesicles or zinc-mediated cell death, FluoZin-3's wider dynamic range will be more informative and less prone to saturation.
Subcellular Localization and Potential Artifacts:
Both probes are available in forms that can be loaded into live cells. However, their subcellular distribution can vary and may influence experimental outcomes. Some studies have indicated that FluoZin-3 AM can exhibit non-specific localization in the cytosol and various vesicular compartments, potentially leading to variable fluorescence intensities between cells[8]. While Zinpyr-1, a related probe, has been reported to localize throughout the cell, including organelles and the cytosol[9]. Researchers should always co-localize these probes with organelle-specific markers to ensure the accurate interpretation of results.
Trustworthiness of Protocols: A self-validating system for any intracellular ion measurement includes in situ calibration. This involves determining the minimum fluorescence (Fmin) by adding a membrane-permeant heavy metal chelator like N,N,N',N'-tetrakis(2-pyridylmethyl)ethylenediamine (TPEN) and the maximum fluorescence (Fmax) by saturating the probe with a high concentration of zinc, often facilitated by a zinc ionophore like pyrithione[9][10].
Experimental Protocols
Workflow for Intracellular Zinc Detection
The following diagram outlines the general workflow for using either this compound or FluoZin-3 for intracellular zinc detection.
Caption: General workflow for intracellular zinc measurement using fluorescent probes.
Detailed Protocol 1: Fluorescence Microscopy with this compound or FluoZin-3 AM
This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.
Materials:
-
This compound or FluoZin-3, AM ester
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Pluronic F-127 (20% solution in DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer
-
Cells cultured on glass-bottom dishes or coverslips
-
Zinc chelator: TPEN (N,N,N',N'-tetrakis(2-pyridylmethyl)ethylenediamine)
-
Zinc ionophore: Pyrithione
-
ZnSO₄ or ZnCl₂ solution
Procedure:
-
Prepare Stock Solutions:
-
Prepare a 1-5 mM stock solution of this compound or FluoZin-3 AM in anhydrous DMSO. Aliquot and store at -20°C, protected from light and moisture.
-
Prepare a 10 mM stock solution of TPEN in DMSO.
-
Prepare a 2 mM stock solution of pyrithione in DMSO.
-
-
Cell Preparation:
-
Plate cells on a suitable imaging dish or coverslip to achieve 50-70% confluency on the day of the experiment.
-
-
Dye Loading:
-
Prepare a loading buffer by diluting the probe stock solution into HBSS to a final concentration of 1-5 µM.
-
To aid in dye solubilization and prevent aggregation, pre-mix the probe with an equal volume of 20% Pluronic F-127 before diluting into the buffer.
-
Remove the culture medium from the cells and wash once with HBSS.
-
Add the loading buffer to the cells and incubate for 30-60 minutes at 37°C in the dark.
-
-
Wash and De-esterification:
-
Remove the loading buffer and wash the cells twice with warm HBSS to remove any extracellular dye.
-
Incubate the cells in fresh HBSS for an additional 30 minutes at 37°C to allow for complete de-esterification of the AM ester by intracellular esterases, which traps the active probe inside the cells.
-
-
Imaging:
-
Mount the cells on a fluorescence microscope equipped with appropriate filters for the chosen probe (e.g., FITC/GFP filter set).
-
Acquire baseline fluorescence images.
-
Apply your experimental stimulus and record the fluorescence changes over time.
-
-
In Situ Calibration (Optional but Recommended):
-
At the end of the experiment, determine the maximum fluorescence (Fmax) by adding a saturating concentration of zinc (e.g., 50 µM ZnSO₄) along with a zinc ionophore (e.g., 10 µM pyrithione).
-
Subsequently, determine the minimum fluorescence (Fmin) by adding a high concentration of the zinc chelator TPEN (e.g., 100 µM).
-
Detailed Protocol 2: Flow Cytometry with FluoZin-3 AM
Materials:
-
FluoZin-3, AM ester
-
Anhydrous DMSO
-
Pluronic F-127 (20% solution in DMSO)
-
Phosphate-Buffered Saline (PBS) with calcium and magnesium
-
Cells in suspension
-
TPEN
-
ZnSO₄ and Pyrithione
Procedure:
-
Prepare Cell Suspension:
-
Harvest cells and prepare a single-cell suspension at a concentration of 1 x 10⁶ cells/mL in PBS.
-
-
Dye Loading:
-
Prepare a 2X loading solution of FluoZin-3 AM (final concentration 2-10 µM) in PBS, potentially with Pluronic F-127 as described above.
-
Add an equal volume of the 2X loading solution to the cell suspension.
-
Incubate for 30-60 minutes at 37°C, protected from light, with occasional mixing.
-
-
Wash:
-
Pellet the cells by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspend the cell pellet in fresh, warm PBS and repeat the wash step twice to ensure complete removal of extracellular dye.
-
-
De-esterification and Treatment:
-
Resuspend the cells in PBS and allow them to recover for at least 30 minutes at 37°C for de-esterification.
-
Treat the cells with your experimental compounds for the desired duration.
-
-
Flow Cytometric Analysis:
-
Analyze the cells on a flow cytometer using the blue laser (488 nm) for excitation and a standard FITC/GFP emission filter (e.g., 530/30 nm bandpass).
-
Record the fluorescence intensity for at least 10,000 events per sample.
-
-
Controls and Calibration:
-
Include an unstained cell sample to set the background fluorescence.
-
For calibration, treat separate aliquots of loaded cells with TPEN (for Fmin) and ZnSO₄/pyrithione (for Fmax) to determine the dynamic range of the probe in your cell system.
-
Mechanism of Fluorescence: A Simplified View
The fluorescence of both this compound and FluoZin-3 is dependent on the chelation of Zn²⁺. The underlying principle for this compound involves the inhibition of Photoinduced Electron Transfer (PET).
Caption: Simplified mechanism of this compound fluorescence based on PET inhibition.
Conclusion and Future Perspectives
Both this compound and FluoZin-3 are powerful tools for the investigation of intracellular zinc signaling. This compound offers exceptional sensitivity due to its high affinity, making it ideal for detecting subtle changes in basal zinc levels. FluoZin-3 provides a superior dynamic range, which is advantageous for studying large-scale zinc fluxes.
The choice of probe should be guided by the specific biological question, the expected range of zinc concentration changes, and the cellular compartment of interest. As with any fluorescent probe, rigorous controls and careful validation, including in situ calibration and co-localization studies, are essential for generating reliable and reproducible data. The continued development of new zinc sensors with improved brightness, photostability, and targeting capabilities will undoubtedly further illuminate the diverse roles of this essential metal ion in cellular life.
References
- Burdette, S. C., et al. (2003). ZP4, an Improved Neuronal Zn2+ Sensor of the Zinpyr Family. Journal of the American Chemical Society, 125(7), 1778–1787.
-
Burdette, S. C., et al. (2003). ZP4, an improved neuronal Zn2+ sensor of the Zinpyr family. PubMed, National Institutes of Health. Retrieved from [Link]
- Krzywoszyńska, K., et al. (2016). Revised stability constant, spectroscopic properties and binding mode of Zn(II) to FluoZin-3, the most common zinc probe in life sciences. Journal of Inorganic Biochemistry, 162, 132-139.
- Hildebrand, D., et al. (2023). Comparison of Three Low-Molecular-Weight Fluorescent Probes for Measuring Free Zinc Levels in Cultured Mammary Cells. Nutrients, 15(8), 1873.
-
Burdette, S. C., et al. (2003). ZP4, an Improved Neuronal Zn2+ Sensor of the Zinpyr Family. ACS Publications. Retrieved from [Link]
-
Burdette, S. C., et al. (2003). ZP4, an Improved Neuronal Zn2+ Sensor of the Zinpyr Family. SciSpace. Retrieved from [Link]
-
Hildebrand, D., et al. (2023). Comparison of Three Low-Molecular-Weight Fluorescent Probes for Measuring Free Zinc Levels in Cultured Mammary Cells. ResearchGate. Retrieved from [Link]
- Li, Y., et al. (2024). Advances in Organic Fluorescent Probes for Intracellular Zn 2+ Detection and Bioimaging. Molecules, 29(11), 2538.
-
Hildebrand, D., et al. (2023). Comparison of Three Low-Molecular-Weight Fluorescent Probes for Measuring Free Zinc Levels in Cultured Mammary Cells. PubMed, National Institutes of Health. Retrieved from [Link]
- Sensi, S. L., et al. (2011). Techniques for measuring cellular zinc. Metallomics, 3(10), 969–973.
- Wessels, I., et al. (2022). Four new bright members of the ZinPyr zinc fluorescence sensor family for live cell imaging. ChemRxiv.
-
Wessels, I., et al. (2022). Four new bright members of the ZinPyr zinc fluorescence sensor family for live cell imaging. Cambridge Open Engage. Retrieved from [Link]
-
ResearchGate. (n.d.). Chemical structures of FluoZin-3, RhodZin-3, FluoZin-1 and Newport.... Retrieved from [Link]
-
Interchim. (n.d.). Zinpyr. Retrieved from [Link]
- Taki, M., et al. (2008). Organelle-Specific Zinc Detection Using Zinpyr-Labeled Fusion Proteins in Live Cells. Journal of the American Chemical Society, 130(47), 15754–15755.
- Sanchez, J. G., et al. (2020).
- Zhang, X., et al. (2012). New Strategy for Quantifying Biological Zinc by a Modified Zinpyr Fluorescence Sensor.
-
PubChem. (n.d.). FluoZin-3. Retrieved from [Link]
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Sanchez, J. G., et al. (2020). Protocol for Quantifying Zinc Flux in Cultured Cells using Fluorescent Indicators. PubMed, National Institutes of Health. Retrieved from [Link]
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Taki, M., et al. (2008). Organelle-specific zinc detection using zinpyr-labeled fusion proteins in live cells. PubMed, National Institutes of Health. Retrieved from [Link]
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Zhang, X., et al. (2012). New strategy for quantifying biological zinc by a modified zinpyr fluorescence sensor. PubMed, National Institutes of Health. Retrieved from [Link]
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Han, Y., et al. (2018). Superiority of SpiroZin2 Versus FluoZin-3 for monitoring vesicular Zn²⁺ allows tracking of lysosomal Zn²⁺ pools. DSpace@MIT. Retrieved from [Link]
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Hildebrand, D., et al. (2023). Comparison of Three Low-Molecular-Weight Fluorescent Probes for Measuring Free Zinc Levels in Cultured Mammary Cells. ProQuest. Retrieved from [Link]
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A Comparative Guide to Zinpyr-4 and TSQ for Cellular Zinc Sensing
For Researchers, Scientists, and Drug Development Professionals
The accurate detection and quantification of intracellular zinc (Zn²⁺) are critical for understanding its diverse roles in cellular physiology and pathology. From its function as a cofactor in over 3000 proteins to its role as a second messenger in signaling pathways, dysregulated zinc homeostasis is implicated in numerous diseases, including neurodegenerative disorders and cancer.[1][2][3] Fluorescent sensors have become indispensable tools for visualizing these labile zinc pools within the complex cellular environment.[4]
This guide provides an in-depth, objective comparison of two widely used fluorescent zinc sensors: Zinpyr-4 (ZP4) , a member of the fluorescein-based Zinpyr family, and TSQ (6-methoxy-8-p-toluenesulfonamido-quinoline) , a classic quinoline-based probe. We will explore their sensing mechanisms, key performance metrics, and practical applications, supported by experimental data to guide researchers in selecting the optimal probe for their specific experimental needs.
The Foundation: How Fluorescent Zinc Sensors Work
Most "turn-on" fluorescent zinc sensors operate on a principle called Photoinduced Electron Transfer (PET) . In the absence of zinc, the sensor's fluorescence is quenched because an electron-rich chelating group donates an electron to the excited fluorophore, causing it to return to the ground state without emitting light. When zinc binds to the chelator, it lowers the chelator's energy level, preventing this electron transfer. This inhibition of PET allows the fluorophore to fluoresce brightly upon excitation.[4][5][6][7]
General mechanism of a PET-based fluorescent zinc sensor.
In-Depth Look: TSQ (6-methoxy-8-p-toluenesulfonamido-quinoline)
TSQ is one of the pioneering membrane-permeable fluorescent probes for zinc detection. As a quinoline-based sensor, it is inherently non-fluorescent and only emits a signal upon complexation with zinc.[8][9]
Mechanism of Action: TSQ's fluorescence mechanism relies on chelation-enhanced fluorescence (CHEF).[9] In its unbound state, the molecule has rotational freedom and non-radiative decay pathways that prevent fluorescence. Upon binding Zn²⁺, a rigid complex is formed, restricting these pathways and allowing for a strong fluorescent signal.
A critical aspect of TSQ's behavior in cells is its tendency to form ternary complexes . Rather than solely binding free, labile zinc to form a 2:1 Zn(TSQ)₂ complex (which has an emission maximum around 490 nm), TSQ can also bind to zinc that is already associated with proteins, forming a TSQ-Zn-Protein adduct.[8][10][11] These ternary adducts are characterized by a blue-shifted fluorescence emission, typically around 470 nm.[8][12] This is a crucial consideration for data interpretation, as the signal from TSQ often represents zinc within the proteome, not just the freely diffusible pool.[8][13]
Performance Metrics:
| Property | Value | Source(s) |
|---|---|---|
| Excitation Max (λex) | ~334-360 nm (UV) | [14][15][16] |
| Emission Max (λem) | ~470 nm (TSQ-Zn-Protein) ~495 nm (Zn(TSQ)₂) | [8][14][15] |
| Binding Stoichiometry | Forms 2:1 (TSQ:Zn) complexes and 1:1 ternary complexes with proteins. | [9][15] |
| Dissociation Constant (Kd) | Micromolar range for ternary adducts (e.g., 155 nM for Zn-carbonic anhydrase). | [8][12][15] |
| Cell Permeability | Yes |[14] |
Advantages:
-
High Specificity: TSQ shows good selectivity for Zn²⁺ over other biologically abundant cations like Ca²⁺ and Mg²⁺.[14][15]
-
Low Background: It is essentially non-fluorescent in the absence of zinc, providing a high signal-to-noise ratio.[8]
Limitations:
-
UV Excitation: The requirement for UV excitation light (~360 nm) can cause phototoxicity and cellular damage, and may lead to background autofluorescence from endogenous molecules like NADH.[9]
-
Complex Interpretation: The formation of ternary protein adducts means the signal may not exclusively represent the labile zinc pool, complicating quantitative analysis.[8][10][11]
-
Lower Affinity: Its micromolar dissociation constant makes it less suitable for detecting low nanomolar or picomolar concentrations of zinc.[8]
In-Depth Look: this compound (ZP4)
This compound is a second-generation sensor from the Zinpyr family, which is built upon a fluorescein scaffold.[5][6][7] This family of probes was designed to overcome some of the limitations of earlier sensors, particularly the need for UV excitation.
Mechanism of Action: ZP4 operates via the classic Photoinduced Electron Transfer (PET) mechanism.[5][6][7] The fluorescein core is linked to a zinc-chelating moiety, bis(2-pyridylmethyl)amine (DPA).[1][2][3] In the absence of zinc, the DPA group quenches the fluorescein's fluorescence. Zinc binding inhibits this PET process, resulting in a significant "turn-on" of green fluorescence.[5][6][7] Unlike TSQ, ZP4 is designed to directly measure the labile zinc pool.
Performance Metrics:
| Property | Value | Source(s) |
|---|---|---|
| Excitation Max (λex) | ~500-508 nm (Visible) | [5][6][16] |
| Emission Max (λem) | ~527 nm (Visible) | [5][6][16] |
| Binding Stoichiometry | 1:1 (ZP4:Zn) | [17] |
| Dissociation Constant (Kd) | < 1 nM | [5][6][7][18] |
| Quantum Yield (Φ) | ~0.4 (Zn²⁺-bound) | [5][6][7] |
| Fluorescence Turn-On | ~5-fold increase upon Zn²⁺ binding. | [5][6][7] |
| Cell Permeability | Available in permeable and impermeable forms. |[17][19] |
Advantages:
-
Visible Light Excitation: Excitation in the visible spectrum (~500 nm) is significantly less phototoxic to cells and reduces autofluorescence, making it ideal for live-cell imaging.[20]
-
High Affinity and Sensitivity: With a sub-nanomolar dissociation constant, ZP4 is extremely sensitive and well-suited for detecting resting levels and small fluctuations of intracellular zinc.[5][6][7]
-
High Quantum Yield: The zinc-bound form is very bright, providing a strong signal.[5][6][7]
Limitations:
-
pH Sensitivity: Like many fluorescein-based dyes, ZP4's fluorescence can be sensitive to changes in intracellular pH, which can be a confounding factor if not properly controlled for.[21]
-
Background Fluorescence: While the turn-on is significant, the zinc-free form is not completely dark, which can slightly lower the dynamic range compared to probes with zero background.[17]
Head-to-Head Comparison: this compound vs. TSQ
The choice between this compound and TSQ depends fundamentally on the biological question being asked.
| Feature | TSQ | This compound | The Scientist's Choice |
| Excitation Wavelength | UV (~360 nm) | Visible (~500 nm) | This compound is superior for live-cell imaging due to reduced phototoxicity and autofluorescence. |
| Target Zinc Pool | Primarily Zn-proteome | Labile, chelatable Zn²⁺ | This compound is better for studying transient zinc signals and the free ion pool. TSQ may be useful for imaging protein-bound zinc. |
| Sensitivity (Affinity) | Lower (µM Kd) | Very High (<1 nM Kd) | This compound is the choice for detecting low, resting levels of zinc. TSQ is suited for detecting larger zinc stores. |
| Data Interpretation | Complex (ternary adducts) | More direct (labile pool) | This compound offers a more straightforward interpretation of fluorescence changes as fluctuations in labile zinc. |
| Photostability | Generally good | Good, but susceptible to photobleaching with intense illumination like other fluoresceins. | Both require careful management of light exposure, but the lower energy light for This compound is an advantage. |
A recent study directly comparing ZinPyr-1 (a close analogue of ZP4), TSQ, and FluoZin-3 for measuring free zinc in mammary cell lines concluded that ZinPyr-1 was the most suitable probe for quantification .[16][22] It responded well to calibration and allowed for the detection of zinc fluxes, whereas TSQ's signal was more difficult to calibrate for quantitative purposes.[16]
Experimental Workflow & Protocols
Executing a successful zinc sensing experiment requires careful planning and controls. The following workflow is a generalized guide for live-cell imaging.
Experimental workflow for cellular zinc imaging.
Detailed Protocol: Live-Cell Zinc Imaging
This protocol provides a starting point; concentrations and incubation times should be optimized for your specific cell type and experimental conditions.
-
Cell Preparation:
-
Plate cells on glass-bottom dishes or coverslips suitable for fluorescence microscopy. Allow cells to adhere and reach the desired confluency.
-
-
Probe Loading:
-
For this compound (AM ester form for intracellular trapping): Prepare a 1-5 mM stock solution in anhydrous DMSO. Dilute to a final working concentration of 1-10 µM in a suitable buffer (e.g., HBSS or serum-free medium).
-
For TSQ: Prepare a 1-30 mM stock solution in DMSO. Dilute to a final working concentration of 1-30 µM in DPBS or another appropriate buffer.[14]
-
Remove the culture medium from the cells, wash once with the loading buffer, and then add the probe working solution.
-
Incubate for 30 minutes at 37°C, protected from light.[14]
-
-
Wash and De-esterification:
-
Remove the probe-containing solution and wash the cells 2-3 times with warm buffer to remove any extracellular probe.[14]
-
Add fresh buffer or medium and incubate for an additional 15-30 minutes at 37°C. This crucial step allows intracellular esterases to cleave the AM ester group (for probes like ZP4-AM), trapping the fluorescent sensor inside the cell.
-
-
Imaging and Controls (Self-Validation):
-
Mount the dish/coverslip on the microscope stage.
-
Acquire baseline fluorescence images using the appropriate filter sets (e.g., FITC/GFP channel for this compound, DAPI/UV channel for TSQ).
-
After acquiring baseline data, apply your experimental stimulus.
-
Trustworthiness Check 1 (Negative Control): At the end of the experiment, add a cell-permeable, high-affinity zinc chelator like TPEN (N,N,N′,N′-Tetrakis(2-pyridylmethyl)ethylenediamine) at a final concentration of 20-100 µM. A significant decrease in fluorescence confirms the signal is zinc-dependent.[15][23]
-
Trustworthiness Check 2 (Positive Control): To determine the maximum fluorescence response (Fmax), treat a parallel set of cells with a zinc ionophore (e.g., pyrithione) and a saturating concentration of extracellular zinc. This confirms the probe is responsive in your system.[15]
-
Conclusion
Both this compound and TSQ are powerful tools for studying cellular zinc, but they are not interchangeable.
-
TSQ remains a useful, cost-effective probe for specific applications, particularly for identifying protein-bound zinc stores. However, its UV excitation and complex signaling mechanism require careful consideration and control.
-
This compound represents a more advanced generation of sensors. Its visible light compatibility, high sensitivity, and more direct reporting of labile zinc make it the superior choice for most live-cell imaging applications, especially for quantitative studies of dynamic zinc signaling.
The ultimate selection rests on a clear definition of the experimental goal. By understanding the fundamental differences in mechanism, performance, and practical application outlined in this guide, researchers can make an informed decision to generate robust and reliable data in the fascinating field of zinc biology.
References
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Burdette, S. C., Frederickson, C. J., Bu, W., & Lippard, S. J. (2003). ZP4, an Improved Neuronal Zn2+ Sensor of the Zinpyr Family. Journal of the American Chemical Society, 125(7), 1778–1779. Retrieved from [Link]
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Jakobs, M. F., et al. (2025). Four new bright members of the ZinPyr zinc fluorescence sensor family for live cell imaging. ResearchGate. Retrieved from [Link]
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Burdette, S. C., Frederickson, C. J., Bu, W., & Lippard, S. J. (2003). ZP4, an improved neuronal Zn2+ sensor of the zinpyr family. PubMed. Retrieved from [Link]
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Meeusen, J. W., et al. (2015). Chemical–Biological Properties of Zinc Sensors TSQ and Zinquin: Formation of Sensor-Zn-Protein Adducts versus Zn(Sensor)₂ Complexes. Inorganic Chemistry, 54(24), 11637–11647. Retrieved from [Link]
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Meeusen, J. W., et al. (2011). TSQ, a Common Fluorescent Sensor for Cellular Zinc, Images Zinc Proteins. Biochemistry, 50(34), 7404–7414. Retrieved from [Link]
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Meeusen, J. W., et al. (2015). Chemical-Biological Properties of Zinc Sensors TSQ and Zinquin: Formation of Sensor-Zn-Protein Adducts versus Zn(Sensor)2 Complexes. PubMed. Retrieved from [Link]
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Meeusen, J. W., et al. (2015). Chemical–Biological Properties of Zinc Sensors TSQ and Zinquin: Formation of Sensor-Zn-Protein Adducts versus Zn(Sensor)₂ Complexes. Inorganic Chemistry. Retrieved from [Link]
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Burdette, S. C., Frederickson, C. J., Bu, W., & Lippard, S. J. (2003). ZP4, an Improved Neuronal Zn2+ Sensor of the Zinpyr Family. SciSpace. Retrieved from [Link]
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Meeusen, J. W., et al. (2012). Sensor Specific Imaging of Proteomic Zn2+ with Zinquin and TSQ after Cellular Exposure to N-ethylmaleimide. PMC. Retrieved from [Link]
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Krężel, A., & Maret, W. (2016). The biological inorganic chemistry of zinc ions. Archives of Biochemistry and Biophysics, 611, 3–19. Retrieved from [Link]
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Jakobs, M. F., et al. (2025). Four new bright members of the ZinPyr zinc fluorescence sensor family for live cell imaging. Journal of Trace Elements in Medicine and Biology. Retrieved from [Link]
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Nolan, E. M., & Lippard, S. J. (2008). Small-Molecule Fluorescent Sensors for Investigating Zinc Metalloneurochemistry. PMC. Retrieved from [Link]
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Meeusen, J. W., et al. (2025). TSQ (6-Methoxy-8-p-Toluenesulfonamido-Quinoline), a Common Fluorescent Sensor for Cellular Zinc, Images Zinc Proteins. ResearchGate. Retrieved from [Link]
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Kumar, M., et al. (2025). Lighting up zinc: switchable probes for biological imaging. RSC Publishing. Retrieved from [Link]
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Spatiotemporal Imaging of Zinc Ions in Zebrafish Live Brain Tissue Enabled by Fluorescent Bionanoprobes. (2018). PubMed Central. Retrieved from [Link]
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Jakobs, M. F., et al. (2025). Four new bright members of the ZinPyr zinc fluorescence sensor family for live cell imaging. ChemRxiv. Retrieved from [Link]
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Zhang, Y., et al. (2023). Application of Fluorescent Probes for the Detection of Zinc Ions in Cells and Oil Paintings. Biosensors, 13(5), 536. Retrieved from [Link]
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Hirano, T., et al. (2002). Improvement and Biological Applications of Fluorescent Probes for Zinc, ZnAFs. Journal of the American Chemical Society, 124(23), 6555–6562. Retrieved from [Link]
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Zinpyr. (n.d.). Interchim. Retrieved from [Link]
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Zhang, X.-a., et al. (2008). New Strategy for Quantifying Biological Zinc by a Modified Zinpyr Fluorescence Sensor. PMC. Retrieved from [Link]
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pH dependence of the conditional dissociation constants, Kd values, for... (n.d.). ResearchGate. Retrieved from [Link]
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Tuer-di, M., et al. (2011). Understanding Zinc Quantification with Existing and Advanced Ditopic Fluorescent Zinpyr Sensors. PMC. Retrieved from [Link]
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Cuesta-García, C., et al. (2010). Organelle-Specific Zinc Detection Using Zinpyr-Labeled Fusion Proteins in Live Cells. NIH. Retrieved from [Link]
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Tuer-di, M., et al. (2011). Understanding Zinc Quantification with Existing and Advanced Ditopic Fluorescent Zinpyr Sensors. MIT Open Access Articles. Retrieved from [Link]
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Jakobs, M. F., et al. (2025). Four new bright members of the ZinPyr zinc fluorescence sensor family for live cell imaging. ChemRxiv. Retrieved from [Link]
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Telser, J., et al. (2023). Comparison of Three Low-Molecular-Weight Fluorescent Probes for Measuring Free Zinc Levels in Cultured Mammary Cells. PubMed Central. Retrieved from [Link]
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Lim, N. C., et al. (2018). Advances in reaction-based synthetic fluorescent probes for studying the role of zinc and copper ions in living systems. PubMed Central. Retrieved from [Link]
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Dissociation constants (K D ) of selected zinc-binding proteins. (n.d.). ResearchGate. Retrieved from [Link]
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Jakobs, M. F., et al. (2025). Four new bright members of the ZinPyr zinc fluorescence sensor family for live cell imaging. ResearchGate. Retrieved from [Link]
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(PDF) Comparison of Three Low-Molecular-Weight Fluorescent Probes for Measuring Free Zinc Levels in Cultured Mammary Cells. (2023). ResearchGate. Retrieved from [Link]
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A Researcher's Guide to Zinpyr-4: Evaluating Specificity for Divalent Cations
Prepared by a Senior Application Scientist, this guide provides an in-depth analysis of Zinpyr-4's binding specificity for zinc (Zn²⁺) in comparison to other biologically prevalent divalent cations. We will explore the underlying mechanism of this compound, present comparative experimental data, and provide a detailed protocol for independent validation in your own laboratory.
Introduction: The Critical Need for Selective Zinc Sensing
Zinc is the second most abundant transition metal in the human body, acting as a crucial structural component for thousands of proteins and as a catalytic cofactor in over 300 enzymes.[1] Beyond these structural roles, "mobile" or "labile" zinc plays a vital part in intercellular communication, particularly as a neurotransmitter in the central nervous system.[1] Dysregulation of this mobile zinc homeostasis is linked to a variety of neurodegenerative diseases.[1] To accurately study these dynamic processes, researchers require tools that can selectively detect Zn²⁺ in the complex ionic milieu of a living cell. This compound (ZP4) is a second-generation fluorescent sensor from the Zinpyr family, designed for the sensitive and selective detection of Zn²⁺ in biological systems.[2][3][4]
Mechanism of Action: A Photoinduced Electron Transfer (PET) System
The Zinpyr family of sensors, including this compound, operates on a photoinduced electron transfer (PET) mechanism, creating a fluorescence "turn-on" response upon binding Zn²⁺.[2][3][4] The sensor's architecture consists of a highly fluorescent fluorescein core linked to a zinc-binding unit, bis(2-pyridylmethyl)amine (DPA).[5][1]
-
"Off" State (Zinc-Free): In the absence of zinc, the lone pair of electrons on the nitrogen atoms of the DPA moiety can donate an electron to the excited fluorescein fluorophore. This process, known as photoinduced electron transfer, provides a non-radiative pathway for the fluorophore to return to its ground state, effectively quenching its fluorescence.
-
"On" State (Zinc-Bound): When this compound binds to a Zn²⁺ ion, the DPA nitrogen atoms coordinate with the metal. This coordination lowers the energy of the lone pair electrons, making them unavailable for PET. Consequently, the quenching pathway is inhibited, and the fluorescein core emits bright fluorescence upon excitation.[2][3][4] This results in a significant, observable increase in fluorescence intensity. A 5-fold fluorescence enhancement is observed under simulated physiological conditions.[2][3][4]
Comparative Selectivity: this compound vs. Other Divalent Cations
The utility of a fluorescent sensor is fundamentally dependent on its selectivity for the target ion over other biologically relevant cations. Metal selectivity studies reveal that Zinpyr-family sensors exhibit high selectivity for Zn²⁺.[5]
| Cation | Biological Relevance | Typical Intracellular Conc. | This compound Fluorescence Response |
| Zn²⁺ | Target Ion | pM to nM (labile pools) | Strong fluorescence turn-on (~5-fold) [2][3] |
| Ca²⁺ | Secondary Messenger | ~100 nM (cytosolic) | No significant fluorescence enhancement |
| Mg²⁺ | Enzyme Cofactor | ~0.5-1 mM | No significant fluorescence enhancement |
| Fe²⁺/Fe³⁺ | Redox Chemistry | µM range | No significant enhancement; Fe²⁺ can cause quenching[6] |
| Mn²⁺ | Enzyme Cofactor | µM range | Quenches fluorescence[6] |
| Cu²⁺ | Redox Chemistry | µM range | Quenches fluorescence[6] |
| Cd²⁺ | Toxic Metal | Not naturally present | Can induce a partial fluorescence increase (~3.5-fold) |
Expert Analysis of Specificity Data:
-
High Selectivity for Zinc: As demonstrated in the table, this compound and related Zinpyr sensors show a robust and significant fluorescence increase specifically in the presence of Zn²⁺. Biologically abundant cations like Na⁺, K⁺, Ca²⁺, and Mg²⁺ do not elicit a meaningful response, which is critical for accurate measurements in a cellular context.[5]
-
Interference from Paramagnetic Ions: Open-shell transition metals such as Cu²⁺, Ni²⁺, Co²⁺, and Mn²⁺ are known to quench the fluorescence of Zinpyr sensors.[5] This is an important consideration, as it means these ions can interfere with Zn²⁺ detection by reducing the signal, rather than producing a false positive.[6]
-
The Cadmium Challenge: Cadmium (Cd²⁺), a heavier homolog of zinc, presents a common challenge for zinc sensors. It can bind to the DPA moiety and induce a fluorescence turn-on, although typically to a lesser extent than zinc. While problematic for studies involving cadmium toxicity, this is less of a concern for most standard cell culture experiments where cadmium is not present.
Experimental Protocol: Validating this compound Specificity
This protocol provides a robust methodology for assessing the selectivity of this compound against a panel of divalent cations using fluorescence spectroscopy. This self-validating system ensures that each step confirms the integrity of the experiment.
I. Materials and Reagents
-
This compound (or other Zinpyr-family sensor)
-
Anhydrous Dimethyl Sulfoxide (DMSO) for stock solution
-
Buffer: 50 mM PIPES, 100 mM KCl, pH 7.0
-
High-purity water (Milli-Q or equivalent)
-
Metal Chloride Salts (e.g., ZnCl₂, CaCl₂, MgCl₂, MnCl₂, FeCl₂, CuCl₂, CdCl₂)
-
Strong Chelator: N,N,N′,N′-Tetrakis(2-pyridylmethyl)ethylenediamine (TPEN)
II. Instrumentation
-
Spectrofluorometer with temperature control (set to 25°C)
-
Quartz cuvettes
III. Step-by-Step Methodology
-
Prepare Stock Solutions:
-
Prepare a 1 mM stock solution of this compound in anhydrous DMSO. Store protected from light at -20°C.
-
Prepare 10 mM stock solutions of each metal salt in high-purity water.
-
Causality Check: Using a consistent buffer (PIPES, pH 7.0) mimics physiological pH, which is crucial as the fluorescence of Zinpyr sensors can be pH-dependent.[6]
-
-
Instrument Setup:
-
Set the excitation wavelength to ~505-507 nm.[5]
-
Set the emission wavelength scan range from ~515 nm to 650 nm. The emission maximum for zinc-bound this compound is typically around 525-530 nm.[5]
-
Set excitation and emission slit widths to an appropriate value (e.g., 5 nm) to balance signal intensity and spectral resolution.
-
-
Experimental Procedure:
-
Baseline Measurement: Dilute the this compound stock solution into the PIPES buffer in a cuvette to a final concentration of 1.0 µM. Record the fluorescence emission spectrum. This is your baseline or "metal-free" reading.
-
Cation Addition: To separate, identical 1.0 µM this compound solutions, add a specific amount of each metal salt stock solution (e.g., to a final metal concentration of 50 µM).[6] Incubate for 5 minutes to ensure binding equilibrium.
-
Record Spectra: Record the fluorescence emission spectrum for each solution containing a different cation.
-
Positive Control & Displacement: After recording the spectrum with a potentially interfering ion (e.g., Mn²⁺ or Cd²⁺), add an excess of ZnCl₂ (e.g., 500 µM) to the same cuvette. Record the spectrum again.
-
Trustworthiness Check: This final step is crucial. A significant increase in fluorescence after adding zinc confirms that this compound was still active and that zinc can displace the other cation, demonstrating its higher affinity.[6]
-
-
Data Analysis:
-
Integrate the fluorescence emission spectrum for each condition over a defined range (e.g., 515-650 nm).
-
Calculate the "Fold Increase" for each cation by dividing the integrated fluorescence of the metal-containing sample by the integrated fluorescence of the metal-free baseline sample.
-
Plot the results in a bar chart for clear visual comparison.
-
Conclusion
Experimental data robustly demonstrates that this compound is a highly selective fluorescent sensor for zinc. It exhibits a significant fluorescence turn-on in the presence of Zn²⁺ while showing minimal to no response to high concentrations of major physiological cations like Ca²⁺ and Mg²⁺. While researchers should be aware of the potential for fluorescence quenching by paramagnetic transition metals and partial activation by cadmium, these limitations are well-characterized. When used with appropriate controls, this compound remains an authoritative and invaluable tool for investigating the complex and dynamic roles of mobile zinc in biological systems.
References
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A Senior Application Scientist's Guide to Cross-Validating Zinpyr-4 Data with Alternative Zinc Probes
In the dynamic field of cellular biology and drug development, the accurate measurement of intracellular zinc (Zn²⁺) dynamics is paramount. Fluorescent probes are indispensable tools in this pursuit, with Zinpyr-4 (ZP4) being a widely utilized sensor due to its high affinity for Zn²⁺. However, ensuring the reliability and specificity of fluorescence data is a critical aspect of rigorous scientific inquiry. This guide provides a comprehensive framework for the cross-validation of this compound data using an alternative zinc probe, FluoZin-3, to enhance the trustworthiness and accuracy of your experimental findings.
The Imperative of Cross-Validation in Zinc Biology
The "labile" or "mobile" pool of intracellular zinc is a key player in a myriad of physiological and pathological processes, from signal transduction to apoptosis.[1][2][3][4] Fluorescent probes like this compound, which exhibit a change in fluorescence upon binding to Zn²⁺, are powerful tools for visualizing these dynamics.[5][6][7] this compound, a member of the Zinpyr family of sensors, is known for its sub-nanomolar dissociation constant (Kd) for Zn²⁺ and a significant fluorescence enhancement upon binding.[5][6][8] This high affinity makes it well-suited for detecting low basal levels of intracellular zinc.
Comparative Overview: this compound vs. FluoZin-3
A thorough understanding of the probes' individual characteristics is the foundation of a successful cross-validation study. Below is a summary of the key properties of this compound and FluoZin-3.
| Property | This compound | FluoZin-3 | Rationale for Comparison |
| Excitation Max (approx.) | ~500 nm[5][6][8] | ~494 nm[9][10] | Similar excitation spectra allow for the use of common filter sets on most fluorescence microscopes, simplifying the experimental setup. |
| Emission Max (approx.) | ~520-530 nm | ~518 nm[9][10] | The proximity of their emission spectra necessitates sequential imaging to avoid spectral bleed-through if used simultaneously, but allows for direct comparison of signal localization. |
| Dissociation Constant (Kd for Zn²⁺) | < 1 nM[5][6][8] | ~9-15 nM[11][12] | Both are high-affinity probes suitable for detecting low nanomolar concentrations of labile zinc. The slight difference in affinity can be informative if cellular zinc concentrations fluctuate within this range. |
| Fluorescence Enhancement | ~5-fold[5][6] | >50-fold[11] | The significant difference in fluorescence enhancement highlights the importance of appropriate dynamic range settings during image acquisition for each probe. |
| Cell Permeability | Cell-permeant without modification[8] | Requires AM ester form for cell loading[9][13] | The different loading mechanisms can result in varied intracellular concentrations and localization patterns, which is a key aspect to consider during data interpretation. |
| Selectivity | High for Zn²⁺ over other divalent cations | High for Zn²⁺; unperturbed by physiological Ca²⁺ levels[11][12] | Both probes exhibit good selectivity, a critical feature for accurately reporting on zinc dynamics in the complex intracellular environment. |
Experimental Workflow for Cross-Validation
The following detailed protocol outlines a systematic approach to cross-validate this compound data with FluoZin-3. This workflow is designed to be a self-validating system, incorporating essential controls to ensure the integrity of the results.
Caption: Experimental workflow for the cross-validation of this compound with FluoZin-3.
Detailed Step-by-Step Methodology
1. Cell Culture and Plating:
-
Culture your cells of interest (e.g., HeLa, SH-SY5Y, or primary neurons) under standard conditions.
-
Seed cells onto imaging-compatible plates or coverslips (e.g., glass-bottom dishes) to allow for high-resolution microscopy. Ensure a consistent cell density across all experimental groups.[14]
2. Probe Loading:
-
For this compound: Prepare a stock solution of this compound in anhydrous DMSO. Dilute the stock solution in a suitable imaging buffer (e.g., Hank's Balanced Salt Solution with calcium and magnesium, buffered with HEPES) to a final working concentration (typically 1-5 µM). Incubate the cells with the this compound solution for 30-60 minutes at 37°C.
-
For FluoZin-3 AM: Prepare a stock solution of FluoZin-3 AM in anhydrous DMSO. To aid in dispersion in aqueous media, Pluronic F-127 can be used. Dilute the stock solution in imaging buffer to a final working concentration (typically 1-5 µM). Incubate the cells for 30-60 minutes at 37°C. The acetoxymethyl (AM) ester moiety facilitates cell entry, after which intracellular esterases cleave it to trap the active FluoZin-3 probe inside the cell.
-
After incubation, wash the cells twice with fresh imaging buffer to remove any extracellular probe.
3. Fluorescence Microscopy and Image Acquisition:
-
Basal Fluorescence: Acquire baseline fluorescence images of the loaded cells using appropriate filter sets for each probe.
-
This compound: Excitation ~500 nm, Emission ~525 nm.
-
FluoZin-3: Excitation ~495 nm, Emission ~515 nm.
-
-
Inducing Zinc Flux: To observe the probe's response, induce an increase in intracellular zinc. A common method is to treat the cells with a solution of zinc chloride (ZnCl₂) and a zinc ionophore, such as pyrithione.[14][15] This facilitates the entry of zinc into the cells, bypassing the endogenous transporters.
-
Post-Stimulation Fluorescence: Acquire a time-series of images immediately following the addition of the zinc/ionophore solution to capture the dynamics of the fluorescence increase.
4. Indispensable Controls for Data Integrity:
-
Chelator Control: After observing the fluorescence increase, add a membrane-permeable, high-affinity zinc chelator like N,N,N',N'-tetrakis(2-pyridylmethyl)ethylenediamine (TPEN).[16][17][18][19] A decrease in fluorescence upon TPEN addition confirms that the signal is indeed reporting on intracellular labile zinc.
-
Ionophore-Only Control: Treat a separate group of cells with the ionophore alone to ensure it does not induce a fluorescence change in the absence of exogenous zinc.
-
Vehicle Control: Treat cells with the vehicle (e.g., imaging buffer with a small amount of DMSO) to account for any photobleaching or spontaneous changes in fluorescence over the course of the experiment.
5. Data Analysis and Interpretation:
-
Quantify the mean fluorescence intensity of individual cells or regions of interest (ROIs) over time for each experimental condition.
-
Normalize the fluorescence change (ΔF/F₀) to the basal fluorescence level to allow for direct comparison between the two probes.
-
Compare the spatiotemporal patterns of the fluorescence increase. Do both probes report a similar subcellular localization of the zinc influx? Are the kinetics of the response comparable?
Mechanism of Zinc Detection: A Visual Representation
The fluorescence "turn-on" mechanism for both this compound and FluoZin-3 is based on the principle of photoinduced electron transfer (PET). In the absence of zinc, the electron-rich chelating moiety quenches the fluorescence of the fluorophore. Upon binding of Zn²⁺, this quenching is inhibited, leading to a significant increase in fluorescence emission.
Caption: Photoinduced electron transfer (PET) mechanism of zinc detection.
Concluding Remarks for the Diligent Researcher
The cross-validation of fluorescent probe data is a cornerstone of robust and reproducible research. By employing a second, well-characterized probe like FluoZin-3 to confirm findings initially observed with this compound, researchers can significantly enhance the confidence in their data. This guide provides a framework for such a comparison, emphasizing the importance of understanding the probes' properties and incorporating rigorous controls. Ultimately, this diligent approach will lead to a more accurate and nuanced understanding of the intricate role of zinc in cellular biology.
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- Gee, K. R., Zhou, Z., Ton-That, D., & Sensi, S. L. (2002). Measuring zinc in living cells. A new, readily synthesized, and brighter version of the popular zinc sensor, FluoZin-3. Cell Calcium, 31(5), 245-251.
- Carter, K. P., Young, A. M., & Palmer, A. E. (2014). Fluorescent sensors for measuring metal ions in living systems. Chemical Reviews, 114(8), 4564-4601.
- Nolan, E. M., & Lippard, S. J. (2008). Tools and tactics for the study of zinc signals.
- Hess, K. A., Anderson, C. T., & Aizenman, E. (2011). The role of zinc in the developing and adult brain. In Zinc in Human Health (pp. 187-210). IOS Press.
- Burdette, S. C., Walkup, G. K., Spingler, B., Tsien, R. Y., & Lippard, S. J. (2001). Fluorescent sensors for Zn2+ based on a fluorescein platform: synthesis, properties and intracellular imaging. Journal of the American Chemical Society, 123(32), 7831-7841.
- Nolan, E. M., Burdette, S. C., & Lippard, S. J. (2003). ZP4, an improved neuronal Zn2+ sensor of the Zinpyr family. Inorganic chemistry, 42(25), 8548-8555.
- Hirano, T., Kikuchi, K., Urano, Y., Higuchi, T., & Nagano, T. (2000). Highly zinc-selective fluorescent sensor molecules suitable for biological applications.
- Sanchez, V., et al. (2020).
- Woodroofe, C. C., & Lippard, S. J. (2010). The interaction of biological and noxious transition metals with the zinc probes FluoZin-3 and Newport Green. Metallomics, 2(4), 284-290.
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- MDPI. (2024). Advances in Organic Fluorescent Probes for Intracellular Zn 2+ Detection and Bioimaging. Molecules, 29(11), 2548.
- ACS Publications. (2015). Reaction-Based Probes for Imaging Mobile Zinc in Live Cells and Tissues. ACS Sensors, 1(1), 30-36.
- NIH. (2016). Newport Green, a Fluorescent Sensor of Weakly Bound Cellular Zn2+: Competition with Proteome for Zn2+. Journal of inorganic biochemistry, 162, 193-200.
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- NIH. (2016). Techniques for measuring cellular zinc. Biochimica et Biophysica Acta (BBA)-Molecular Cell Research, 1863(12), 2947-2957.
- Royal Society of Chemistry. (2019). Imaging zinc trafficking in vivo by positron emission tomography with zinc-62. Metallomics, 11(1), 127-134.
- Royal Society of Chemistry. (2021). Imaging intracellular zinc by stimulated Raman scattering microscopy with a small molecule vibrational probe. Chemical Science, 12(12), 4381-4388.
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- NIH. (2011). Understanding Zinc Quantification with Existing and Advanced Ditopic Fluorescent Zinpyr Sensors. Inorganic chemistry, 50(7), 3077-3088.
- ChemRxiv. (2025). Four new bright members of the ZinPyr zinc fluorescence sensor family for live cell imaging.
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- PubMed. (2024). Development and Validation of a Fluorogenic Probe for Lysosomal Zinc Release. Chemistry, 29(10), e202203391.
- Journal of Trace Elements in Medicine and Biology. (2025). Four new bright members of the ZinPyr zinc fluorescence sensor family for live cell imaging. Journal of Trace Elements in Medicine and Biology, 92, 127683.
- NIH. (2014). Development of an optical Zn2+ probe based on a single fluorescent protein. ACS chemical biology, 9(6), 1258-1263.
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Advancing the Field: A Comparative Guide to Zinpyr-4 and First-Generation Zinc Sensors
The precise measurement of intracellular zinc (Zn²⁺) dynamics is crucial for understanding its diverse roles in cellular signaling, neurotransmission, and disease pathogenesis. Fluorescent sensors have become indispensable tools for visualizing these labile Zn²⁺ pools. This guide provides a detailed comparison of Zinpyr-4, a second-generation sensor, with its first-generation predecessors, highlighting the key advancements that offer researchers enhanced sensitivity and reliability.
The Limitations of First-Generation Zinc Sensors
First-generation fluorescent zinc sensors, such as Zinpyr-1, Newport Green, and FluoZin-3, were foundational in enabling the study of intracellular zinc. However, their utility is often constrained by several inherent photophysical and chemical properties.
A primary challenge with many early sensors, including the widely-used Zinpyr-1, is a relatively high background fluorescence in the metal-free state.[1][2] This phenomenon is often attributed to the protonation of tertiary amine groups in the sensor's structure at physiological pH, which can lead to a proton-induced fluorescence enhancement.[3][4] This elevated baseline signal diminishes the sensor's dynamic range and can obscure subtle changes in Zn²⁺ concentration.[3] For instance, Zinpyr-1 exhibits a significant quantum yield even before binding to zinc, which limits its fluorescence "turn-on" ratio.[1]
Furthermore, sensors like Newport Green DCF have a moderate affinity for Zn²⁺, with a dissociation constant (Kd) in the micromolar range (≈ 1 µM).[5] While useful for detecting larger zinc fluxes, this moderate affinity may not be sensitive enough for the picomolar to low nanomolar concentrations of free zinc typically found in resting cells.[5][6] FluoZin-3, another popular first-generation sensor, has a higher affinity (Kd ≈ 15 nM) but can still present challenges in complex biological environments.[7] The interpretation of fluorescence changes can be complicated by the cellular milieu, and the probe's stability can be a concern over long-term experiments.[8][9]
This compound: A Leap Forward in Zinc Sensing
This compound was developed to overcome the principal limitations of its predecessors.[10][11] As a second-generation sensor from the Zinpyr family, it offers significant improvements in key performance metrics, making it exceptionally well-suited for demanding biological applications, particularly in neuroscience.[10][11]
The key advantages of this compound stem from its refined chemical structure. It operates on the principle of photoinduced electron transfer (PET) inhibition. In its unbound state, the sensor's fluorescence is quenched. Upon binding Zn²⁺, this PET pathway is blocked, resulting in a significant increase in fluorescence intensity.[8][10] This mechanism leads to a much lower background signal and a more pronounced fluorescence enhancement upon zinc binding.
This compound boasts several superior characteristics:
-
High Affinity: It has a dissociation constant (Kd) for Zn²⁺ of less than 1 nM, enabling the detection of very low concentrations of labile zinc.[10][11]
-
High Quantum Yield: Upon binding zinc, this compound exhibits a high quantum yield of approximately 0.4, contributing to a bright signal.[10][11]
-
Large Dynamic Range: It displays a 5-fold increase in fluorescence intensity under simulated physiological conditions when transitioning from a zinc-free to a zinc-saturated state.[8][10]
-
Visible Wavelengths: With excitation and emission wavelengths around 500 nm, it is compatible with standard fluorescence microscopy setups and minimizes cellular autofluorescence and damage from UV excitation.[10][11]
These properties collectively provide a sensor with a superior signal-to-noise ratio, allowing for more sensitive and accurate measurements of intracellular Zn²⁺ dynamics.
Quantitative Performance Comparison
The following table summarizes the key photophysical properties of this compound compared to representative first-generation zinc sensors.
| Property | This compound | Zinpyr-1 | Newport Green DCF | FluoZin-3 |
| Excitation Max (nm) | ~500[10][11] | ~507[12] | ~505[5] | ~497[13] |
| Emission Max (nm) | ~500[10][11] | ~526[12] | ~535[5] | ~519[13] |
| Kd for Zn²⁺ | < 1 nM[10][11] | ~0.7 nM | ~1 µM[5] | ~15 nM[7] |
| Quantum Yield (Φ) | ~0.4 (Zn²⁺-bound)[10][11] | 0.38 (apo), 0.92 (Zn²⁺-bound)[1][4] | 0.06 | >50-fold increase from baseline |
| Fluorescence Increase | ~5-fold[8][10] | ~3 to 5-fold[14] | N/A | >50-fold[7] |
Mechanism of Action: Photoinduced Electron Transfer (PET)
The fluorescence "turn-on" mechanism of the Zinpyr family of sensors is based on the inhibition of Photoinduced Electron Transfer (PET). This process is a highly efficient method of fluorescence quenching.
Caption: Photoinduced Electron Transfer (PET) mechanism in Zinpyr sensors.
In the absence of zinc, the lone pair of electrons on the nitrogen atoms of the di-(2-picolyl)amine (DPA) receptor quenches the excited state of the fluorescein fluorophore.[15][16] When Zn²⁺ binds to the DPA receptor, these electrons are engaged in the coordination, which inhibits the PET process and allows the fluorophore to emit light.[8][10]
Experimental Protocol: Intracellular Zinc Imaging
This protocol provides a general workflow for loading cells with the acetoxymethyl (AM) ester form of a zinc sensor like this compound for subsequent fluorescence microscopy.
Caption: General workflow for intracellular zinc imaging with fluorescent sensors.
Step-by-Step Methodology:
-
Cell Preparation: Seed adherent cells on glass-bottom dishes or coverslips appropriate for fluorescence microscopy. Culture cells to the desired confluency.
-
Loading Solution Preparation: Prepare a loading buffer (e.g., Hanks' Balanced Salt Solution - HBSS). Prepare a stock solution of the sensor's AM ester in anhydrous DMSO. Dilute the stock solution into the loading buffer to a final concentration of 1-5 µM. The addition of a non-ionic surfactant like Pluronic F-127 can aid in dye solubilization.
-
Cell Loading: Remove the culture medium from the cells and replace it with the sensor loading solution.
-
Incubation: Incubate the cells for 30-60 minutes at 37°C in the dark. This allows the cell-permeant AM ester to diffuse across the cell membrane.
-
Washing: After incubation, wash the cells 2-3 times with warm loading buffer to remove any extracellular sensor.
-
De-esterification: Add fresh warm buffer and incubate for an additional 30 minutes at 37°C. During this time, intracellular esterases cleave the AM groups, trapping the active, fluorescent form of the sensor within the cells.
-
Imaging: Mount the cells on a fluorescence microscope equipped with appropriate filter sets (e.g., for FITC/GFP). Acquire baseline fluorescence images.
-
Experimentation: Introduce experimental compounds as required. For example, to establish minimum and maximum fluorescence, the zinc chelator TPEN (N,N,N′,N′-Tetrakis(2-pyridylmethyl)ethylenediamine) and a saturating concentration of Zn²⁺ (with a zinc ionophore like pyrithione) can be added, respectively.[13]
-
Data Acquisition and Analysis: Record time-lapse images to monitor dynamic changes in intracellular zinc concentration. Analyze the changes in fluorescence intensity in regions of interest.
Conclusion
This compound represents a significant advancement over first-generation zinc sensors. Its superior affinity, high quantum yield, and large fluorescence dynamic range provide researchers with a more robust and sensitive tool for the quantitative analysis of labile Zn²⁺. These improvements enable the detection of subtle fluctuations in intracellular zinc concentrations that may have been previously unresolvable, thereby paving the way for new discoveries in the complex field of zinc biology.
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limitations of Zinpyr-4 in quantitative zinc measurement
Starting Zinc Research
I am now delving into the limitations of Zinpyr-4 for quantifying zinc, exploring its photophysical attributes, binding strength, and any possible interferences through extensive Google searches. I plan to gather comprehensive details.
Considering Alternative Probes
I've expanded my focus to include alternative fluorescent zinc probes. My search encompasses Zinpyr and ZP families, ratiometric sensors like FuraZin-1, IndoZin-1, and genetically encoded sensors such as Zink-FRET, to analyze their advantages and disadvantages for comparison. Simultaneously, I am gathering established protocols and experimental data related to intracellular zinc measurements using this compound and its alternatives to create a robust comparison guide.
Initiating Probe Comparisons
I'm now starting a more systematic exploration, searching for limitations of this compound. I'll search for info on alternatives, including Zinpyr, ZP families, and ratiometric/genetically encoded sensors. Simultaneously, I will collect protocols and experimental data for intracellular zinc measurements, all for building a comparison reference.
Reviewing Initial Findings
I've started exploring this compound's characteristics based on the initial search results. I'm focusing on its known limitations and how it stacks up against other zinc sensors. So far, the data collected offers a promising starting point for a deeper analysis.
Analyzing this compound Properties
I'm now diving deeper, mapping out this compound's key attributes in detail. I've noted its second-gen status, excitation/emission wavelengths, and high affinity for Zn2+ (Kd < 1 nM). I also see the ~5-fold fluorescence enhancement, linked to PET quenching inhibition, and that it's cell-permeable. I'm also examining the lipophobic version for specific membrane work.
From the research, I found potential issues such as proton-induced emission and metal ion interference. The high affinity of this compound may not be appropriate at high zinc concentrations.
Deepening the Investigation
I'm now integrating information from the search. I've noted the sensor's key traits – second-generation status, excitation/emission wavelengths (~500 nm), and high affinity for Zn2+ (Kd < 1 nM). The 5-fold fluorescence enhancement stems from PET quenching inhibition, and the cell-permeability is a major advantage. While a lipophobic version is available, potential issues, like proton-induced emission and metal ion interference, concern me. It also seems that this compound's sub-nanomolar Kd isn't suitable for higher zinc concentrations. I'll need to explore alternatives to get a full picture.
Extending Sensor Comparisons
I'm synthesizing the advantages and drawbacks of this compound now. I've noted its second-gen status and properties, including a ~5-fold enhancement. While cell-permeable, it's hindered by proton-induced emission and metal ion interference. The sub-nanomolar affinity might saturate at high zinc concentrations, making it less useful. I've begun to explore alternatives like other Zinpyr variants and ratiometric sensors, but I need specific, quantitative experimental data for a true comparison.
Reviewing this compound
I've been focusing on this compound. I've compiled its core properties, especially the fluorescence characteristics and strong zinc affinity. I've also begun examining its downsides and begun looking at potential alternatives, which is where my focus currently is.
Analyzing Alternatives
I'm now fully immersed in exploring this compound alternatives. I've documented this compound's high affinity, pH sensitivity, and interference issues in depth. These limitations are critical. I'm actively researching probes that address these drawbacks, particularly those with a more suitable affinity range and ratiometric capabilities for robust quantification. I'm also examining probes that have demonstrated predictable subcellular localization.
Consolidating Data
I've synthesized the recent information, and can see the emerging trends in this compound's weaknesses and how alternative approaches address them. I now have a comprehensive view of this compound's properties and key limitations. I've categorized its characteristics and downsides, noting the implications of its high affinity, pH sensitivity, and interference issues. I've also documented the properties of its alternatives, including ZPP1, DA-ZP1-TPP, and FRET-based sensors, along with relevant experimental methods, and protocols.
Synthesizing Comparisons
I've been consolidating everything I have, and I now need to create clear, comparative data. I have plenty of background on this compound's properties (high affinity, pH issues, etc.) and information on alternatives like ZPP1 and DA-ZP1-TPP. I know about FRET sensors, too. I'm focusing on structuring this into easy-to-use, practical protocols and comprehensive visual comparisons. I'm working on step-by-step instructions for in situ probe calibration, and developing visualizations of structure, binding mechanisms, and workflows.
Creating Comprehensive Comparisons
I've just synthesized the data I've gathered. I have a firm grasp of this compound's limitations (high affinity, pH sensitivity) and information on alternatives like ZPP1 and DA-ZP1-TPP. I also have gathered information on FRET sensors. Now, I'm focused on creating clear comparative data. I have step-by-step instructions for in situ probe calibration, plus I can now work on detailed visualizations of structures, binding mechanisms, and workflows. My goal is a practical, user-friendly guide.
Mastering Zinc Analysis: A Comparative Guide to Zinpyr-4's Selectivity Against Calcium and Magnesium
In the intricate world of cellular signaling, the precise measurement of specific ions is paramount. For researchers investigating the pivotal role of zinc (Zn²⁺) in biological processes, the fluorescent probe Zinpyr-4 has emerged as a powerful tool. However, the utility of any fluorescent sensor is fundamentally dependent on its ability to selectively bind its target ion in the complex and crowded intracellular environment, where other divalent cations like calcium (Ca²⁺) and magnesium (Mg²⁺) are present in much higher concentrations. This guide provides an in-depth comparison of this compound's selectivity against these potentially interfering ions, supported by experimental data and protocols, to empower researchers in making informed decisions for their experimental designs.
The Criticality of Ion Selectivity in Zinc Imaging
Zinc is a crucial second messenger involved in a myriad of physiological and pathophysiological processes, from neurotransmission to apoptosis.[1] Fluorescent probes offer a non-invasive method to visualize and quantify the dynamics of intracellular zinc pools. The Zinpyr family of sensors, including this compound, are designed around a fluorescein platform coupled with a zinc-binding moiety, typically featuring bis(2-pyridylmethyl)amine (DPA). This design confers high affinity and selectivity for Zn²⁺.[2][3][4]
The central challenge for any zinc sensor lies in discriminating against calcium and magnesium. Cytosolic free calcium concentrations can fluctuate from nanomolar to micromolar levels, while free magnesium is present at millimolar concentrations. In contrast, labile zinc concentrations are typically in the picomolar to nanomolar range. A lack of selectivity would lead to false-positive signals, confounding the interpretation of experimental results. Therefore, a rigorous evaluation of a probe's selectivity is not just a technical detail but a prerequisite for scientific integrity.
Comparative Analysis of Zinc Probe Selectivity
Studies on novel Zinpyr sensors reveal that the addition of high concentrations of Na⁺, Mg²⁺, or Ca²⁺ does not lead to a significant enhancement in fluorescence, whereas the subsequent addition of Zn²⁺ elicits a strong fluorescent response.[2] This indicates a much weaker binding affinity for these common alkali and alkaline earth metals.
To provide a clear comparison, the following table summarizes the known dissociation constants and selectivity profiles of this compound and other commonly used fluorescent zinc probes.
| Fluorescent Probe | Kd for Zn²⁺ | Selectivity against Ca²⁺ | Selectivity against Mg²⁺ | Reference(s) |
| This compound | < 1 nM | Minimal response at physiological concentrations. | No sensitivity at physiological concentrations. | [5][6] |
| Zinpyr-1 | ~0.7 nM | High selectivity. | High selectivity. | [7] |
| FluoZin-3 | ~15 nM | Insensitive to high concentrations; unperturbed by Ca²⁺ up to at least 1 µM. | Insensitive to high concentrations. | [8][9][10] |
| Newport Green DCF | ~1 µM | Essentially insensitive (Kd > 100 µM). | Not specified, but generally considered low. | [5][11] |
Note: Dissociation constants can vary depending on experimental conditions such as pH, temperature, and buffer composition.
Experimental Protocol for Determining Ion Selectivity
To ensure the validity of experimental findings, it is crucial to experimentally verify the selectivity of a fluorescent probe under the specific conditions of your assay. The following protocol outlines a standard fluorescence spectroscopy method for assessing the selectivity of this compound against calcium and magnesium.
Principle
This protocol is based on measuring the fluorescence response of this compound to the target ion (Zn²⁺) in the presence and absence of potentially interfering ions (Ca²⁺ and Mg²⁺). By comparing the fluorescence intensity changes, the degree of interference can be quantified.
Materials and Reagents
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Zinc chloride (ZnCl₂) stock solution (e.g., 100 mM in ultrapure water)
-
Calcium chloride (CaCl₂) stock solution (e.g., 1 M in ultrapure water)
-
Magnesium chloride (MgCl₂) stock solution (e.g., 1 M in ultrapure water)
-
HEPES buffer (or another suitable biological buffer, pH 7.4)
-
Fluorometer and quartz cuvettes
-
Micropipettes
Step-by-Step Methodology
-
Preparation of Working Solutions:
-
Prepare a working solution of this compound (e.g., 1 µM) in HEPES buffer.
-
Prepare a series of dilutions of ZnCl₂, CaCl₂, and MgCl₂ in HEPES buffer to cover a range of physiologically relevant concentrations.
-
-
Measurement of Zinc Response (Positive Control):
-
Add the this compound working solution to a cuvette.
-
Measure the baseline fluorescence (F₀) at the appropriate excitation and emission wavelengths for this compound (e.g., Excitation: ~490 nm, Emission: ~515 nm).
-
Incrementally add small aliquots of the ZnCl₂ solution to the cuvette, mixing thoroughly after each addition.
-
Record the fluorescence intensity (F) after each addition until the signal plateaus, indicating saturation of the probe.
-
Plot the fluorescence intensity (F/F₀) against the Zn²⁺ concentration to generate a titration curve.
-
-
Assessment of Calcium Interference:
-
To a fresh cuvette with the this compound working solution, add a high physiological concentration of CaCl₂ (e.g., 1 mM).
-
Measure the fluorescence intensity and compare it to the baseline fluorescence (F₀) of this compound alone. A minimal change indicates low interference.
-
To this same cuvette, perform a zinc titration as described in step 2.
-
Compare the resulting zinc titration curve with the one obtained in the absence of calcium. A significant rightward shift or a decrease in the maximum fluorescence would indicate competitive binding.
-
-
Assessment of Magnesium Interference:
-
Repeat step 3 using a high physiological concentration of MgCl₂ (e.g., 5 mM) instead of CaCl₂.
-
-
Data Analysis:
-
The selectivity can be expressed as the ratio of the fluorescence enhancement in the presence of the interfering ion to that of zinc.
-
Alternatively, if binding occurs, a dissociation constant (Kd) for the interfering ion can be estimated from the titration data using appropriate binding models.
-
Causality Behind Experimental Choices
-
Choice of Buffer: A biological buffer like HEPES is used to maintain a stable pH, as the fluorescence of many probes is pH-sensitive.
-
Concentration of Interfering Ions: The concentrations of Ca²⁺ and Mg²⁺ are chosen to be at the higher end of their physiological range to represent a "worst-case scenario" for interference.
-
Incremental Titration: This method allows for the determination of the full binding curve and the calculation of the dissociation constant, providing a quantitative measure of affinity.
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for determining the ion selectivity of this compound.
Caption: Workflow for determining this compound's ion selectivity.
Conclusion
The experimental evidence strongly supports the high selectivity of this compound for zinc ions over calcium and magnesium at physiological concentrations. This characteristic, combined with its high affinity for zinc, makes this compound a reliable and robust tool for researchers studying the intricate roles of zinc in cellular biology. By following rigorous experimental protocols to validate probe performance, scientists can ensure the integrity and accuracy of their findings, ultimately advancing our understanding of the complex signaling networks that govern life.
References
- Advances in Organic Fluorescent Probes for Intracellular Zn 2+ Detection and Bioimaging. (2024). Source Not Available.
- Application of Fluorescent Probes for the Detection of Zinc Ions in Cells and Oil Paintings. (n.d.). Source Not Available.
- Four new bright members of the ZinPyr zinc fluorescence sensor family for live cell imaging. (2025). ChemRxiv.
- Advances in reaction-based synthetic fluorescent probes for studying the role of zinc and copper ions in living systems. (n.d.). J-Stage.
- Calcium Indicators | Calcium Assays. (n.d.). ION Biosciences.
- Comparison of various fluorescent sensors for Zn 2+ . (n.d.).
- Fluorescent Indicators for Zn2+ and Other Metal Ions—Section 19.7. (n.d.). Thermo Fisher Scientific - TW.
- The zinc indicator FluoZin-3 is not perturbed significantly by physiological levels of calcium or magnesium. (n.d.). PMC - NIH.
- A Highly Selective Turn-On Fluorescent Probe for the Detection of Zinc. (2021). PubMed Central.
- The zinc indicator FluoZin-3 is not perturbed significantly by physiological levels of calcium or magnesium. (2008). PubMed.
- Simultaneous detection of intracellular free calcium and zinc using fura-2FF and FluoZin-3. (n.d.). PubMed.
- Comparison of Three Low-Molecular-Weight Fluorescent Probes for Measuring Free Zinc Levels in Cultured Mammary Cells. (2023). PubMed Central.
- Indicators for Ca2+, Mg2+, Zn2+ and Other Metal Ions. (2018).
- The interaction of biological and noxious transition metals with the zinc probes FluoZin-3 and Newport Green. (n.d.). PMC - NIH.
- Understanding Zinc Quantification with Existing and Advanced Ditopic Fluorescent Zinpyr Sensors. (2011). PMC - PubMed Central.
- Metal ion selectivity of probe 1 (50 mM). All data were obtained at pH... (n.d.).
- Fluorescent Indicators for Zn2+ and Other Metal Ions—Section 19.7. (n.d.). Thermo Fisher Scientific - SG.
- Determining zinc with commonly used calcium and zinc fluorescent indicators, a question on calcium signals. (n.d.). Ohio University.
- Effect of Zinpyr-1 concentration on free zinc measurements. The final... (n.d.).
- Simple Fluorescence Sensing Approach for Selective Detection of Fe3+ Ions: Live-Cell Imaging and Logic G
- SELECTIVITY AND SPECIFICITY OF SMALL MOLECULE FLUORESCENT DYES/PROBES USED FOR THE DETECTION OF Zn2+ AND Ca2+ IN CELLS. (n.d.). PMC - NIH.
- Recent Progress on Fluorescent Probes in Heavy Metal Determinations for Food Safety: A Review. (n.d.). MDPI.
- Superiority of SpiroZin2 Versus FluoZin-3 for monitoring vesicular Zn2+ allows tracking of lysosomal Zn2+ pools. (2018). PubMed.
- Four new bright members of the ZinPyr zinc fluorescence sensor family for live cell imaging. (2025). Source Not Available.
- ZP4, an improved neuronal Zn2+ sensor of the Zinpyr family. (n.d.). PubMed - NIH.
- Superiority of SpiroZin2 Versus FluoZin-3 for monitoring vesicular Zn2+ allows tracking of lysosomal Zn2+ pools. (n.d.). DSpace@MIT.
- Four new bright members of the ZinPyr zinc fluorescence sensor family for live cell imaging. (2025). Source Not Available.
- Simple Fluorescence Sensing Approach for Selective Detection of Fe3+ Ions: Live-Cell Imaging and Logic Gate Functioning. (2022).
- Fluorescent Mg2+ Indicators—Section 19.6. (n.d.). Thermo Fisher Scientific - US.
- Recent Progress in Fluorescent Probes For Metal Ion Detection. (2022). PMC - PubMed Central.
- Chemical Calcium Indicators. (n.d.). PMC - PubMed Central - NIH.
- Mag-Fura-2. (n.d.). Interchim.
- Analogues of Zinpyr-1 provide insight into the mechanism of zinc sensing. (2006). PubMed.
- Manganese displacement from Zinpyr-1 allows zinc detection by fluorescence microscopy and magnetic resonance imaging. (2010). PubMed.
- (PDF) The use of the zinc-fluorophore, Zinpyr-1, in the study of zinc homeostasis in Arabidopsis roots: Rapid report. (2025).
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A Comparative Guide to Zinpyr-4 and Zinpyr-1: Navigating Fluorescent Zinc Sensors
In the intricate landscape of cellular biology, the precise detection of metal ions is paramount to understanding their multifaceted roles in health and disease. Zinc (Zn²⁺), in particular, is a crucial second messenger involved in a myriad of physiological processes, from neurotransmission to gene expression. To visualize and quantify this elusive ion, researchers rely on sophisticated molecular tools, among which the Zinpyr family of fluorescent sensors has proven to be exceptionally valuable. This guide provides a detailed comparison of two prominent members of this family, Zinpyr-4 and Zinpyr-1, offering insights into their distinct properties and guiding researchers in selecting the optimal probe for their experimental needs.
Introduction to the Zinpyr Family: A Tale of Two Generations
The Zinpyr (ZP) sensors are built upon a fluorescein scaffold, a bright and photostable fluorophore. Their zinc-sensing capability is conferred by the strategic incorporation of chelating moieties, typically di-(2-picolyl)amine (DPA) groups. The underlying sensing mechanism for many members of this family relies on photoinduced electron transfer (PET). In the absence of zinc, the lone pair of electrons on the nitrogen atoms of the DPA ligands quenches the fluorescence of the fluorescein core. Upon binding of a zinc ion, this PET process is inhibited, leading to a significant increase in fluorescence intensity—a phenomenon often referred to as "turn-on" fluorescence.
Zinpyr-1 was one of the pioneering first-generation sensors in this family, establishing a benchmark for high-affinity zinc detection. This compound, a later development, is considered a second-generation sensor, designed with refinements to improve upon the foundational characteristics of its predecessors.
Head-to-Head Comparison: this compound vs. Zinpyr-1
While both sensors are excellent high-affinity probes for zinc, they possess nuanced differences in their photophysical properties and structural design that can influence their suitability for specific applications.
| Property | This compound | Zinpyr-1 |
| Chemical Structure | Asymmetrical fluorescein with a single DPA-derivatized aniline | Symmetrical fluorescein with two DPA moieties |
| Excitation Wavelength (λex) | ~500 nm[1][2][3][4] | 515 nm (free) to 507 nm (Zn²⁺-bound)[5][6][7] |
| Emission Wavelength (λem) | ~500 nm[1][2][3][4] | 513-558 nm (range)[5][6][7]; ~527 nm (max)[8] |
| Dissociation Constant (Kd) for Zn²⁺ | < 1 nM[1][2][3][4] | < 1 nM[9][10] |
| Quantum Yield (Φ) of Zn²⁺-bound form | ~0.4[1][2][3][4] | Approaching 1.0 (~0.9)[9][10] |
| Fluorescence Enhancement | ~5-fold[1][2][3] | 3- to 5-fold[9][10] |
| Cell Permeability | Yes | Yes[9][10] |
| Key Structural Feature | Asymmetrical design aimed at reducing background fluorescence[11] | Symmetrical design with two zinc-binding sites |
Zinpyr-1's symmetrical design with two DPA units contributes to its remarkably high quantum yield upon zinc binding, making it an exceptionally bright sensor.[9][10] However, this structure can also lead to relatively high background fluorescence at physiological pH due to protonation of the tertiary amines.[11][12]
This compound, with its asymmetrical structure featuring a single DPA-derivatized aniline, was engineered to address the issue of background fluorescence.[11] While its quantum yield is lower than that of Zinpyr-1, its greater fluorescence enhancement, or "turn-on" ratio, can provide a better signal-to-noise ratio in certain experimental contexts.[1][2][3]
Visualizing the Sensing Mechanism and Experimental Workflow
To better understand the principles behind these sensors and their application, the following diagrams illustrate their generalized sensing mechanism and a typical experimental workflow for intracellular zinc imaging.
Caption: Generalized sensing mechanism of Zinpyr fluorescent probes.
Caption: A typical experimental workflow for imaging intracellular zinc with Zinpyr probes.
Experimental Protocol: A Step-by-Step Guide for Intracellular Zinc Imaging
This protocol provides a general framework for using Zinpyr-1 or this compound to visualize intracellular zinc in cultured cells. Optimization of probe concentration and incubation times may be necessary for different cell types and experimental conditions.
Materials:
-
Zinpyr-1 or this compound
-
Dimethyl sulfoxide (DMSO)
-
Cultured cells on coverslips or in imaging plates
-
Balanced salt solution (e.g., Hanks' Balanced Salt Solution, HBSS) or cell culture medium
-
Fluorescence microscope with appropriate filter sets (e.g., FITC/GFP)
Procedure:
-
Prepare a Stock Solution: Dissolve Zinpyr-1 or this compound in high-quality, anhydrous DMSO to create a 1-5 mM stock solution. Store the stock solution at -20°C, protected from light.
-
Cell Preparation: Grow cells to the desired confluency on a suitable imaging substrate (e.g., glass-bottom dishes or coverslips).
-
Loading the Probe:
-
Dilute the Zinpyr stock solution in a balanced salt solution or serum-free medium to a final working concentration, typically in the range of 1-10 µM.
-
Remove the culture medium from the cells and replace it with the probe-containing solution.
-
Incubate the cells at 37°C for 15-60 minutes. The optimal time will vary depending on the cell type and probe.
-
-
Washing: After incubation, gently wash the cells two to three times with a warm balanced salt solution or medium to remove any extracellular probe.
-
Imaging:
-
Mount the coverslip on a slide or place the imaging dish on the microscope stage.
-
Excite the sample using a light source appropriate for the probe's excitation spectrum (around 490-510 nm).
-
Capture the fluorescence emission using a suitable filter (around 510-560 nm).
-
Acquire images using a sensitive camera.
-
-
Data Analysis: Quantify the fluorescence intensity in regions of interest using appropriate image analysis software.
Concluding Remarks
Both this compound and Zinpyr-1 are powerful tools for the detection of intracellular zinc. Zinpyr-1's high quantum yield makes it one of the brightest zinc sensors available, ideal for situations where signal intensity is paramount.[9][10] this compound, with its improved signal-to-noise ratio due to lower background fluorescence, offers an advantage in experiments where subtle changes in zinc concentration need to be resolved.[11] The choice between these two sensors will ultimately depend on the specific requirements of the experiment, including the anticipated zinc concentrations, the instrumentation available, and the biological system under investigation.
References
-
Burdette, S. C., Frederickson, C. J., Bu, W., & Lippard, S. J. (2003). ZP4, an Improved Neuronal Zn2+ Sensor of the Zinpyr Family. Journal of the American Chemical Society, 125(7), 1778–1787. [Link]
-
Walkup, G. K., Burdette, S. C., Lippard, S. J., & Tsien, R. Y. (2000). Fluorescent Sensors for Zn2+ Based on a Fluorescein Platform: Synthesis, Properties and Intracellular Distribution. Journal of the American Chemical Society, 122(23), 5644–5645. [Link]
-
Burdette, S. C., Frederickson, C. J., Bu, W., & Lippard, S. J. (2003). ZP4, an improved neuronal Zn2+ sensor of the Zinpyr family. PubMed, 125(7), 1778–1787. [Link]
-
SciSpace. (2003). ZP4, an Improved Neuronal Zn2+ Sensor of the Zinpyr Family. Retrieved from [Link]
-
Zhang, X. A., Hayes, D., Smith, S. J., Friedle, S., & Lippard, S. J. (2008). New strategy for quantifying biological zinc by a modified Zinpyr fluorescence sensor. Journal of the American Chemical Society, 130(48), 15788–15789. [Link]
-
Nolan, E. M., & Lippard, S. J. (2006). Analogues of Zinpyr-1 Provide Insight into the Mechanism of Zinc Sensing. Inorganic Chemistry, 45(16), 6474–6478. [Link]
-
Nolan, E. M., & Lippard, S. J. (2009). Small-Molecule Fluorescent Sensors for Investigating Zinc Metalloneurochemistry. Accounts of Chemical Research, 42(1), 193–203. [Link]
-
Tsien Lab. (n.d.). Fluorescent Sensors for Zn2+ Based on a Fluorescein Platform: Synthesis, Properties and Intracellular Distribution. Retrieved from [Link]
-
ACS Publications. (2003). ZP4, an Improved Neuronal Zn2+ Sensor of the Zinpyr Family. Retrieved from [Link]
-
Jakobs, M. F., et al. (2025). Four new bright members of the ZinPyr zinc fluorescence sensor family for live cell imaging. ResearchGate. [Link]
-
Sensi, S. L., et al. (2016). Intracellular zinc distribution in mitochondria, ER and the Golgi apparatus. Journal of Cellular and Molecular Medicine, 20(4), 727-736. [Link]
-
ResearchGate. (n.d.). Effect of Zinpyr-1 concentration on free zinc measurements. Retrieved from [Link]
-
Kiefer, C., et al. (2019). A Zinpyr-1-based Fluorimetric Microassay for Free Zinc in Human Serum. Nutrients, 11(8), 1895. [Link]
-
Que, E. L., et al. (2011). Understanding Zinc Quantification with Existing and Advanced Ditopic Fluorescent Zinpyr Sensors. Journal of the American Chemical Society, 133(10), 3518–3528. [Link]
-
MIT Open Access Articles. (2011). Understanding Zinc Quantification with Existing and Advanced Ditopic Fluorescent Zinpyr Sensors. Retrieved from [Link]
-
Cotruvo, J. A., et al. (2010). Organelle-Specific Zinc Detection Using Zinpyr-Labeled Fusion Proteins in Live Cells. Journal of the American Chemical Society, 132(38), 13240–13242. [Link]
-
ChemRxiv. (2025). Four new bright members of the ZinPyr zinc fluorescence sensor family for live cell imaging. Retrieved from [Link]
-
ChemRxiv. (n.d.). Four new bright members of the ZinPyr zinc fluorescence sensor family for live cell imaging. Retrieved from [Link]
-
Que, E. L., et al. (2011). Understanding Zinc Quantification with Existing and Advanced Ditopic Fluorescent Zinpyr Sensors. Journal of the American Chemical Society, 133(10), 3518–3528. [Link]
-
ResearchGate. (n.d.). Fluorescence emission response of Zinpyr-1 (4) to buffered Zn2+ solutions. Retrieved from [Link]
-
PubMed. (2008). New strategy for quantifying biological zinc by a modified zinpyr fluorescence sensor. Retrieved from [Link]
-
PubMed. (2023). Comparison of Three Low-Molecular-Weight Fluorescent Probes for Measuring Free Zinc Levels in Cultured Mammary Cells. Retrieved from [Link]
-
ResearchGate. (n.d.). Excitation and emission of Zn²⁺-saturated Zinpyr-1 in the presence and absence of human serum. Retrieved from [Link]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Zinpyr-4
As researchers and scientists at the forefront of innovation, our commitment to safety and environmental stewardship is as paramount as the discoveries we pursue. This guide provides a detailed protocol for the proper disposal of Zinpyr-4, a widely used fluorescent sensor for zinc. While this compound is a powerful tool in life sciences research, its disposal requires careful consideration to ensure the safety of laboratory personnel and the protection of our environment. This document is designed to provide you with the essential knowledge and procedures for the responsible management of this compound waste, grounded in established laboratory safety principles.
The Cardinal Rule: Always Consult the Safety Data Sheet (SDS)
Before embarking on any disposal procedure, the first and most critical step is to obtain and thoroughly review the Safety Data Sheet (SDS) provided by the manufacturer of your specific this compound product. The SDS is the authoritative source of information regarding the hazards, handling, storage, and disposal of a chemical.[1] It will provide specific guidance that supersedes any general recommendations, including those in this guide. If you do not have an SDS for your this compound, contact the manufacturer or supplier to request one.
Understanding the Chemical Nature of this compound
This compound is a fluorescent dye that belongs to the Zinpyr family of zinc sensors.[2][3] Its chemical structure is based on a fluorescein platform, which is a common component in many biological stains.[4][5] While many fluorescein-based dyes are considered to have low toxicity and may not be classified as hazardous waste, it is crucial to treat all chemicals with care and to follow a systematic disposal process.[6]
Risk Assessment: The Foundation of Safe Disposal
Before disposing of any chemical waste, a thorough risk assessment is essential. This involves identifying the potential hazards associated with the waste and determining the appropriate safety measures and disposal route. For this compound waste, consider the following:
-
Physical Form: Is the waste a solid (unused this compound powder), a liquid (solutions in buffers or solvents), or contaminated labware (pipette tips, tubes, gloves)?
-
Concentration: Are you disposing of a concentrated stock solution or dilute working solutions?
-
Solvents and Other Components: Is the this compound dissolved in an aqueous buffer or an organic solvent (e.g., DMSO)? Are there other hazardous chemicals present in the waste mixture?
-
Contamination: Is the waste contaminated with any biological materials (e.g., cell cultures, tissues) or other hazardous substances?
Disposal Procedures for this compound
The following procedures are based on general best practices for laboratory chemical waste disposal.[3][7][8] Always cross-reference these guidelines with your institution's specific Environmental Health and Safety (EHS) protocols and the this compound SDS.
Unused or Expired Solid this compound
Solid, unadulterated this compound powder should be disposed of as chemical waste.
Step-by-Step Protocol:
-
Container: Place the original container with the unused this compound into a larger, sealable, and chemically resistant waste container.
-
Labeling: Clearly label the outer container as "Hazardous Waste" or "Chemical Waste" in accordance with your institution's guidelines. The label should include the chemical name ("this compound"), the quantity, and the date.[3][7]
-
Storage: Store the waste container in a designated satellite accumulation area, segregated from incompatible chemicals.[3][9]
-
Disposal Request: Arrange for pickup and disposal through your institution's EHS department.
Aqueous Solutions of this compound
For dilute, aqueous solutions of this compound that are not mixed with any other hazardous materials, drain disposal may be an option, but this is highly dependent on local regulations and your institution's policies.
Step-by-Step Protocol for Evaluation:
-
Consult EHS Guidelines: Review your institution's policy on the disposal of non-hazardous liquid waste.[2][10][11] Many institutions permit the drain disposal of dilute, non-hazardous dyes.
-
Check for Other Contaminants: Ensure the solution does not contain any other regulated chemicals, such as heavy metals or organic solvents.
-
Neutralize if Necessary: If the solution is acidic or basic, neutralize it to a pH between 6 and 9 before disposal.
-
Dilute and Flush: If drain disposal is permitted, pour the solution down the sink with a copious amount of cold water (at least a 20-fold excess of water) to ensure it is thoroughly diluted.[11]
If drain disposal is not permitted or if the solution contains other hazardous components, it must be collected as chemical waste.
Step-by-Step Protocol for Chemical Waste Collection:
-
Container: Collect the aqueous this compound waste in a clearly labeled, leak-proof, and chemically compatible container.
-
Labeling: Label the container as "Hazardous Waste" or "Chemical Waste" with the full chemical names of all components and their approximate concentrations.
-
Storage: Store the container in a designated satellite accumulation area.
-
Disposal Request: Arrange for pickup by your EHS department.
This compound Solutions in Organic Solvents (e.g., DMSO)
Solutions of this compound in organic solvents such as DMSO must be disposed of as hazardous chemical waste.
Step-by-Step Protocol:
-
Container: Collect the waste in a designated, solvent-resistant waste container. Do not mix with aqueous waste.
-
Labeling: Label the container as "Hazardous Waste" or "Chemical Waste" and list all components, including the solvent and this compound.
-
Storage: Store in a satellite accumulation area, ensuring proper segregation from incompatible materials (e.g., oxidizers).
-
Disposal Request: Arrange for pickup through your institution's EHS department.
Contaminated Labware and Personal Protective Equipment (PPE)
Disposable labware (e.g., pipette tips, microcentrifuge tubes, cell culture plates) and PPE (e.g., gloves, absorbent pads) contaminated with this compound should be disposed of based on a conservative assessment of the potential hazard.
Step-by-Step Protocol:
-
Gross Decontamination: If possible, remove excess liquid this compound solution from the items.
-
Solid Waste Stream: For items with minimal residual contamination, they can often be disposed of in the regular solid waste stream, provided they are not contaminated with any other hazardous materials.[2]
-
Chemical Waste Stream: For items with significant contamination or if your institution's policy requires it, collect the contaminated solid waste in a designated, labeled hazardous waste container.
-
Broken Glass: Any broken glassware contaminated with this compound should be placed in a designated broken glass disposal box and managed as chemical waste.
This compound Disposal Decision Workflow
The following diagram provides a visual guide to the decision-making process for this compound disposal.
Caption: Decision workflow for the proper disposal of this compound waste.
Quantitative Data Summary
| Waste Type | Key Considerations | Recommended Disposal Route |
| Solid this compound | Unused or expired chemical. | Chemical Waste |
| Aqueous this compound Solution | Dilute, no other hazardous components. pH neutral. | Check institutional policy for drain disposal; otherwise, Chemical Waste. |
| This compound in Organic Solvent | Flammability and toxicity of the solvent. | Organic Chemical Waste |
| Contaminated Labware/PPE | Level of contamination. Presence of other hazardous materials. | Minimal contamination: Regular solid waste. Significant contamination: Chemical Waste. |
Conclusion
The responsible disposal of laboratory chemicals is a cornerstone of a safe and sustainable research environment. While this compound is an invaluable tool for scientific inquiry, its end-of-life management demands a systematic and informed approach. By prioritizing the guidance of the manufacturer's Safety Data Sheet and adhering to your institution's Environmental Health and Safety protocols, you can ensure that your use of this compound is safe from start to finish.
References
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The University of Texas at Austin Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Procedures. Retrieved from [Link]
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Stephen F. Austin State University. (n.d.). Disposal Procedures for Non Hazardous Waste. Retrieved from [Link]
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Indiana University Environmental Health and Safety. (n.d.). In-Lab Disposal Methods: Waste Management Guide. Retrieved from [Link]
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Rowan University. (n.d.). Non-Hazardous Waste Disposal Guide for Laboratories. Retrieved from [Link]
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Columbia University Environmental Health & Safety. (n.d.). Hazardous Chemical Waste Management Guidelines. Retrieved from [Link]
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Oregon State University Environmental Health & Safety. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]
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Kingscote Chemicals. (n.d.). Safety Data Sheet Fluorescein Dye Liquid. Retrieved from [Link]
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National Science Teaching Association. (2024). Laboratory Waste Disposal Safety Protocols. Retrieved from [Link]
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JMN Specialties, Inc. (n.d.). Safety Data Sheet (FLUORESCENCE DYE). Retrieved from [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: Eva Green® Fluorescent Dye. Retrieved from [Link]
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PRO Chemical and Dye. (2020). SAFETY DATA SHEET FLUORESCENT PINK DGD301. Retrieved from [Link]
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Orion Safety Products. (2015). Fluorescein Dye Marker - SAFETY DATA SHEET. Retrieved from [Link]
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Ted Pella, Inc. (2017). Safety Data Sheet Product No. 18706 DAPI, Fluorescent Dye. Retrieved from [Link]
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Glen Research. (2018). SAFETY DATA SHEET 3'-Fluorescein CPG (20-2963-xx). Retrieved from [Link]
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Wikipedia. (n.d.). Azadipyrromethene. Retrieved from [Link]
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A Researcher's Guide to Personal Protective Equipment (PPE) for Handling Zinpyr-4
As researchers and scientists, our pursuit of discovery is fundamentally reliant on a foundation of safety. When working with specialized chemical probes like Zinpyr-4, a fluorescent sensor for zinc, a rigorous and well-understood Personal Protective Equipment (PPE) protocol is not merely a suggestion—it is an absolute requirement. This guide provides an in-depth, procedural framework for the safe handling of this compound, grounded in the principles of causality and self-validating safety systems.
While this compound is a powerful tool for biological imaging, its full toxicological profile is not yet completely understood.[1] Therefore, we must operate under the precautionary principle , treating it as potentially hazardous upon acute and chronic exposure. This guide is structured to build a comprehensive safety-first mindset, moving from hazard identification to procedural execution and waste disposal.
Hazard Identification and Risk Assessment
Before any work begins, a thorough risk assessment is mandatory.[2][3] this compound is typically supplied as a solid powder (neat form) and is solubilized in a solvent like dimethyl sulfoxide (DMSO) for experimental use.[4] The primary risks stem from inhalation of the powder and skin or eye contact with either the powder or the dissolved solution.
Key Hazards:
-
Inhalation: Aerosolized fine powder can be inhaled, posing an unknown risk to the respiratory tract.
-
Dermal Contact: The molecule could be absorbed through the skin, especially when dissolved in a carrier solvent like DMSO.
-
Eye Contact: The powder or solution can cause serious eye irritation.[5]
The Core PPE Ensemble for this compound
Minimum PPE for any laboratory work includes a lab coat, safety glasses, long pants, and closed-toe shoes.[6] However, for handling this compound, an enhanced ensemble is required, tailored to the specific task.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing Solid Powder | Safety Goggles & Face Shield | Double Nitrile Gloves | Lab Coat (fully buttoned) | N95 Respirator (or higher) |
| Preparing Stock Solution | Safety Goggles | Double Nitrile Gloves | Lab Coat (fully buttoned) | Not required if in a fume hood |
| Cell Staining / Imaging | Safety Glasses | Single Nitrile Gloves | Lab Coat (fully buttoned) | Not typically required |
Rationale for Selections:
-
Eye and Face Protection : When handling the solid powder, the risk of aerosolization and splashes is highest. Standard safety glasses are insufficient. Chemical splash goggles are essential to form a seal around the eyes.[3] A face shield , worn over the goggles, provides a secondary barrier against splashes when preparing stock solutions.[3][6] All protective eyewear must be ANSI Z87.1 marked.[6]
-
Hand Protection : Nitrile gloves are selected for their superior chemical resistance compared to latex.[3][7] When handling the concentrated stock solution in DMSO, double-gloving is recommended. This is because DMSO can facilitate the absorption of chemicals through the skin. The outer glove is considered contaminated; the inner glove provides a second layer of defense. Gloves should have an appropriate thickness (a standard of 14 mils is often referenced for chemical resistance) and be changed immediately if contamination is suspected.[8]
-
Body Protection : A clean, buttoned lab coat protects against minor spills and contamination of personal clothing.[3] Ensure sleeves are long enough to overlap with gloves.[9]
-
Respiratory Protection : The primary inhalation risk is from the fine, dry powder. An N95 filtering facepiece respirator is mandatory when weighing the solid compound outside of a certified chemical fume hood to protect against airborne particulates.[10]
Procedural Guide: Preparing a this compound Stock Solution
This step-by-step protocol integrates PPE use into the workflow, creating a self-validating system for safety.
Caption: this compound Handling and PPE Workflow Diagram.
Step-by-Step Protocol:
-
Preparation :
-
Confirm a chemical fume hood is certified and functioning correctly.
-
Assemble all necessary PPE as outlined in the table for "Preparing Stock Solution."
-
Prepare a designated waste container for chemically contaminated sharps and consumables.
-
-
Donning PPE :
-
Put on your lab coat and fasten it completely.
-
Put on chemical splash goggles.
-
Put on the first pair of nitrile gloves.
-
Put on the second, outer pair of nitrile gloves, ensuring they overlap the cuffs of the lab coat.
-
-
Chemical Handling (Inside Fume Hood) :
-
Perform all operations at least 6 inches inside the fume hood sash.
-
Carefully weigh the this compound powder.
-
Add the appropriate volume of DMSO to dissolve the powder.
-
Securely cap and label the resulting stock solution.
-
-
Decontamination and Doffing :
-
Wipe down the work surface and any equipment used.
-
Dispose of all contaminated consumables (e.g., pipette tips, weigh boats) in the designated hazardous waste container.
-
Doffing Outer Gloves : While still in the work area, carefully peel off the outer pair of gloves, turning them inside out. Dispose of them in the hazardous waste container.
-
Exit Work Area : Step away from the immediate work area.
-
Doffing Goggles/Face Shield : Remove goggles from the back to the front.
-
Doffing Lab Coat : Remove the lab coat, folding the contaminated exterior inward.
-
Doffing Inner Gloves : Remove the final pair of gloves, again turning them inside out.
-
Hand Hygiene : Immediately wash your hands thoroughly with soap and water.
-
Emergency Procedures
-
Skin Contact : Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes.[5] Seek medical attention.
-
Eye Contact : Immediately flush eyes with a gentle stream of water for 15-20 minutes, holding the eyelids open.[5] Remove contact lenses if possible. Seek immediate medical attention.
-
Inhalation (Powder) : Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5]
-
Spill : For a small spill of powder or solution, alert others in the lab. Wearing your full PPE ensemble, cover the spill with an absorbent material. Carefully collect the material into a sealable container for hazardous waste disposal.
Disposal of Contaminated Materials
All materials that come into contact with this compound, including gloves, pipette tips, and empty vials, must be treated as hazardous chemical waste.[11]
-
Solid Waste : Collect all contaminated solid items in a clearly labeled, sealed hazardous waste bag or container.
-
Liquid Waste : Unused this compound solutions should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Disposal Pathway : Follow your institution's specific guidelines for hazardous waste pickup and disposal. Never dispose of this compound or its contaminated materials in the regular trash or down the drain.[12][13] Fluorescent dyes are considered chemical waste and must be managed by professional hazardous waste services.[14][15]
By adhering to this comprehensive PPE and handling guide, researchers can confidently and safely utilize this compound, ensuring that scientific progress and personal safety advance hand in hand.
References
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Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety, University of Washington.[Link]
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OSHA's PPE Laboratory Standards. Clarion Safety Systems, November 30, 2022.[Link]
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A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. National Center for Biotechnology Information (NCBI), National Institutes of Health (NIH), July 17, 2025.[Link]
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Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Lab Manager Magazine, July 30, 2009.[Link]
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Recommended PPE to handle chemicals. Bernardo Ecenarro.[Link]
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Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. Oregon Occupational Safety and Health.[Link]
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Zinpyr Product Information Sheet. Interchim.[Link]
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Hazardous Waste Programs. GFL Environmental.[Link]
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Handling fluorescent tubes safely. Wiser Recycling.[Link]
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How Should You Recycle Your Old Fluorescent Light Bulbs. Hazardous Waste Experts, December 10, 2023.[Link]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
